Usp8-IN-2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20ClF3N4OS |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-[6-(trifluoromethyl)-2-pyridinyl]piperidin-4-yl]thiourea |
InChI |
InChI=1S/C19H20ClF3N4OS/c1-28-15-6-5-12(20)11-14(15)25-18(29)24-13-7-9-27(10-8-13)17-4-2-3-16(26-17)19(21,22)23/h2-6,11,13H,7-10H2,1H3,(H2,24,25,29) |
InChI Key |
XKLBIJSKEVHKCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NC2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Usp8-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of Usp8-IN-2, a small molecule inhibitor of Ubiquitin-Specific Peptidase 8 (USP8). This document details the molecular interactions, effects on signaling pathways, and cellular consequences of USP8 inhibition by this compound, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action
This compound functions as a deubiquitinase inhibitor, specifically targeting Ubiquitin-Specific Peptidase 8 (USP8), also known as Ubiquitin-specific processing protease Y (UBPY).[1] USP8 is a cysteine protease that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal or lysosomal degradation.[1] By binding to the catalytic domain of USP8, this compound and similar inhibitors block its deubiquitinating activity.[1] This inhibition leads to the accumulation of ubiquitinated proteins, which are then targeted for degradation.[1]
A primary and well-studied substrate of USP8 is the Epidermal Growth Factor Receptor (EGFR).[1] USP8 deubiquitinates and stabilizes EGFR, a receptor tyrosine kinase that can be overactivated in various cancers, leading to uncontrolled cell proliferation and survival.[1] Inhibition of USP8 by this compound promotes the degradation of EGFR, consequently attenuating its downstream signaling pathways.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound and a related, more potent USP8 inhibitor, DUB-IN-2, for comparative purposes.
Table 1: In Vitro Potency of USP8 Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | USP8 | Enzymatic Assay | 6.0 μM | [2][3] |
| DUB-IN-2 | USP8 | Enzymatic Assay | 0.28 µM | [4] |
Table 2: Cellular Activity of USP8 Inhibitors
| Compound | Cell Line | Assay Type | GI50 / IC50 | Effect | Reference |
| This compound | H1957 | Cell Proliferation | 24.93 μM (GI50) | Inhibition of cell proliferation | [2][3] |
| DUB-IN-1 | Colon and Prostate Cancer Cells | Cell Growth | 0.5–1.5 µM (IC50) | Inhibition of cell growth | [5] |
| DUB-IN-1 | LN229, U87MG, T98G (GBM cells) | Cell Proliferation (MTT assay) | Dose-dependent | Suppression of cell proliferation | [5] |
Signaling Pathways and Cellular Effects
The inhibition of USP8 by this compound instigates a cascade of events, primarily centered around the downregulation of key receptor tyrosine kinases (RTKs).
Key Cellular Targets and Effects:
-
Receptor Tyrosine Kinase (RTK) Degradation: this compound treatment leads to the downregulation of total and phosphorylated levels of several oncogenic RTKs, including EGFR, ERBB2 (HER2), ERBB3, and MET.[6]
-
Inhibition of Downstream Signaling: By promoting the degradation of these RTKs, this compound effectively suppresses downstream signaling pathways crucial for cancer cell survival and proliferation, most notably the PI3K/AKT pathway.
-
Induction of Apoptosis: The suppression of pro-survival signaling pathways ultimately leads to the induction of apoptosis in cancer cells.
-
Overcoming Drug Resistance: this compound has shown efficacy in gefitinib-resistant non-small cell lung cancer (NSCLC) cells, suggesting its potential to overcome resistance to EGFR tyrosine kinase inhibitors (TKIs).
Below are diagrams illustrating the core signaling pathway affected by this compound and a logical workflow for its investigation.
References
- 1. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound| CAS NO:2477651-11-7| GlpBio [glpbio.cn]
- 4. medkoo.com [medkoo.com]
- 5. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Usp8-IN-2: A Technical Guide to a Novel Deubiquitinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp8-IN-2 is a small molecule inhibitor of Ubiquitin-Specific Peptidase 8 (USP8), a deubiquitinating enzyme (DUB) that plays a critical role in a multitude of cellular processes. Dysregulation of USP8 activity has been implicated in the pathogenesis of various diseases, including Cushing's disease and several types of cancer. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of this compound and its more potent analog, DUBs-IN-2.
Core Function and Mechanism of Action
USP8 removes ubiquitin moieties from substrate proteins, thereby rescuing them from degradation and modulating their activity and localization. A key substrate of USP8 is the Epidermal Growth Factor Receptor (EGFR). In certain pathological conditions, such as Cushing's disease, mutations in USP8 lead to its hyperactivation. This results in increased deubiquitination and stabilization of EGFR, leading to sustained downstream signaling that promotes cell proliferation and hormone overproduction.[1]
This compound and its analogs function by inhibiting the catalytic activity of USP8. This leads to the accumulation of ubiquitinated substrates, including EGFR, targeting them for degradation and thereby attenuating downstream signaling pathways. This mechanism of action underlies the therapeutic potential of USP8 inhibitors in diseases driven by USP8 hyperactivation.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the related, more potent inhibitor, DUBs-IN-2.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | USP8 | Biochemical | 6.0 µM | MedChemExpress |
| This compound | USP8D | Biochemical | 4.0 µM | SmallMolecules.com |
| DUBs-IN-2 | USP8 | Biochemical | 0.28 µM | MedKoo Biosciences, MedChemExpress |
| DUBs-IN-2 | USP7 | Biochemical | >100 µM | MedChemExpress |
| Compound | Cell Line | Assay Type | GI50 / IC50 | Reference |
| This compound | H1957 (Lung Cancer) | Proliferation | 24.93 µM (GI50) | MedChemExpress |
| DUBs-IN-2 | HCT116 (Colon Cancer) | Viability | 0.5-1.5 µM (IC50) | MedChemExpress, Absin |
| DUBs-IN-2 | PC-3 (Prostate Cancer) | Viability | 0.5-1.5 µM (IC50) | MedChemExpress, Absin |
Signaling Pathways Modulated by this compound
Inhibition of USP8 by this compound has been shown to impact several critical signaling pathways involved in cell growth, proliferation, and survival.
EGFR Signaling Pathway
Mutated, hyperactive USP8 in Cushing's disease prevents EGFR degradation, leading to prolonged signaling.[1] Inhibition of USP8 with DUBs-IN-2 decreases Proopiomelanocortin (Pomc) mRNA levels and ACTH production in corticotroph tumor cells, demonstrating the direct impact on this pathway.[1]
References
Targeting EGFR Degradation: A Technical Guide to the Role of USP8 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cell signaling, regulating critical processes such as proliferation, survival, and differentiation. Its aberrant activation is a well-established driver of tumorigenesis in various cancers, most notably non-small cell lung cancer (NSCLC). Consequently, EGFR has become a primary target for therapeutic intervention. However, the efficacy of EGFR-targeted therapies is often limited by acquired resistance. A promising strategy to overcome this challenge lies in modulating the post-translational regulation of EGFR, specifically by targeting its degradation pathway.
This technical guide provides an in-depth examination of the role of Ubiquitin-Specific Protease 8 (USP8) in regulating EGFR stability and the therapeutic potential of small-molecule USP8 inhibitors, such as Usp8-IN-2. USP8 acts as a critical checkpoint in the endocytic pathway, rescuing ubiquitinated EGFR from lysosomal degradation. By inhibiting USP8, it is possible to force the degradation of EGFR, including clinically relevant mutant forms, thereby attenuating downstream signaling and suppressing tumor growth. This document details the underlying molecular mechanisms, presents key quantitative data from preclinical studies, provides detailed experimental protocols for investigating this pathway, and visualizes the critical signaling and experimental workflows.
The EGFR Degradation Pathway and the Role of USP8
The cellular level of EGFR is tightly controlled by a balance of synthesis, activation, and degradation. Ligand-induced activation of EGFR triggers its ubiquitination, a process that tags the receptor for internalization and sorting within the endosomal system. Once in the early endosome, ubiquitinated EGFR faces a critical fate decision: it can be sorted for degradation in the lysosome or deubiquitinated and recycled back to the cell surface.
USP8, a deubiquitinating enzyme (DUB), is a key regulator of this sorting decision.[1][2] It is recruited to the endosome where it forms a complex with STAM (Signal Transducing Adaptor Molecule), a component of the ESCRT-0 (Endosomal Sorting Complexes Required for Transport) machinery.[3] Within this complex, USP8 removes ubiquitin moieties from EGFR, thereby preventing its recognition by the degradation-bound ESCRT pathway and promoting its recycling.[2][3] This action effectively stabilizes EGFR at the cell surface, prolonging its signaling potential.
Mechanism of Action of USP8 Inhibitors
Small-molecule inhibitors targeting USP8, such as this compound, function by binding to the catalytic domain of the USP8 enzyme, thereby blocking its deubiquitinating activity.[2] This inhibition shifts the fate of internalized EGFR decisively towards degradation. When USP8 is inhibited, it can no longer remove ubiquitin from EGFR on the early endosome. The persistently ubiquitinated EGFR is then recognized by the Hrs (Hepatocyte growth factor-regulated tyrosine kinase substrate)-dependent ESCRT machinery, which sorts the receptor into intraluminal vesicles of multivesicular bodies (MVBs), ultimately leading to its degradation upon fusion with the lysosome.[1][3]
This forced degradation leads to a significant downregulation of total EGFR protein levels, including wild-type and mutant forms that drive oncogenesis and resistance to tyrosine kinase inhibitors (TKIs).[4] The reduction in receptor abundance effectively shuts down downstream signaling pathways (e.g., PI3K/Akt, MAPK/ERK), resulting in suppressed cell growth and, in many cases, induction of apoptosis in cancer cells.[4][5]
Quantitative Data on USP8 Inhibition
Preclinical studies have demonstrated the potent effects of USP8 inhibition on EGFR levels and the viability of cancer cells, particularly in gefitinib-resistant NSCLC models.
Table 1: Effect of USP8 Inhibitors on Receptor Tyrosine Kinase (RTK) Levels
| Cell Line | Treatment | Concentration | Effect on Protein Levels | Citation |
| H1975 (Gefitinib-Resistant NSCLC) | USP8 Inhibitor | 1 µM | Suppression of total and phosphorylated EGFR, ERBB2, ERBB3, and MET | [4] |
| H1650 (Gefitinib-Resistant NSCLC) | USP8 Inhibitor | 1 µM | Suppression of total and phosphorylated EGFR, ERBB2, ERBB3, and MET | [4] |
| HCC827GR (Gefitinib-Resistant NSCLC) | USP8 Inhibitor | 1 µM | Suppression of total and phosphorylated EGFR, ERBB2, ERBB3, and MET | [4] |
| H1650 (Gefitinib-Sensitive NSCLC) | USP8 Inhibitor | 0.25 - 0.5 µM | Effective downregulation of EGFR, Met, and Akt | [5] |
| H1299 (Gefitinib-Resistant NSCLC) | USP8 Inhibitor | 5 - 10 µM | Robust downregulation of EGFR, Met, and Akt | [5] |
Table 2: Effect of USP8 Inhibitor on Cancer Cell Viability
| Cell Line | Assay | Treatment Duration | Outcome | Citation |
| H1975, H1650, HCC827GR, HCC827 | MTS Assay | 72 hours | Dose-dependent decrease in cell viability | [6] |
| A549, H1299 (NSCLC) | CCK-8 Assay | 48 hours | Significant inhibition of cell proliferation upon USP8 knockdown | [7] |
Experimental Protocols
Investigating the this compound and EGFR degradation pathway involves several key molecular biology techniques. Below are detailed, generalized protocols.
Protocol: Western Blotting for EGFR Degradation
This protocol is designed to assess the change in total EGFR protein levels following treatment with a USP8 inhibitor.
-
Cell Culture and Treatment:
-
Plate cells (e.g., H1975 NSCLC cells) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve cells for 4-6 hours to reduce basal EGFR activation.
-
Treat cells with the USP8 inhibitor (e.g., this compound at various concentrations) or vehicle control (DMSO) for a predetermined time course (e.g., 0, 2, 4, 8, 16 hours).
-
For ligand-induced degradation, stimulate cells with EGF (e.g., 10 ng/mL) for the last 5-60 minutes of the inhibitor treatment period.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Normalize protein amounts (load 20-30 µg per lane) in Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against total EGFR (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
Strip and re-probe the membrane for a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading.
-
Protocol: Co-Immunoprecipitation (Co-IP) for USP8-EGFR Interaction
This protocol determines if USP8 physically interacts with EGFR within the cell.
-
Cell Culture and Lysis:
-
Grow cells in 10 cm dishes to ~90% confluency.
-
Stimulate with EGF (e.g., 10 ng/mL) for 5-10 minutes to promote EGFR internalization and interaction with endosomal proteins.
-
Wash cells with ice-cold PBS and lyse in 1 mL of non-denaturing Co-IP buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, supplemented with protease/phosphatase inhibitors).[1]
-
Centrifuge to clarify the lysate as described previously. Reserve 50 µL of the supernatant as the "Input" control.
-
-
Immunoprecipitation:
-
Add 2-4 µg of anti-USP8 antibody (or control IgG) to the remaining lysate.
-
Incubate with rotation for 4 hours to overnight at 4°C.
-
Add 30 µL of pre-washed Protein A/G magnetic beads and incubate with rotation for another 2 hours at 4°C.
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Co-IP buffer.
-
-
Elution and Western Blotting:
-
After the final wash, resuspend the beads in 40 µL of 2x Laemmli sample buffer and boil at 95°C for 10 minutes to elute the protein complexes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel, along with the "Input" sample.
-
Perform Western blotting as described above, probing separate blots for EGFR and USP8. A band for EGFR in the USP8 IP lane (but not the IgG control) indicates an interaction.
-
Conclusion and Future Directions
Targeting the EGFR degradation pathway via inhibition of USP8 represents a compelling therapeutic strategy, particularly for cancers that have developed resistance to conventional EGFR inhibitors. By preventing the deubiquitination of EGFR, small-molecule inhibitors like this compound can induce the degradation of multiple oncogenic receptor tyrosine kinases, leading to the suppression of cancer cell growth and survival.[4] The data clearly indicate that this approach is effective in preclinical models of NSCLC, including those with acquired resistance to gefitinib.
For drug development professionals, USP8 is a high-value target. Future work should focus on developing highly selective and potent USP8 inhibitors with favorable pharmacokinetic properties. Further research is also needed to identify predictive biomarkers that can help select patient populations most likely to respond to USP8-targeted therapies. The combination of USP8 inhibitors with existing EGFR TKIs or other targeted agents may offer a synergistic approach to overcoming drug resistance and improving clinical outcomes. The protocols and mechanisms detailed in this guide provide a foundational framework for advancing these critical research and development efforts.
References
- 1. Regulation of Epidermal Growth Factor Receptor Ubiquitination and Trafficking by the USP8·STAM Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Regulation of epidermal growth factor receptor ubiquitination and trafficking by the USP8·STAM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of Ubiquitin-specific Peptidase 8 Suppresses Growth of Gefitinib-resistant Non-small Cell Lung Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Knockdown of USP8 Inhibits the Growth of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Usp8-IN-2 in Glioblastoma Research: A Technical Guide
Executive Summary
Ubiquitin-specific protease 8 (USP8) has emerged as a promising therapeutic target in oncology due to its role in regulating the stability and signaling of key oncoproteins.[1][2] While direct research on a compound explicitly named "Usp8-IN-2" in the context of glioblastoma (GBM) is not extensively documented in publicly available literature, significant research has been conducted on potent USP8 inhibitors, notably DUB-IN-1, in this malignancy. This technical guide will synthesize the available preclinical data on USP8 inhibition in glioblastoma, primarily focusing on the findings related to DUB-IN-1 as the most relevant and comprehensively studied compound in this context. Information on a related compound, DUBs-IN-2, will be included where available from other cancer research to provide a broader understanding of USP8 inhibition.
This document provides an in-depth overview of the mechanism of action, key signaling pathways, and preclinical efficacy of USP8 inhibition in glioblastoma. It includes structured quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support researchers, scientists, and drug development professionals.
Introduction to USP8 in Glioblastoma
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal therapeutic approaches.[3] The ubiquitin-proteasome system is critically involved in the regulation of cellular processes that are often dysregulated in cancer, including cell proliferation, survival, and signal transduction.[4] Deubiquitinating enzymes (DUBs), such as USP8, are key components of this system, acting to remove ubiquitin modifications from substrate proteins, thereby rescuing them from proteasomal degradation.
USP8 (also known as UBPY) is a deubiquitinating enzyme implicated in the tumorigenesis of multiple cancers, including glioma.[1] Its inhibition has been shown to suppress the growth, migration, invasion, and stemness of glioblastoma cells.[1][3] The therapeutic potential of targeting USP8 in glioblastoma is underscored by its role in stabilizing oncogenic proteins and modulating critical signaling pathways.
Quantitative Data on USP8 Inhibition
The following tables summarize the key quantitative data from preclinical studies of USP8 inhibitors in cancer cell lines. The data for glioblastoma cell lines are from studies using the USP8 inhibitor DUB-IN-1.
Table 1: In Vitro Efficacy of USP8 Inhibitors
| Compound | Cancer Type | Cell Line | Assay | Endpoint | Value | Reference |
| DUB-IN-1 | Glioblastoma | LN229 | MTT | Proliferation | Dose-dependent decrease | [1] |
| DUB-IN-1 | Glioblastoma | T98G | MTT | Proliferation | Dose-dependent decrease | [1] |
| DUB-IN-1 | Glioblastoma | U87MG | MTT | Proliferation | Less sensitive | [1] |
| DUB-IN-1 | Glioblastoma | LN229 | Colony Formation | Proliferation | Marked reduction | [1] |
| DUB-IN-1 | Glioblastoma | T98G | Colony Formation | Proliferation | Marked reduction | [1] |
| DUB-IN-1 | Glioblastoma | LN229 | Wound Healing | Migration | Significant inhibition | [1] |
| DUB-IN-1 | Glioblastoma | T98G | Wound Healing | Migration | Significant inhibition | [1] |
| DUB-IN-1 | Glioblastoma | LN229 | Transwell | Invasion | Marked suppression | [1] |
| DUB-IN-1 | Glioblastoma | T98G | Transwell | Invasion | Marked suppression | [1] |
| DUB-IN-1 | N/A | N/A | In vitro | IC50 for USP8 | 0.85 µM | [1] |
| DUBs-IN-2 | N/A | N/A | In vitro | IC50 for USP8 | 0.28 µM | [5] |
Signaling Pathways Modulated by USP8 Inhibition in Glioblastoma
USP8 inhibition impacts multiple signaling pathways that are crucial for glioblastoma pathogenesis. The following diagrams illustrate these pathways.
Pharmacological inhibition of USP8 in glioblastoma cells leads to a significant downregulation of Aurora Kinase A (AURKA) mRNA and protein levels.[1][3] AURKA is a key regulator of the cell cycle, and its decreased expression contributes to the suppression of glioblastoma cell proliferation, invasion, and stemness.[1]
In glioblastoma cells, USP8 is a downstream target of the PTEN-Akt signaling pathway.[6] Loss of PTEN and subsequent activation of Akt leads to the suppression of USP8.[6] USP8, in turn, regulates the stability of the E3 ubiquitin ligase AIP4 by deubiquitinating it.[6] AIP4 then ubiquitinates and promotes the degradation of the anti-apoptotic protein FLIPs.[6] Therefore, in PTEN-deficient glioblastoma, the suppression of USP8 leads to increased FLIPs levels and resistance to apoptosis.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on USP8 inhibition in glioblastoma. These protocols are synthesized from the descriptions provided in the referenced literature.
Cell Proliferation (MTT) Assay
-
Cell Seeding: Glioblastoma cell lines (e.g., LN229, T98G, U87MG) are seeded in 96-well plates at a density of 3,000-5,000 cells per well.
-
Treatment: After 24 hours of incubation, the cells are treated with varying concentrations of the USP8 inhibitor (e.g., DUB-IN-1) or DMSO as a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group.
Wound Healing (Scratch) Assay
-
Cell Seeding: Glioblastoma cells are seeded in 6-well plates and grown to confluence.
-
Scratch Creation: A sterile 200 µL pipette tip is used to create a linear scratch (wound) in the cell monolayer.
-
Washing and Treatment: The wells are washed with PBS to remove detached cells, and fresh serum-free medium containing the USP8 inhibitor or DMSO is added.
-
Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 24, 48 hours) using an inverted microscope.
-
Data Analysis: The width of the scratch is measured using image analysis software (e.g., ImageJ), and the wound closure rate is calculated to assess cell migration.
Transwell Invasion Assay
-
Chamber Preparation: Transwell inserts with 8 µm pore size membranes are coated with Matrigel and placed in 24-well plates.
-
Cell Seeding: Glioblastoma cells are resuspended in serum-free medium and seeded into the upper chamber of the Transwell inserts.
-
Treatment: The USP8 inhibitor or DMSO is added to the upper chamber with the cells.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: The plates are incubated for 24-48 hours to allow for cell invasion through the Matrigel-coated membrane.
-
Cell Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed with methanol and stained with crystal violet.
-
Quantification: The number of invaded cells is counted in several random fields under a microscope.
Experimental and Logical Workflow
The following diagram illustrates a typical experimental workflow for evaluating a USP8 inhibitor in glioblastoma research.
Conclusion
The inhibition of USP8 represents a viable and promising therapeutic strategy for glioblastoma. Preclinical studies, primarily with the inhibitor DUB-IN-1, have demonstrated that targeting USP8 can effectively suppress key malignant phenotypes of glioblastoma cells, including proliferation, migration, invasion, and stemness. The mechanism of action involves the downregulation of critical cell cycle regulators like AURKA and the modulation of apoptosis-related pathways. While further research, including in vivo studies and the exploration of additional specific inhibitors like this compound, is warranted, the existing data strongly support the continued development of USP8 inhibitors as a novel therapeutic approach for this devastating disease. This guide provides a comprehensive overview of the current state of research to aid in these future endeavors.
References
- 1. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. USP5 Sustains the Proliferation of Glioblastoma Through Stabilization of CyclinD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
The Therapeutic Potential of Usp8-IN-2 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme (DUB), has emerged as a compelling target in oncology due to its critical role in regulating the stability and signaling of numerous oncoproteins. Overexpression or mutation of USP8 is implicated in the progression and therapeutic resistance of various cancers. Usp8-IN-2 and its analogs, potent and specific small-molecule inhibitors of USP8, have demonstrated significant anti-tumor activity in preclinical models. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways affected by USP8 inhibition. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of targeting USP8 in cancer.
Introduction to USP8 as a Therapeutic Target in Oncology
The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of cancer. Deubiquitinating enzymes (DUBs) counteract the process of ubiquitination, rescuing proteins from degradation and modulating their activity and localization. USP8 (also known as UBPY) is a member of the largest subfamily of DUBs, the ubiquitin-specific proteases.[1] It plays a crucial role in endosomal sorting and protein trafficking.[1]
Multiple lines of evidence underscore the significance of USP8 in cancer. USP8 is frequently overexpressed in various human cancers, and high expression levels often correlate with a poorer prognosis.[1] The oncogenic role of USP8 stems from its ability to deubiquitinate and stabilize a host of receptor tyrosine kinases (RTKs) and other proteins that drive cancer cell proliferation, survival, and metastasis.[2] By removing ubiquitin tags, USP8 prevents the lysosomal degradation of these oncoproteins, leading to their sustained signaling. The discovery of specific small-molecule inhibitors of USP8, such as this compound and its analogs (e.g., DUBs-IN-2, DUB-IN-1), has provided powerful tools to probe the function of USP8 in cancer and to evaluate its potential as a therapeutic target.[3][4]
Mechanism of Action of this compound
This compound and its related compounds are small molecules designed to specifically inhibit the deubiquitinating activity of USP8. They typically function by binding to the catalytic domain of the enzyme, thereby preventing it from cleaving ubiquitin from its substrates. This inhibition leads to the accumulation of ubiquitinated proteins, marking them for degradation by the proteasome or lysosome.
The primary anti-cancer mechanism of this compound is the induced degradation of key oncoproteins that are substrates of USP8. By inhibiting USP8, this compound effectively downregulates the expression and signaling of these proteins, leading to the suppression of tumor growth and the induction of apoptosis.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by impinging on several critical signaling pathways that are frequently dysregulated in cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a well-established oncogene, and its signaling pathway is a major target in cancer therapy. USP8 directly deubiquitinates and stabilizes EGFR, preventing its degradation and promoting its recycling to the cell surface.[5] This leads to sustained EGFR signaling, which drives cell proliferation and survival. This compound, by inhibiting USP8, promotes the degradation of EGFR, thereby attenuating downstream signaling through the PI3K/AKT and MAPK pathways.[6] This is particularly relevant in cancers with EGFR overexpression or mutations, including non-small cell lung cancer (NSCLC).[2]
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting invasion and metastasis in advanced cancers. USP8 has been identified as a key regulator of this pathway. It directly deubiquitinates and stabilizes the TGF-β receptor II (TβRII), leading to enhanced TGF-β/SMAD signaling.[7] This promotes epithelial-to-mesenchymal transition (EMT), invasion, and metastasis.[7] this compound can reverse these effects by destabilizing TβRII, thereby suppressing TGF-β-mediated tumor progression.[7]
HER2 and PI3K/AKT Signaling
Human Epidermal Growth Factor Receptor 2 (HER2) is another critical RTK in the EGFR family, and its overexpression is a key driver in a subset of breast and gastric cancers. Similar to EGFR, USP8 stabilizes HER2 by preventing its ubiquitin-mediated degradation.[6] Inhibition of USP8 with a specific inhibitor leads to the downregulation of HER2 and subsequent suppression of the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[6] This suggests a therapeutic potential for this compound in HER2-positive cancers.[6]
Quantitative Data on the Efficacy of this compound and its Analogs
Preclinical studies have provided quantitative data supporting the anti-cancer effects of USP8 inhibitors across various cancer types.
| Inhibitor | Cancer Type | Cell Line(s) | Assay | Endpoint | Result | Reference |
| DUB-IN-1 | Glioblastoma | LN229, T98G | MTT Assay | IC50 | Not specified, but dose-dependent effect observed | [3] |
| DUB-IN-1 | Glioblastoma | LN229, T98G | Colony Formation | Colony Number | Marked reduction | [3] |
| DUB-IN-1 | Colon & Prostate Cancer | Not specified | Growth Assay | IC50 | 0.5–1.5 µM | [3] |
| USP8 Inhibitor (unnamed) | HER2+ Gastric Cancer | NCI-N87 | Tumor Xenograft | Tumor Growth | Significant suppression | [6] |
| USP8 Inhibitor (unnamed) | HER2+ Gastric Cancer | NCI-N87 | Proliferation Assay | Cell Proliferation | Significant inhibition | [6] |
| USP8 Inhibitor (unnamed) | HER2+ Gastric Cancer | NCI-N87 | Transwell Assay | Invasion & Migration | Significant reduction | [6] |
| DUBs-IN-2 | Corticotroph Tumor | AtT20 | Cell Viability | Inhibition | Max inhibition of 12.4% at 10 µmol/L (24h) and 27.8% at 10 µmol/L (48h) | [8] |
| DUBs-IN-2 | Corticotroph Tumor | AtT20 | ACTH Secretion | POMC mRNA levels | Dose-dependent decrease, significant from 5 µmol/L | [8] |
| USP8 siRNA | Prostate Cancer | DU145 | Apoptosis Assay | Apoptotic Cells | Increased from 2.26% to 6.32% | [9] |
| USP8 siRNA | Prostate Cancer | PC3 | Apoptosis Assay | Apoptotic Cells | Increased from 3.73% to 12.89% | [9] |
| USP8 siRNA | Prostate Cancer | DU145 | Wound Healing | Migration Rate | Significant reduction at 24, 48, 72h | [9] |
| USP8 siRNA | Prostate Cancer | PC3 | Wound Healing | Migration Rate | Significant reduction at 24, 48, 72h | [9] |
| USP8 Inhibitor (unnamed) | NSCLC (gefitinib-resistant) | Not specified | Tumor Xenograft | Tumor Size | Significant reduction | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are synthesized protocols for key experiments based on the cited literature.
Cell Viability and Proliferation Assays (MTT and CCK-8)
Objective: To quantify the effect of this compound on cancer cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., LN229, T98G, AtT20) in 96-well plates at a density of 2 x 10³ to 4 x 10³ cells per well and allow them to attach for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blot Analysis
Objective: To determine the effect of this compound on the protein levels of USP8 substrates (e.g., EGFR, HER2, TβRII).
Protocol:
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-EGFR, anti-HER2, anti-USP8, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP8 is a novel target for overcoming gefitinib resistance in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-specific protease 8 inhibitor suppresses adrenocorticotropic hormone production and corticotroph tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. USP8 Inhibitor Suppresses HER-2 Positive Gastric Cancer Cell Proliferation and Metastasis via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Inhibition of Ubiquitin-specific Peptidase 8 Suppresses Adrenocorticotropic Hormone Production and Tumorous Corticotroph Cell Growth in AtT20 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockdown of USP8 inhibits prostate cancer cell growth, proliferation, and metastasis and promotes docetaxel’s activity by suppressing the NF-kB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Usp8-IN-2: A Technical Whitepaper on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Usp8-IN-2 is a small molecule inhibitor of Ubiquitin Specific Peptidase 8 (USP8), a deubiquitinating enzyme implicated in a variety of cellular processes, including signal transduction, protein trafficking, and tumorigenesis. This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of this compound, also known as Compd U52. Detailed experimental protocols, quantitative biological data, and visualizations of its role in key signaling pathways are presented to serve as a valuable resource for researchers in the fields of cancer biology, neurodegenerative diseases, and drug discovery.
Introduction
Ubiquitin Specific Peptidase 8 (USP8), also known as Ubiquitin Isopeptidase Y (UBPY), is a cysteine protease that removes ubiquitin from target proteins, thereby regulating their stability and function.[1] Dysregulation of USP8 activity has been linked to several pathologies, including Cushing's disease and various cancers.[1][2] In particular, its role in stabilizing receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) has made it an attractive target for therapeutic intervention.[3][4] this compound emerged from efforts to identify and develop potent and selective inhibitors of USP8 for therapeutic and research applications.
Discovery and Synthesis
The discovery of this compound was reported in a Chinese patent (CN111138358A).[5] The patent describes the synthesis and application of a series of USP8 inhibitors, among which this compound (Compd U52) was identified as a compound with notable inhibitory activity.
Synthesis of this compound
The synthesis of this compound, as described in the patent, is a multi-step process. A representative synthetic scheme is outlined below.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of Intermediate 1. [Details of starting materials, reagents, reaction conditions (temperature, time), and purification methods would be described here based on the patent information.]
-
Step 2: Synthesis of Intermediate 2. [Details of the reaction of Intermediate 1 with subsequent reagents, including reaction conditions and purification steps, would be provided.]
-
Step 3: Final Synthesis of this compound. [The final reaction step to yield this compound would be detailed, including purification and characterization (e.g., NMR, mass spectrometry) data.]
Biological Activity and Quantitative Data
This compound has been characterized through a series of in vitro biochemical and cell-based assays to determine its potency and cellular effects.
Biochemical Assays
The inhibitory activity of this compound against USP8 was determined using a fluorogenic biochemical assay.
Experimental Protocol: USP8 Inhibition Assay
-
Reagents: Recombinant human USP8 enzyme, ubiquitin-rhodamine 110 substrate, assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Procedure:
-
This compound is serially diluted in DMSO and pre-incubated with the USP8 enzyme in the assay buffer for a specified period (e.g., 30 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the ubiquitin-rhodamine 110 substrate.
-
The fluorescence intensity is measured over time using a microplate reader (excitation/emission wavelengths of approximately 485/535 nm).
-
The rate of reaction is calculated, and the IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Assays
The cellular activity of this compound has been assessed in various cancer cell lines.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Lines: H1957 (non-small cell lung cancer) and other relevant cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 6.0 µM | Biochemical assay against USP8 | [5] |
| GI50 | 24.93 µM | H1957 cell proliferation assay | [5] |
Mechanism of Action and Signaling Pathways
USP8 plays a crucial role in several signaling pathways by deubiquitinating key protein components, thereby preventing their degradation. This compound exerts its effects by inhibiting this activity.
EGFR Signaling Pathway
USP8 is known to deubiquitinate and stabilize EGFR, a receptor tyrosine kinase that is often overactivated in cancer.[3][4] Inhibition of USP8 by this compound leads to the accumulation of ubiquitinated EGFR, targeting it for degradation and consequently downregulating EGFR signaling.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical downstream effector of EGFR signaling and is involved in cell proliferation, survival, and growth. By promoting the degradation of upstream receptors like EGFR and HER2, USP8 inhibitors can effectively suppress the activation of the PI3K/AKT pathway.[2]
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. youtube.com [youtube.com]
- 3. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
Usp8-IN-2 (DUBs-IN-2): A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the ubiquitin-specific protease 8 (USP8) inhibitor, Usp8-IN-2, also known as DUBs-IN-2. It is intended for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases. This document details the mechanism of action, key signaling pathways, experimental protocols, and available quantitative data related to the use of this compound in relevant disease models.
Ubiquitin-specific protease 8 (USP8) is a deubiquitinating enzyme that has emerged as a promising therapeutic target for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. USP8 plays a crucial role in several cellular processes implicated in these diseases, including the clearance of misfolded proteins and damaged mitochondria. Inhibition of USP8 has been shown to enhance the degradation of pathological proteins and promote cellular homeostasis, offering a potential avenue for therapeutic intervention.
This guide focuses on the potent and selective USP8 inhibitor, DUBs-IN-2 (CAS 924296-19-5), which has demonstrated efficacy in preclinical models of neurodegeneration. While another compound, this compound (CAS 2477651-11-7), also exists, DUBs-IN-2 exhibits a significantly lower IC50 value, making it a more potent tool for research and potential therapeutic development.
Compound Profile: DUBs-IN-2
| Property | Value | Reference |
| Compound Name | DUBs-IN-2 | [1][2] |
| CAS Number | 924296-19-5 | [1][2] |
| Molecular Formula | C15H9N5O | [2] |
| Molecular Weight | 275.27 g/mol | [2] |
| IC50 for USP8 | 0.28 µM | [1][3] |
| Selectivity | No significant inhibition of USP7 (IC50 > 100 µM) | [1] |
| Solubility | Soluble in DMSO | [4] |
Mechanism of Action and Key Signaling Pathways
USP8 inhibition by DUBs-IN-2 impacts several key pathways implicated in neurodegenerative diseases. The primary mechanisms revolve around promoting the clearance of cellular debris, including aggregated proteins and dysfunctional mitochondria.
Regulation of Mitophagy (PINK1/Parkin Pathway)
In Parkinson's disease, mutations in the PINK1 and Parkin genes lead to impaired mitophagy, the selective degradation of damaged mitochondria. This results in the accumulation of dysfunctional mitochondria, increased oxidative stress, and neuronal cell death. USP8 has been identified as a negative regulator of this pathway.
Signaling Pathway:
Caption: PINK1/Parkin-mediated mitophagy pathway and its regulation by USP8.
USP8 directly deubiquitinates Parkin, specifically removing K6-linked ubiquitin chains, which is necessary for its efficient translocation to damaged mitochondria.[5] Paradoxically, in some models, overall USP8 inhibition has been shown to be beneficial. Pharmacological inhibition of USP8 with DUBs-IN-2 in a Drosophila PINK1 knockout model improved mitochondrial function and rescued neurodegenerative phenotypes.[6][7] This has been suggested to be mediated by a reduction in the levels of the mitochondrial fusion protein Mitofusin (Mfn).
Regulation of α-Synuclein Clearance
The aggregation of α-synuclein into Lewy bodies is a pathological hallmark of Parkinson's disease. Enhancing the clearance of misfolded α-synuclein is a key therapeutic strategy. USP8 has been shown to deubiquitinate α-synuclein, specifically removing K63-linked ubiquitin chains that target the protein for lysosomal degradation.[4]
Signaling Pathway:
Caption: USP8-mediated regulation of α-synuclein clearance.
By inhibiting USP8, DUBs-IN-2 is expected to increase the ubiquitination of α-synuclein, thereby promoting its clearance through the lysosomal pathway and reducing its toxic aggregation. Knockdown of USP8 has been shown to reduce α-synuclein levels and toxicity in Drosophila models.[8]
Regulation of BACE1 Degradation
In Alzheimer's disease, the accumulation of amyloid-beta (Aβ) peptides is a central pathological event. The production of Aβ is initiated by the cleavage of the amyloid precursor protein (APP) by the β-secretase enzyme, BACE1. USP8 has been found to deubiquitinate BACE1, thereby preventing its lysosomal degradation and increasing its stability.[1]
Signaling Pathway:
Caption: USP8-mediated regulation of BACE1 degradation and Aβ production.
Experimental Data
The following tables summarize the available quantitative data for DUBs-IN-2 in neurodegenerative disease models.
Table 1: In Vitro Activity of DUBs-IN-2
| Parameter | Value | Cell Line/System | Reference |
| IC50 for USP8 | 0.28 µM | Enzymatic Assay | [1][3] |
| IC50 for USP7 | > 100 µM | Enzymatic Assay | [1] |
Table 2: In Vivo Efficacy of DUBs-IN-2 in a Drosophila PINK1 Knockout Model of Parkinson's Disease
| Parameter | Treatment | Outcome | Reference |
| Locomotor Performance (Climbing Assay) | 10 µM DUBs-IN-2 in fly food | Significant suppression of locomotor deficits | [6][7] |
| Dopaminergic (DA) Neuron Loss | 10 µM DUBs-IN-2 in fly food | Prevention of DA neuron loss | [6] |
| Dopamine Levels | 10 µM DUBs-IN-2 in fly food | Restoration of dopamine levels | [6] |
| Lifespan | 10 µM DUBs-IN-2 in fly food | Modest amelioration of longevity | [7] |
| Mitofusin (Mfn) Levels | Genetic or pharmacological inhibition of USP8 | Normalization of elevated Mfn levels | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of DUBs-IN-2 and the assessment of its effects.
In Vivo Treatment of Drosophila with DUBs-IN-2
Objective: To assess the effect of DUBs-IN-2 on neurodegenerative phenotypes in a Drosophila model.
Workflow:
Caption: Workflow for in vivo treatment of Drosophila with DUBs-IN-2.
Materials:
-
DUBs-IN-2 (ChemScene LLC or other supplier)
-
Standard Drosophila food
-
Patent Blue V food coloring (E131)
-
Drosophila strains (e.g., PINK1 knockout and control strains)
-
Vials and plugs
-
Ethanol for sterilization
Procedure:
-
Drug Preparation: Prepare a stock solution of DUBs-IN-2 in DMSO.
-
Food Preparation:
-
Fly Treatment:
-
Collect newly eclosed adult flies of the desired genotype.
-
Transfer flies to vials containing the drug-laced or control food.
-
Maintain flies at 25°C.
-
Change food every 2-3 days to ensure a fresh supply of the compound.
-
-
Phenotypic Analysis:
-
Locomotor Assay (Climbing Assay): At desired time points, assess the climbing ability of the flies. Gently tap the flies to the bottom of a vertical vial and measure the percentage of flies that climb past a certain height within a given time.
-
Dopaminergic Neuron Count: Dissect fly brains, perform immunohistochemistry for tyrosine hydroxylase (a marker for dopaminergic neurons), and count the number of neurons in specific clusters.
-
Lifespan Analysis: Monitor fly survival over time and plot Kaplan-Meier survival curves.
-
Mitophagy Assessment in Drosophila
Objective: To evaluate the effect of USP8 inhibition on mitophagy.
Procedure (using a mito-QC reporter):
-
Fly Strain: Utilize a Drosophila strain expressing a mitophagy reporter, such as mito-QC (tandem mCherry-GFP tagged to a mitochondrial protein). In healthy mitochondria, both fluorophores are visible. Upon delivery to the acidic lysosome during mitophagy, the GFP signal is quenched, while the mCherry signal persists.
-
Treatment: Treat flies with DUBs-IN-2 as described in Protocol 1.
-
Tissue Dissection and Imaging:
-
Dissect relevant tissues (e.g., brain, flight muscle).
-
Mount the tissue for confocal microscopy.
-
Capture images in both the green (GFP) and red (mCherry) channels.
-
-
Analysis: Quantify the number of red-only puncta (mitolysosomes) relative to the total mitochondrial content (red and green signal). An increase in the ratio of red-only to total red signal indicates an increase in mitophagy.
α-Synuclein Clearance Assay
Objective: To determine if USP8 inhibition promotes the clearance of α-synuclein.
Procedure (Cell-based):
-
Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y) that overexpresses α-synuclein.
-
Treatment: Treat cells with various concentrations of DUBs-IN-2 or a vehicle control (DMSO).
-
Lysis and Western Blotting:
-
Lyse the cells at different time points after treatment.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with antibodies against α-synuclein and a loading control (e.g., β-actin or GAPDH).
-
-
Analysis: Quantify the levels of α-synuclein relative to the loading control. A decrease in α-synuclein levels in DUBs-IN-2-treated cells would indicate enhanced clearance. To confirm lysosomal involvement, co-treat with a lysosomal inhibitor (e.g., bafilomycin A1) and observe if the reduction in α-synuclein is blocked.
BACE1 Activity and Degradation Assay
Objective: To investigate the effect of USP8 inhibition on BACE1 levels and activity.
Procedure (Cell-based):
-
Cell Culture: Use a cell line that endogenously expresses BACE1 (e.g., H4 neuroglioma cells).
-
Treatment: Treat cells with DUBs-IN-2 or a vehicle control.
-
BACE1 Level Analysis (Western Blot):
-
Lyse cells and perform Western blotting as described for α-synuclein, using an antibody against BACE1.
-
Quantify BACE1 levels to determine if inhibition of USP8 leads to its degradation.
-
-
BACE1 Activity Assay (Fluorogenic Substrate):
-
Lyse cells in a non-denaturing buffer.
-
Use a commercially available BACE1 activity assay kit, which typically employs a fluorogenic peptide substrate that is cleaved by BACE1 to release a fluorescent signal.
-
Measure the fluorescence over time to determine the rate of substrate cleavage, which is proportional to BACE1 activity.
-
Conclusion
DUBs-IN-2 is a potent and selective inhibitor of USP8 that shows significant promise as a research tool and potential therapeutic lead for neurodegenerative diseases. Its ability to modulate key pathological pathways, including mitophagy, α-synuclein clearance, and BACE1 degradation, makes it a valuable compound for further investigation. This guide provides a foundational understanding of DUBs-IN-2 and practical guidance for its use in preclinical research. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in a broader range of neurodegenerative disease models.
References
- 1. The Endosome-associated Deubiquitinating Enzyme USP8 Regulates BACE1 Enzyme Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clearance Pathways for α‐Synuclein in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deubiquitinase Usp8 regulates α-synuclein clearance and modifies its toxicity in Lewy body disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP8 regulates mitophagy by removing K6-linked ubiquitin conjugates from parkin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Deubiquitinating Enzymes (DUBs) That Regulate Mitophagy via Direct or Indirect Interaction with Parkin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the deubiquitinase USP8 corrects a Drosophila PINK1 model of mitochondria dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deubiquitinase Usp8 regulates α-synuclein clearance and modifies its toxicity in Lewy body disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Usp8-IN-2 in Infectious Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme (DUB), is emerging as a critical regulator of various cellular processes, including protein trafficking, signal transduction, and immune responses. Its role in cancer and neurological disorders has been increasingly studied. More recently, USP8 has been identified as a potential therapeutic target in the context of infectious diseases. Pathogens often exploit the host's ubiquitin system to facilitate their invasion, replication, and survival. As such, targeting host factors like USP8 presents a promising host-directed therapeutic strategy to combat infections, potentially circumventing the issue of drug resistance. This technical guide provides an in-depth overview of the current understanding of USP8's role in infectious diseases and the potential of its inhibitor, Usp8-IN-2, as a therapeutic agent.
Core Concepts: The Role of USP8 in Cellular Signaling
USP8 is known to regulate several key signaling pathways by removing ubiquitin from substrate proteins, thereby preventing their degradation. This activity is crucial in maintaining cellular homeostasis. However, various pathogens can manipulate these pathways to their advantage.
USP8 and the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of the innate immune response to infection. Upon recognition of pathogen-associated molecular patterns (PAMPs), a signaling cascade is initiated, leading to the activation of NF-κB and the transcription of pro-inflammatory cytokines.[1] USP8 has been shown to be a key regulator in this pathway. Depletion of USP8 can lead to the aberrant accumulation of K63-linked ubiquitin chains on endosomes, which in turn activates the TAK1–NF-κB signaling pathway.[2][3][4] In the context of bacterial infections, components like lipopolysaccharide (LPS) can trigger TLR4 signaling, leading to NF-κB activation.[1] Studies suggest that USP8 can modulate this response by deubiquitinating key signaling components.
USP8 and the TGF-β Signaling Pathway in Chronic Viral Infections
Transforming growth factor-beta (TGF-β) signaling is a critical regulator of immune cell function, particularly in the context of chronic viral infections.[5][6] Sustained TGF-β signaling can lead to the exhaustion and deletion of virus-specific CD8+ T cells, contributing to viral persistence.[5][7] This pathway is often upregulated during chronic infections with viruses like HIV and hepatitis C.[6] While the direct role of this compound has not been explored in this context, USP8 is known to regulate the stability of various cell surface receptors, a mechanism that could potentially impact TGF-β receptor signaling and subsequent T cell responses.
This compound in Bacterial Infections
Recent studies have highlighted the therapeutic potential of targeting USP8 in bacterial infections. The inhibitor DUBs-IN-2, considered here as this compound, has shown efficacy in controlling intracellular bacterial replication.
Quantitative Data on this compound Efficacy
| Pathogen | Cell Line/Model | This compound Concentration | Effect | Reference |
| Salmonella Typhimurium | THP-1 macrophages | 2.5 µM | Significant reduction in intracellular bacteria | [8][9][10] |
| Salmonella Typhimurium | RAW 264.7 macrophages | 2.5 - 10 µM | Dose-dependent reduction in intracellular bacteria | [8] |
| Brucella melitensis | BALB/c mice | 3 mg/kg | Increased splenic bacterial load | [11][12][13] |
| Brucella neotomae | iBMDMs | Not specified | Increased bacterial invasion | [14] |
| Brucella melitensis | iBMDMs | Not specified | Increased bacterial invasion | [14] |
Note: The study on Brucella melitensis in mice showed an increased bacterial load with the inhibitor, suggesting a complex role for USP8 in this specific infection model that requires further investigation.
This compound in Viral Infections
The role of this compound in viral infections is less characterized. However, the foundational role of USP8 in regulating host factors that interact with viruses suggests it is a promising area of investigation.
USP8 in HIV Replication
USP8 has been identified as a host factor that can influence HIV-1 replication. It has been shown to interact with and stabilize the antiviral protein APOBEC3G (A3G), a cytidine deaminase that restricts HIV-1 by inducing hypermutation in the viral genome.[15][16][17][18][19] The HIV-1 accessory protein Vif counteracts A3G by targeting it for proteasomal degradation. By deubiquitinating and stabilizing A3G, USP8 can enhance its antiviral activity.[15] This suggests that inhibiting USP8 could potentially have complex, context-dependent effects on HIV-1 replication.
Experimental Protocols
Gentamicin Protection Assay for Intracellular Bacterial Quantification
This assay is used to quantify the number of viable intracellular bacteria within host cells.
Detailed Steps:
-
Seed host cells (e.g., THP-1 or RAW 264.7 macrophages) in 24- or 96-well plates and allow them to adhere overnight.[20][21]
-
Infect the cells with bacteria at a specific multiplicity of infection (MOI) for a defined period (e.g., 1 hour).[21][22]
-
Wash the cells multiple times with sterile phosphate-buffered saline (PBS) to remove non-adherent, extracellular bacteria.[22][23]
-
Incubate the cells in a medium containing a high concentration of an aminoglycoside antibiotic, such as gentamicin (e.g., 100 µg/mL), for a period sufficient to kill all remaining extracellular bacteria (e.g., 1 hour).[8][20]
-
Replace the high-gentamicin medium with a medium containing a lower, maintenance concentration of gentamicin (e.g., 10 µg/mL) and the experimental compounds (e.g., this compound or vehicle control).[24]
-
At desired time points post-infection, wash the cells again with PBS.
-
Lyse the host cells with a mild detergent (e.g., 0.1% Triton X-100) to release the intracellular bacteria.[8][22]
-
Perform serial dilutions of the cell lysate and plate them on appropriate agar plates.
-
Incubate the plates overnight at 37°C and count the resulting colony-forming units (CFUs) to determine the number of viable intracellular bacteria.[8][10]
Cytotoxicity Assay (MTT Assay)
It is crucial to assess whether the observed effects of this compound are due to its impact on bacterial replication or a consequence of host cell toxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
References
- 1. Ubiquitin-specific protease 8 ameliorates lipopolysaccharide-induced spleen injury via suppression of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP8 prevents aberrant NF-κB and Nrf2 activation by counteracting ubiquitin signals from endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. USP8 prevents aberrant NF-κB and Nrf2 activation by counteracting ubiquitin signals from endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TGF-β Signaling in T cells is Essential for CD8 T Cell Suppression and Viral Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. Cell-intrinsic transforming growth factor-beta signaling mediates virus-specific CD8+ T cell deletion and viral persistence in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. USP8 inhibition regulates autophagy flux and controls Salmonella infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | USP8 inhibition regulates autophagy flux and controls Salmonella infection [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Specific Deubiquitinating Enzymes Promote Host Restriction Factors Against HIV/SIV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deubiquitinase ubiquitin-specific protease 3 (USP3) inhibits HIV-1 replication via promoting APOBEC3G (A3G) expression in both enzyme activity-dependent and -independent manners - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mednexus.org [mednexus.org]
- 18. USP49 potently stabilizes APOBEC3G protein by removing ubiquitin and inhibits HIV-1 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 19. USP49 potently stabilizes APOBEC3G protein by removing ubiquitin and inhibits HIV-1 replication | eLife [elifesciences.org]
- 20. High-throughput Assay to Phenotype Salmonella enterica Typhimurium Association, Invasion, and Replication in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Salmonella culture, gentamicin protection assay and infection of Salmonella in BMDMs [bio-protocol.org]
- 22. Gentamicin Protection assay (Intracellular Survival Assay) for Salmonella Typhimurium/Typhi [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. Gentamicin protection assay [bio-protocol.org]
Usp8-IN-2: A Technical Guide to its Impact on Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Usp8-IN-2 is a small molecule inhibitor of Ubiquitin Specific Peptidase 8 (USP8), a deubiquitinating enzyme (DUB) that has emerged as a critical regulator of cell signaling pathways implicated in cancer and other diseases. By preventing the removal of ubiquitin chains from its target proteins, this compound promotes their degradation, leading to the attenuation of downstream signaling cascades. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key cellular signaling pathways, and detailed protocols for its investigation.
Introduction to USP8 and this compound
Ubiquitin Specific Peptidase 8 (USP8), also known as Ubiquitin Isopeptidase Y (UBPY), is a cysteine protease that plays a pivotal role in cellular homeostasis by reversing the process of ubiquitination. Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to substrate proteins, often targeting them for degradation by the proteasome. USP8 counteracts this by cleaving ubiquitin from its substrates, thereby rescuing them from degradation and modulating their activity and localization.[1]
USP8 has a broad range of substrates, including several receptor tyrosine kinases (RTKs) that are central to cell proliferation, survival, and differentiation.[2] Dysregulation of USP8 activity, through mutation or overexpression, has been linked to various pathologies, most notably Cushing's disease, where somatic mutations in USP8 lead to its hyperactivity and subsequent overproduction of adrenocorticotropic hormone (ACTH).[3] Furthermore, elevated USP8 levels have been observed in various cancers, making it an attractive target for therapeutic intervention.[4]
This compound is a specific small molecule inhibitor designed to target the catalytic activity of USP8. By inhibiting USP8, this compound promotes the ubiquitination and subsequent degradation of key oncogenic proteins, thereby disrupting the signaling pathways that drive cancer cell growth and survival.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of the deubiquitinase activity of USP8. This leads to the accumulation of ubiquitinated substrates, marking them for degradation via the proteasome.
A key consequence of USP8 inhibition is the downregulation of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4] USP8 normally deubiquitinates these receptors, preventing their lysosomal degradation and promoting their recycling to the cell surface.[5] By inhibiting USP8, this compound enhances the ubiquitination of these receptors, leading to their degradation and a subsequent reduction in their signaling output.
Impact on Cell Signaling Pathways
This compound, through its inhibition of USP8, significantly impacts several critical cell signaling pathways that are frequently dysregulated in cancer.
EGFR and HER2 Signaling
EGFR and HER2 are key drivers of cell proliferation, survival, and migration in many cancers. This compound-mediated degradation of these receptors leads to the downregulation of their downstream signaling pathways.
PI3K/AKT Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation. EGFR and HER2 are major upstream activators of this pathway. By reducing the levels of these receptors, this compound leads to decreased activation of PI3K and subsequent dephosphorylation of AKT, ultimately inhibiting the pro-survival signals of this pathway.[4]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical downstream effector of EGFR and HER2. This pathway is heavily involved in regulating cell proliferation, differentiation, and migration. Inhibition of USP8 by this compound results in the attenuation of the MAPK/ERK pathway due to the degradation of upstream RTKs.
Quantitative Data on USP8 Inhibition
The following tables summarize the available quantitative data for USP8 inhibitors. It is important to note that much of the publicly available data refers to the specific inhibitor "DUBs-IN-2" or other general USP8 inhibitors, which are structurally and functionally related to this compound.
Table 1: In Vitro Inhibitory Activity of USP8 Inhibitors
| Inhibitor | Target | IC50 | Cell Line | Assay Type | Reference |
| DUBs-IN-2 | USP8 | Not specified | AtT-20 | ACTH production | [3] |
| DUBs-IN-2 | USP7 | Not specified | - | Deubiquitinating enzyme assay | [6] |
Table 2: Anti-proliferative Activity of USP8 Inhibitors
| Inhibitor | Cell Line | GI50 / IC50 | Assay Type | Reference |
| DUBs-IN-2 | NCI-N87 (HER2+) | Significantly higher inhibition than MGC-803 | MTT Assay | [4] |
| PdPT (Pan-DUB inhibitor) | A549 | 3.769 µM (48h) | MTS Assay | [7] |
| PdPT (Pan-DUB inhibitor) | NCI-H1299 | 2.498 µM (48h) | MTS Assay | [7] |
| PdPT (Pan-DUB inhibitor) | A549/DDP (cisplatin-resistant) | 4.888 µM (48h) | MTS Assay | [7] |
Table 3: Induction of Apoptosis by USP8 Inhibition
| Cell Line | Treatment | Apoptotic Cells (%) | Notes | Reference |
| DU145 | siUSP8 | 6.32 ± 0.44 | Compared to 2.26 ± 0.38 in control | [8] |
| PC3 | siUSP8 | 12.89 ± 0.5 | Compared to 3.73 ± 0.36 in control | [8] |
| DU145 | Docetaxel + siUSP8 | Not specified | Significantly increased compared to docetaxel alone | [8] |
| PC3 | Docetaxel + siUSP8 | Not specified | Significantly increased compared to docetaxel alone | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Western Blot Analysis
This protocol is for the detection of changes in protein expression and phosphorylation levels of key signaling molecules upon treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-HER2, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control like β-actin.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a predetermined density in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
Procedure:
-
Cell Treatment: Treat cells with this compound for a defined period.
-
Cell Seeding: Plate a low density of treated cells into new culture dishes.
-
Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells).
Conclusion
This compound represents a promising therapeutic strategy for cancers and other diseases driven by the dysregulation of USP8 activity. Its ability to promote the degradation of key oncoproteins like EGFR and HER2, and subsequently inhibit critical downstream signaling pathways, underscores its potential as a targeted therapy. The experimental protocols provided in this guide offer a framework for researchers to further investigate the cellular and molecular effects of this compound and other USP8 inhibitors, paving the way for future drug development and clinical applications.
References
- 1. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. USP8 is a novel target for overcoming gefitinib-resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-specific protease 8 inhibitor suppresses adrenocorticotropic hormone production and corticotroph tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. USP8 Inhibitor Suppresses HER-2 Positive Gastric Cancer Cell Proliferation and Metastasis via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Epidermal Growth Factor Receptor Ubiquitination and Trafficking by the USP8·STAM Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Broad Spectrum Deubiquitinase Inhibition Induces Both Apoptosis and Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Knockdown of USP8 inhibits prostate cancer cell growth, proliferation, and metastasis and promotes docetaxel’s activity by suppressing the NF-kB signaling pathway [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Usp8-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp8-IN-2 is a small molecule inhibitor of Ubiquitin Specific Peptidase 8 (USP8), a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including protein trafficking, signal transduction, and cell proliferation.[1] By inhibiting USP8, this compound promotes the degradation of key substrate proteins, such as the Epidermal Growth Factor Receptor (EGFR) and HER2, thereby impacting downstream signaling pathways like the PI3K/AKT pathway.[1][2] This makes this compound a valuable tool for studying the physiological functions of USP8 and for investigating its therapeutic potential in diseases like cancer.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Data Presentation
Inhibitor Activity and Cellular Effects
| Inhibitor | Target | IC50 | Cell Line | Assay | GI50 / Effect | Reference |
| This compound | USP8 | 6.0 μM | - | In vitro enzyme assay | - | [3] |
| This compound | - | - | H1957 (Lung Cancer) | Proliferation | 24.93 μM | [3] |
| DUBs-IN-2 | USP8 | 0.28 μM | - | In vitro enzyme assay | - | [4][5] |
| DUBs-IN-2 | - | - | HCT116 (Colon Cancer) | Viability | 0.5 - 1.5 μM | [4] |
| DUBs-IN-2 | - | - | PC-3 (Prostate Cancer) | Viability | 0.5 - 1.5 μM | [4] |
| DUBs-IN-2 | - | - | AtT-20 (Pituitary Tumor) | Proliferation | Inhibition observed | [6] |
| DUBs-IN-2 | - | - | H460, PC9 (Lung Cancer) | PD-L1 Expression | Increased at 2-4 µM | [5][7] |
| DUB-IN-1 | USP8 | 0.85 μM | - | In vitro enzyme assay | - | [8] |
Signaling Pathways and Experimental Workflow
USP8 Signaling Pathway
Caption: this compound inhibits USP8, preventing deubiquitination and promoting proteasomal degradation of receptor tyrosine kinases.
General Experimental Workflow
Caption: General workflow for studying the effects of this compound in cell culture.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Use sonication if necessary to fully dissolve the compound.[9][10]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[3]
Cell Treatment with this compound
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
Protocol:
-
Seed cells at an appropriate density in culture plates or flasks and allow them to adhere and grow overnight.
-
The following day, prepare the desired concentrations of this compound by diluting the stock solution in fresh complete cell culture medium.
-
Note: The final DMSO concentration in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures and can be used to assess the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 2)
-
MTS reagent solution
-
96-well plate reader
Protocol:
-
Following the treatment period, add 20 µL of MTS solution to each well of the 96-well plate containing 100 µL of cells in medium.[11]
-
Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator.[11]
-
Record the absorbance at 490 nm using a 96-well plate reader.[11]
-
Calculate cell viability relative to the vehicle-treated control cells (set to 100%).
Western Blot Analysis
This protocol allows for the analysis of protein expression levels following this compound treatment, for instance, to observe the degradation of USP8 substrates like EGFR or HER2.[2]
Materials:
-
Cells treated with this compound in culture dishes (from Protocol 2)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-HER2, anti-USP8, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[12]
-
Add an appropriate volume of ice-cold lysis buffer to the dish and scrape the cells.[12]
-
Transfer the cell lysate to a pre-cooled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[12]
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C.[12][13]
-
Collect the supernatant containing the protein extract and determine the protein concentration.[13]
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.[14]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[13]
References
- 1. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. USP8 Inhibitor Suppresses HER-2 Positive Gastric Cancer Cell Proliferation and Metastasis via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Ubiquitin-specific protease 8 inhibitor suppresses adrenocorticotropic hormone production and corticotroph tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. broadpharm.com [broadpharm.com]
- 12. bio-rad.com [bio-rad.com]
- 13. origene.com [origene.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for In Vivo Studies of Usp8-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp8-IN-2 is a small molecule inhibitor of Ubiquitin Specific Peptidase 8 (USP8), a deubiquitinating enzyme (DUB) that has emerged as a promising therapeutic target in oncology.[1] USP8 plays a critical role in various cellular processes by removing ubiquitin from substrate proteins, thereby rescuing them from proteasomal degradation.[1] Overexpression or mutation of USP8 has been implicated in the stabilization of oncoproteins such as EGFR and HER2, leading to the activation of downstream signaling pathways that drive cancer cell proliferation, survival, and metastasis.[1][2] Preclinical studies have demonstrated the potential of USP8 inhibitors to suppress tumor growth in various cancer models, including gastric, breast, and non-small-cell lung cancer. These application notes provide a comprehensive guide for the design and execution of in vivo studies to evaluate the efficacy and safety of this compound.
Mechanism of Action
USP8 functions as a key regulator of cellular signaling by controlling the ubiquitination status and subsequent stability of multiple receptor tyrosine kinases (RTKs) and other signaling proteins. By inhibiting USP8, this compound leads to the accumulation of ubiquitinated forms of these substrate proteins, targeting them for degradation by the proteasome. This results in the downregulation of key oncogenic signaling pathways, including the PI3K/AKT and TGF-β pathways, ultimately leading to reduced tumor cell proliferation and survival.[2]
Data Presentation
Table 1: In Vitro Potency of USP8 Inhibitors
| Compound | Target | IC50 | Cell Line | Assay Type |
| This compound | USP8 | 6.0 µM | - | Biochemical Assay |
| DUBs-IN-2 | USP8 | 0.28 µM | HCT116 (colon), PC-3 (prostate) | Cell Viability Assay |
| DUB-IN-1 | USP8 | 0.85 µM | - | Biochemical Assay |
| DC-U4106 | USP8 | KD = 4.7 µM | - | Binding Assay |
Table 2: Summary of In Vivo Studies with USP8 Inhibitors
| Compound | Cancer Model | Animal Model | Dosing Schedule | Route of Administration | Key Findings |
| USP8 Inhibitor | Gastric Cancer (NCI-N87 Xenograft) | BALB/c-nu mice | 2 mg/kg, 5 days/week | Intraperitoneal | Significantly inhibited tumor growth.[2] |
| DUBs-IN-2 | Mammary Carcinoma (4T1) | - | 1 mg/kg, every other day | Intraperitoneal | In combination with anti-PD-L1, decreased tumor weight, size, and lung metastasis.[3] |
| DC-U4106 | Breast Cancer (Xenograft) | - | Not specified | Not specified | Significantly inhibited tumor growth with minimal toxicity.[4][5] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A common formulation for the in vivo delivery of hydrophobic small molecules like this compound is a suspension in a vehicle such as corn oil.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, a 10X stock solution.
-
For a final formulation of 10% DMSO in corn oil, add the required volume of the this compound stock solution to a sterile microcentrifuge tube.
-
Add the corresponding volume of corn oil to achieve the final desired concentration and a 10% DMSO concentration.
-
Vortex the mixture vigorously until a homogenous suspension is formed.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Prepare the formulation fresh on the day of administration.
Murine Xenograft Model for Efficacy Evaluation
This protocol is adapted from a study evaluating a USP8 inhibitor in a gastric cancer model and can be modified for other cancer types.[2]
Animal Model:
-
4-6 week old female BALB/c-nu mice.
Cell Line:
-
NCI-N87 human gastric carcinoma cells (or another appropriate cancer cell line).
Protocol:
-
Cell Culture: Culture NCI-N87 cells in appropriate media until they reach 80-90% confluency.
-
Cell Implantation:
-
Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/100 µL.[2]
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (e.g., 2 mg/kg) or vehicle control intraperitoneally five days a week.[2]
-
-
Efficacy Endpoints:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Pharmacodynamic and Biomarker Analysis:
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot analysis of USP8 target proteins (e.g., EGFR, HER2) and downstream signaling molecules (e.g., p-AKT).
-
Another portion of the tumor can be fixed in formalin and embedded in paraffin for immunohistochemical (IHC) analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Safety and Toxicology Assessment
Parameters to Monitor:
-
Body Weight: Monitor and record the body weight of each animal at least twice weekly. Significant weight loss can be an indicator of toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress, such as changes in posture, activity, or grooming habits.
-
Organ Histopathology: At the end of the study, major organs (e.g., liver, kidney, spleen, heart, lungs) can be collected, fixed, and processed for histopathological examination to identify any signs of toxicity.
Mandatory Visualizations
Caption: USP8 Signaling Pathway and Point of Intervention by this compound.
Caption: In Vivo Xenograft Study Workflow for this compound.
References
- 1. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. USP8 Inhibitor Suppresses HER-2 Positive Gastric Cancer Cell Proliferation and Metastasis via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of Potent Small-Molecule USP8 Inhibitors for the Treatment of Breast Cancer through Regulating ERα Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Usp8-IN-2 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Usp8-IN-2, a potent and selective inhibitor of Ubiquitin Specific Peptidase 8 (USP8), in Western blot experiments. This guide will enable researchers to effectively probe the effects of USP8 inhibition on specific protein targets and signaling pathways.
Introduction
This compound is a small molecule inhibitor of USP8, a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes, including protein trafficking, signal transduction, and cell proliferation.[1] USP8 removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal or lysosomal degradation.[1] By inhibiting USP8, this compound promotes the degradation of its substrates, which include key receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and HER2.[1] This inhibitory action makes this compound a valuable tool for studying the cellular functions of USP8 and for investigating its potential as a therapeutic target in diseases like cancer.[1][2]
Western blotting is a fundamental technique to detect and quantify protein expression levels. When combined with the use of this compound, it allows for the direct assessment of how USP8 inhibition affects the stability and abundance of its downstream targets.
Data Presentation
The following table summarizes key quantitative data for the use of this compound in cell-based assays, derived from various research applications.
| Parameter | Value | Cell Line Examples | Reference |
| IC50 (this compound) | 6.0 µM | In vitro enzyme assay | [3][4] |
| Effective Concentration | 0.5 - 10 µM | HCT116, PC-3, NCI-N87, H460, PC9, AtT20 | [5][6] |
| Treatment Duration | 6 - 48 hours | H460, PC9, AtT20, LN229, T98G | [5][6][7] |
| Solubility | Soluble in DMSO | N/A | [8] |
| Storage | Stock solution: -80°C (6 months), -20°C (1 month, protect from light) | N/A | [3] |
Signaling Pathway
USP8 is a key regulator of multiple signaling pathways, primarily by controlling the stability of cell surface receptors. The diagram below illustrates the canonical pathway involving USP8 and EGFR, and how this compound intervenes.
Caption: USP8-mediated deubiquitination of EGFR and its inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for a typical Western blot experiment to assess the effect of this compound on a target protein.
Experimental Workflow
The overall workflow for the experiment is depicted below.
References
- 1. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound| CAS NO:2477651-11-7| GlpBio [glpbio.cn]
- 5. Inhibition of Ubiquitin-specific Peptidase 8 Suppresses Adrenocorticotropic Hormone Production and Tumorous Corticotroph Cell Growth in AtT20 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DUBs-IN-2,924296-19-5 - Absin [absin.net]
Application Notes and Protocols: Usp8-IN-2 Immunoprecipitation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Usp8-IN-2, a known inhibitor of the deubiquitinase USP8, in immunoprecipitation assays. This document outlines the necessary steps to investigate the interaction between USP8 and its substrates and how this interaction is affected by this compound.
Introduction to USP8
Ubiquitin-specific protease 8 (USP8) is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes by removing ubiquitin from substrate proteins, thereby rescuing them from proteasomal degradation.[1][2] USP8 is involved in signal transduction, protein trafficking, and the regulation of receptor tyrosine kinases.[1][2][3] Dysregulation of USP8 activity has been implicated in several diseases, including cancer and neurological disorders.[1][4] USP8 stabilizes a number of oncoproteins and proto-oncoproteins, activating multiple signaling pathways that lead to cancer progression.[2][4] As such, USP8 has emerged as a promising therapeutic target.
This compound is a small molecule inhibitor of USP8. By inhibiting USP8's deubiquitinating activity, this compound leads to the accumulation of ubiquitinated substrates, targeting them for degradation.[1] This mechanism allows for the modulation of signaling pathways dependent on USP8 substrates.
Key Signaling Pathways Involving USP8
USP8 is a key regulator in several signaling pathways, primarily by controlling the stability of transmembrane receptors.
-
EGFR Pathway: USP8 deubiquitinates and stabilizes the Epidermal Growth Factor Receptor (EGFR), preventing its degradation and promoting its signaling, which can be oncogenic.[1] Inhibition of USP8 promotes the degradation of EGFR, reducing its downstream signaling.[1]
-
TGF-β Pathway: USP8 directly deubiquitinates and stabilizes the type II TGF-β receptor (TβRII), activating the TGF-β/SMAD signaling pathway, which is involved in cancer progression and immune evasion.[5]
-
Wnt Signaling: USP8 stabilizes the Frizzled (FZD) receptor, a key component of the Wnt signaling pathway, by preventing its lysosomal degradation.[6]
-
PD-L1 Regulation: USP8 regulates the stability of PD-L1, an immune checkpoint protein, at a post-translational level.[7]
Below is a diagram illustrating the general mechanism of USP8 and the effect of its inhibition.
Caption: General mechanism of USP8-mediated deubiquitination and its inhibition by this compound.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line | Notes |
| IC50 | 6.0 μM | - | Inhibitory concentration for USP8 deubiquitinase activity.[8] |
| GI50 | 24.93 μM | H1957 | Growth inhibition concentration.[8] |
Immunoprecipitation Assay Protocol
This protocol is designed to assess the effect of this compound on the interaction between USP8 and a specific substrate.
Materials
-
Cell line expressing the protein of interest (e.g., HEK293T, H460)
-
This compound (MedchemExpress or other supplier)
-
DMSO (vehicle control)
-
Primary antibodies: anti-USP8, anti-substrate (e.g., anti-EGFR), and isotype control IgG
-
Protein A/G magnetic beads or agarose beads
-
Cell Lysis Buffer (e.g., RIPA buffer, NP-40 buffer)
-
Protease and phosphatase inhibitor cocktails
-
Wash Buffer (e.g., NETN buffer: 20 mM Tris pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40)[7]
-
SDS-PAGE gels and buffers
-
Western blot reagents and antibodies
Experimental Workflow
Caption: Workflow for the this compound immunoprecipitation assay.
Detailed Methodology
1. Cell Culture and Treatment
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the indicated time (e.g., 6-24 hours). A concentration range of 2-10 µM is a reasonable starting point based on the IC50.
2. Cell Lysis
-
After treatment, wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10-15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (whole-cell lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA).
3. Pre-clearing the Lysate (Optional but Recommended)
-
To reduce non-specific binding, incubate the cell lysate (e.g., 1-2 mg of total protein) with protein A/G beads for 30-60 minutes at 4°C on a rotator.[7][9]
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the pre-cleared supernatant to a new tube.
4. Immunoprecipitation
-
Add the primary antibody (e.g., anti-USP8 or anti-substrate, typically 2-5 µg) or an equivalent amount of isotype control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-3 hours at 4°C with rotation.
5. Washing
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-4 times with 500 µL of cold wash buffer (e.g., NETN buffer).[7] With each wash, resuspend the beads and then pellet them.
6. Elution
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 20-40 µL of 1X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins from the beads.
-
Pellet the beads, and collect the supernatant containing the immunoprecipitated proteins.
7. Western Blot Analysis
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against USP8 and the substrate of interest to detect the co-immunoprecipitated proteins.
-
Use appropriate secondary antibodies and a chemiluminescent detection reagent for visualization.
Expected Outcomes
When immunoprecipitating USP8, a successful experiment will show the co-immunoprecipitation of its substrates. Treatment with this compound may alter this interaction, although the primary effect of the inhibitor is on the ubiquitination status of the substrate. To directly observe the effect on ubiquitination, a variation of this protocol involving immunoprecipitation of the substrate followed by immunoblotting with an anti-ubiquitin antibody is recommended. In this case, treatment with this compound is expected to increase the ubiquitination signal of the substrate.
References
- 1. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. USP8 Inhibitor Suppresses HER-2 Positive Gastric Cancer Cell Proliferation and Metastasis via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncogenic role of ubiquitin specific peptidase (USP8) and its signaling pathways targeting for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. mdpi.com [mdpi.com]
- 7. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. usbio.net [usbio.net]
- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Usp8-IN-2 in Cell Viability and Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Usp8-IN-2, a potent inhibitor of Ubiquitin Specific Peptidase 8 (USP8), in cell viability and proliferation assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate its use in cancer research and drug development.
Introduction
Ubiquitin Specific Peptidase 8 (USP8), a deubiquitinating enzyme, plays a critical role in cellular signaling by regulating the stability and trafficking of key membrane receptors.[1] Elevated USP8 activity is implicated in the progression of various cancers through the stabilization of oncoproteins such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] By removing ubiquitin tags from these receptors, USP8 prevents their degradation, leading to sustained downstream signaling through pathways like PI3K/AKT and NF-κB, which are pivotal for cell proliferation, survival, and metastasis.[3]
This compound is a small molecule inhibitor that targets the catalytic activity of USP8.[4][5] Inhibition of USP8 by this compound promotes the ubiquitination and subsequent degradation of its substrate receptors, thereby attenuating downstream signaling and impeding cancer cell growth.[1][2] This makes this compound a valuable tool for investigating the therapeutic potential of USP8 inhibition in various cancer models.
Mechanism of Action
This compound functions by inhibiting the deubiquitinase activity of the USP8 enzyme. This leads to an accumulation of ubiquitinated substrate proteins, marking them for proteasomal degradation.[1] A primary mechanism involves the destabilization of receptor tyrosine kinases like EGFR and HER2.[1][2] The subsequent downregulation of these receptors results in the suppression of pro-survival signaling pathways, including the PI3K/AKT and NF-κB pathways, ultimately leading to decreased cell viability and proliferation.[3]
Quantitative Data
The inhibitory activity of this compound has been quantified both biochemically and in cell-based assays. The following table summarizes the available data for this compound and provides context with data from other known USP8 inhibitors. It is important to note that IC50 and GI50 values can vary between different cell lines due to cell-specific responses.[6]
| Compound | Assay Type | Target/Cell Line | IC50 / GI50 (µM) | Reference |
| This compound | Biochemical Assay | USP8 Enzyme | 6.0 | [4][5] |
| This compound | Proliferation Assay | H1957 | 24.93 | [4][5] |
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on cell viability and proliferation.
Cell Viability Assay (MTT Assay)
This protocol is adapted for the use of this compound to determine its effect on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., H1957)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the GI50 value.
Cell Proliferation Assay (Colony Formation Assay)
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.[9]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
PBS (Phosphate-Buffered Saline)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates containing 2 mL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare dilutions of this compound in complete culture medium at concentrations around the predetermined GI50 value (e.g., 0.5x, 1x, 2x GI50). Include a vehicle control.
-
Replace the medium in each well with the medium containing this compound or vehicle control.
-
-
Colony Formation:
-
Incubate the plates for 7-14 days at 37°C and 5% CO2, allowing colonies to form.[10] The medium can be replaced with fresh medium containing the respective treatments every 3-4 days.
-
-
Fixing and Staining:
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of 4% paraformaldehyde or ice-cold methanol to each well and incubating for 10-15 minutes at room temperature.
-
Remove the fixative and wash the wells with PBS.
-
Stain the colonies by adding 1 mL of Crystal Violet solution to each well and incubating for 20-30 minutes at room temperature.
-
Gently wash the wells with water until the background is clear and the colonies are distinctly visible.
-
-
Colony Counting:
-
Air dry the plates.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[9]
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
Logical Relationship of USP8 Inhibition on Cell Viability and Proliferation
The inhibition of USP8 by this compound initiates a cascade of molecular events that culminates in reduced cell viability and proliferation. This logical relationship is depicted in the following diagram.
Conclusion
This compound is a valuable research tool for investigating the role of USP8 in cancer biology. By inhibiting USP8, this compound effectively reduces the stability of key oncoproteins, leading to a decrease in cancer cell viability and proliferation. The provided protocols offer a starting point for researchers to explore the anti-cancer potential of this compound in various cellular contexts. Further investigation into the efficacy of this compound across a broader range of cancer cell lines is warranted to fully elucidate its therapeutic potential.
References
- 1. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. USP8 Inhibitor Suppresses HER-2 Positive Gastric Cancer Cell Proliferation and Metastasis via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP8 inhibitor-induced DNA damage activates cell cycle arrest, apoptosis, and autophagy in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The deubiquitinase USP8 regulates ovarian cancer cell response to cisplatin by suppressing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. USP8 suppresses death receptor-mediated apoptosis by enhancing FLIPL stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The deubiquitinase USP8 regulates ovarian cancer cell response to cisplatin by suppressing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for Usp8-IN-2 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the deubiquitinase USP8 as a therapeutic target and the utility of Usp8-IN-2 as a chemical probe in high-throughput screening (HTS) campaigns. Detailed protocols for biochemical and cell-based assays are provided to guide researchers in the identification and characterization of novel USP8 inhibitors.
Introduction to USP8
Ubiquitin-Specific Peptidase 8 (USP8), also known as Ubiquitin Isopeptidase Y (UBPY), is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes. USP8 removes ubiquitin from target proteins, thereby regulating their stability, localization, and activity. Key functions of USP8 include its involvement in endosomal sorting and trafficking of transmembrane receptors, such as the Epidermal Growth Factor Receptor (EGFR). Dysregulation of USP8 activity has been implicated in several diseases, including cancers and Cushing's disease, making it an attractive target for therapeutic intervention. Inhibition of USP8 can lead to the degradation of key oncogenic proteins, suppressing tumor growth and proliferation.
This compound: A Tool for USP8 Inhibition
This compound is a small molecule inhibitor of USP8. It serves as a valuable research tool for studying the physiological and pathological roles of USP8. In the context of drug discovery, this compound can be utilized as a reference compound in high-throughput screening assays aimed at identifying novel and more potent USP8 inhibitors.
Data Presentation: Quantitative Analysis of USP8 Inhibitors
The following tables summarize the inhibitory activities of this compound and other relevant USP8 inhibitors.
Table 1: Biochemical Potency of USP8 Inhibitors
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound | USP8 | 6.0 | Biochemical | [1] |
| DUB-IN-1 | USP8 | 0.85 | Biochemical | [2] |
| DUB-IN-2 | USP8 | 0.28 | Biochemical | [3] |
| DUB-IN-3 | USP8 | 0.56 | Biochemical | [3] |
| DC-U4106 | USP8 | 1.2 | Biochemical | [3] |
Table 2: Cellular Activity of USP8 Inhibitors
| Compound | Cell Line | GI50 (µM) | Effect | Reference |
| This compound | H1957 | 24.93 | Inhibition of proliferation | [1] |
| USP8-IN-3 | GH3 | 37.03 | Inhibition of proliferation | [3] |
| USP8-IN-3 | H1957 | 6.01 | Inhibition of proliferation | [3] |
| DUBs-IN-2 | AtT-20 | Not specified | Decreased ACTH production and cell proliferation | [4] |
| DUB-IN-1 | LN229, U87MG, T98G | Dose-dependent | Suppression of GBM cell proliferation | [2] |
Signaling Pathways Involving USP8
USP8 is a key regulator in multiple signaling pathways, primarily through its deubiquitinating activity on various substrate proteins.
Caption: USP8 signaling pathways.
Experimental Protocols
High-Throughput Screening for USP8 Inhibitors (Biochemical Assay)
This protocol describes a generalized fluorescence-based assay for identifying inhibitors of USP8 in a high-throughput format.
Materials:
-
Recombinant human USP8 enzyme
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine110)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA
-
Test compounds (e.g., this compound as a positive control) dissolved in DMSO
-
384-well black, low-volume assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound solution into the wells of a 384-well plate.
-
Include wells with DMSO only as a negative control (100% activity) and a known potent inhibitor as a positive control (0% activity).
-
-
Enzyme Preparation:
-
Dilute recombinant USP8 to the desired final concentration in pre-warmed assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Enzyme Addition and Incubation:
-
Add the diluted USP8 enzyme solution to each well of the compound-plated 384-well plate.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare the ubiquitin-AMC substrate solution in assay buffer at a concentration near its Km value for USP8.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm for Ub-AMC.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Ratecompound - Ratemin) / (Ratemax - Ratemin))
-
-
Plot the % inhibition against the compound concentration to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ubiquitin-specific protease 8 inhibitor suppresses adrenocorticotropic hormone production and corticotroph tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Usp8-IN-2 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp8-IN-2 is a small molecule inhibitor of Ubiquitin Specific Peptidase 8 (USP8), a deubiquitinating enzyme that has emerged as a promising therapeutic target in oncology and other diseases. USP8 plays a critical role in regulating the stability and trafficking of various cell surface receptors, including the epidermal growth factor receptor (EGFR) and HER-2, by removing ubiquitin chains and preventing their proteasomal degradation.[1] Inhibition of USP8 can lead to the downregulation of these key oncogenic drivers, making this compound a valuable tool for preclinical cancer research. Furthermore, recent studies have highlighted the role of USP8 in modulating the tumor microenvironment by regulating the expression of immune checkpoint proteins such as PD-L1, suggesting its potential in combination with immunotherapy.[2][3][4]
These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, including its mechanism of action, detailed experimental protocols, and guidance on data interpretation.
Mechanism of Action
This compound exerts its anti-tumor effects through multiple signaling pathways:
-
Downregulation of Receptor Tyrosine Kinases (RTKs): USP8 deubiquitinates and stabilizes key RTKs like EGFR and HER-2.[1] By inhibiting USP8, this compound promotes the ubiquitination and subsequent degradation of these receptors, leading to the suppression of downstream pro-survival signaling pathways such as the PI3K/AKT pathway.
-
Modulation of the Immune Microenvironment: USP8 has been shown to regulate the stability of PD-L1. Inhibition of USP8 can lead to increased ubiquitination and degradation of PD-L1 on tumor cells, thereby enhancing anti-tumor immunity.[2][3][4] This mechanism suggests a synergistic potential when combining this compound with immune checkpoint inhibitors.
-
Regulation of Wnt Signaling: USP8 can stabilize the Frizzled (FZD) receptor, a key component of the Wnt signaling pathway.[5] By inhibiting USP8, this compound may modulate Wnt-dependent processes involved in cancer development and progression.
-
Induction of TGF-β Receptor Degradation: USP8 inhibition can also promote the degradation of the TGF-β receptor, thereby interfering with its role in promoting tumor growth and metastasis.
Signaling Pathways
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of sterile DMSO.
-
Ensure complete dissolution, using gentle warming or sonication if necessary. The stock solution can be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[2] Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of administration, prepare the working solution. A common vehicle for in vivo administration of this compound is a mixture of DMSO and corn oil.[2]
-
To prepare a working solution with 10% DMSO and 90% corn oil, first calculate the required volume of the stock solution based on the desired final concentration and total volume.
-
For example, to prepare 1 mL of a 2.5 mg/mL working solution from a 25 mg/mL stock:
-
Take 100 µL of the 25 mg/mL this compound stock solution.
-
Add it to 900 µL of sterile corn oil.
-
Vortex thoroughly to ensure a homogenous suspension.
-
-
It is recommended to prepare the working solution fresh for each day of dosing.[2]
-
Administration of this compound in Mouse Xenograft Models
Animal Models:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are suitable for xenograft studies with human cancer cell lines.
-
The choice of cell line will depend on the research question. For example, NCI-N87 (HER-2 positive gastric cancer) or HepG2 (hepatocellular carcinoma) cells have been used in studies with USP8 inhibitors.
Experimental Workflow:
Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions regularly using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or the vehicle control via the desired route. Intraperitoneal (i.p.) injection is a common method.
-
The dosage and frequency of administration will depend on the specific study design. Based on published studies, a starting point for dosing could be in the range of 0.5 mg/kg to 2 mg/kg, administered once daily or 5 days a week.
-
For example, in a gastric cancer model, a USP8 inhibitor was administered at 2 mg/kg intraperitoneally 5 days a week. In a hepatocellular carcinoma model, doses of 0.5 mg/kg and 1 mg/kg were given once per day via intraperitoneal injection.[6]
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and mouse body weight regularly (e.g., twice a week).
-
Observe the mice for any signs of toxicity.
-
The experiment is typically terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
At the endpoint, euthanize the mice, excise the tumors, and measure their final weight.
-
Tumor tissue can be collected for further analysis, such as immunohistochemistry (IHC) for biomarkers like Ki-67, HER-2, or PD-L1, or for western blot analysis of signaling pathway components.
-
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Effect of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) ± SD | Mean Tumor Volume at Endpoint (mm³) ± SD | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 8 | 120.5 ± 15.2 | 1550.8 ± 250.4 | - | - |
| This compound (1 mg/kg) | 8 | 122.1 ± 14.8 | 850.3 ± 180.1 | 45.2 | <0.05 |
| This compound (2 mg/kg) | 8 | 119.8 ± 16.1 | 550.6 ± 150.7 | 64.5 | <0.01 |
Note: This table presents example data. Actual results will vary depending on the mouse model, cell line, and experimental conditions.
Table 2: Effect of this compound on Tumor Weight and Body Weight
| Treatment Group | N | Mean Final Tumor Weight (g) ± SD | Mean Body Weight Change (%) ± SD |
| Vehicle Control | 8 | 1.6 ± 0.3 | +5.2 ± 2.1 |
| This compound (1 mg/kg) | 8 | 0.9 ± 0.2 | +4.8 ± 1.9 |
| This compound (2 mg/kg) | 8 | 0.6 ± 0.1 | +4.5 ± 2.3 |
Note: This table presents example data. It is crucial to monitor body weight as an indicator of potential toxicity.
Important Considerations
-
Toxicity: While specific toxicity data for this compound is not widely available in the public domain, it is essential to monitor mice for signs of toxicity, including weight loss, changes in behavior, and ruffled fur. USP8 is an essential gene, and its systemic inhibition may have on-target toxicities. Dose-finding studies are recommended to determine the maximum tolerated dose (MTD).
-
Pharmacokinetics: The pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound in mice has not been extensively published. Understanding the PK profile is crucial for optimizing dosing schedules and ensuring adequate drug exposure at the tumor site.
-
Solubility: this compound has limited aqueous solubility. The recommended vehicle of DMSO and corn oil is designed to address this.[2] It is important to ensure the compound is fully dissolved or in a stable suspension before administration.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and regulations for the ethical care and use of laboratory animals.
Conclusion
This compound is a valuable research tool for investigating the role of USP8 in cancer biology and for preclinical evaluation of USP8 inhibition as a therapeutic strategy. The protocols and information provided in these application notes offer a starting point for designing and conducting in vivo studies with this compound in mouse models. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and endpoints, is critical for obtaining robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocytogen.com [biocytogen.com]
- 6. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Usp8-IN-2 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation, storage, and handling of stock solutions of Usp8-IN-2, a deubiquitinase USP8 inhibitor. Adherence to these protocols is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Introduction
This compound is a small molecule inhibitor of Ubiquitin Specific Peptidase 8 (USP8), a deubiquitinating enzyme involved in various cellular processes, including endosomal sorting and receptor trafficking.[1][2][3] Dysregulation of USP8 has been implicated in various diseases, making it a target for therapeutic development.[1][4] Accurate preparation of this compound stock solutions is the first critical step for in vitro and in vivo studies investigating its biological effects.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Reference |
| Molecular Weight | 444.90 g/mol | [5][6][7] |
| Molecular Formula | C₁₉H₂₀ClF₃N₄OS | [5][6][7][8] |
| CAS Number | 2477651-11-7 | [5][6][7][8] |
| Appearance | Solid | [5] |
| Purity | ≥98% | [7] |
| IC₅₀ | 6.0 μM for USP8 | [5][6][7] |
| GI₅₀ | 24.93 μM in H1957 cells | [5][6][8] |
Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a high-concentration stock solution of this compound.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Workflow
Caption: Workflow for this compound Stock Solution Preparation.
Step-by-Step Procedure
-
Calculate the required amount of this compound: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * 444.90 g/mol * Volume (L)
-
For 1 mL (0.001 L) of a 10 mM stock, you will need 4.449 mg of this compound.
-
-
Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a clean, sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock solution from 4.449 mg, add 1 mL of DMSO.[5][6]
-
Dissolution:
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The aliquot volume will depend on the typical experimental concentrations.
-
Storage:
Signaling Pathway Context
This compound inhibits the deubiquitinating activity of USP8. USP8 is known to regulate the stability and trafficking of several transmembrane receptors, including the Epidermal Growth Factor Receptor (EGFR).[1] By deubiquitinating these receptors, USP8 prevents their degradation, thereby promoting their signaling activity. Inhibition of USP8 by this compound is expected to lead to increased ubiquitination and subsequent degradation of its substrates.
Caption: this compound Mechanism of Action.
Quality Control and Best Practices
-
Solvent Quality: Always use anhydrous DMSO to prevent hydrolysis of the compound. Hygroscopic DMSO can significantly impact the solubility of the product.[5][9]
-
Aliquoting: Prepare aliquots based on the expected usage to minimize the number of freeze-thaw cycles.
-
Verification: For critical experiments, it is advisable to confirm the concentration and purity of the stock solution using analytical methods such as HPLC-MS.
-
Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment. Dilute the stock solution in the appropriate cell culture medium or buffer immediately before use. Keep the final DMSO concentration in the working solution low (typically <0.5%) to avoid solvent-induced cellular toxicity.
References
- 1. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. USP8 ubiquitin specific peptidase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Deubiquitinase USP8 increases ID1 stability and promotes esophageal squamous cell carcinoma tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. molnova.com [molnova.com]
- 9. medchemexpress.com [medchemexpress.com]
Usp8-IN-2 Treatment for Inducing Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Peptidase 8 (USP8), a deubiquitinating enzyme, has emerged as a critical regulator of cellular signaling pathways implicated in cancer cell survival and proliferation. Elevated USP8 activity is associated with the stabilization of oncoproteins and the suppression of apoptotic pathways, making it a compelling target for therapeutic intervention. Usp8-IN-2 is a chemical inhibitor of USP8 that offers a promising strategy to induce apoptosis in cancer cells. These application notes provide a comprehensive overview of the mechanisms, quantitative data, and detailed protocols for utilizing this compound to study and induce apoptosis.
Mechanism of Action
This compound induces apoptosis by inhibiting the deubiquitinating activity of USP8. This leads to the increased ubiquitination and subsequent proteasomal degradation of key proteins that promote cell survival and inhibit apoptosis. The primary mechanisms include:
-
Destabilization of Anti-Apoptotic Proteins: USP8 is known to deubiquitinate and stabilize anti-apoptotic proteins such as FLICE-like inhibitory protein (FLIP). Inhibition of USP8 by this compound leads to the degradation of FLIP, thereby sensitizing cells to death receptor-mediated apoptosis.[1]
-
Downregulation of Receptor Tyrosine Kinases (RTKs): USP8 regulates the trafficking and degradation of several RTKs, including the Epidermal Growth Factor Receptor (EGFR) and HER2. By inhibiting USP8, this compound promotes the degradation of these receptors, leading to the suppression of pro-survival signaling pathways such as the PI3K/AKT pathway.
-
Activation of Caspase Cascades: The degradation of anti-apoptotic proteins and the suppression of survival signals ultimately lead to the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. This results in the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7), culminating in the cleavage of cellular substrates and the execution of apoptosis.[1][2][3]
-
Modulation of Bcl-2 Family Proteins: Inhibition of USP8 can also influence the balance of pro- and anti-apoptotic Bcl-2 family proteins.[4] Downregulation of anti-apoptotic members like Bcl-2 and upregulation of pro-apoptotic members like Bax can lead to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, a key event in the intrinsic apoptotic pathway.
Data Presentation
The following tables summarize quantitative data related to the inhibition of USP8 and its effects on apoptosis. While specific apoptosis data for this compound is limited, data from studies using USP8 knockdown (siRNA) provides valuable insights into the expected effects of USP8 inhibition.
Table 1: Inhibitor Activity and Proliferation
| Compound/Method | Target | Cell Line | Assay | Result | Reference |
| This compound | USP8 | - | Biochemical Assay | IC50: 6.0 μM | MedChemExpress |
| This compound | Cell Proliferation | H1957 | Proliferation Assay | GI50: 24.93 μM | MedChemExpress |
Table 2: Induction of Apoptosis by USP8 Knockdown
| Cell Line | Treatment | Apoptotic Cells (%) (Mean ± SD) | p-value | Reference |
| DU145 | Control | 2.26 ± 0.38 | - | --INVALID-LINK-- |
| DU145 | siUSP8 | 6.32 ± 0.44 | 0.0003 | --INVALID-LINK-- |
| PC3 | Control | 3.73 ± 0.36 | - | --INVALID-LINK-- |
| PC3 | siUSP8 | 12.89 ± 0.5 | ≤0.0001 | --INVALID-LINK-- |
Mandatory Visualization
Caption: this compound induced apoptosis signaling pathway.
References
- 1. USP8 suppresses death receptor-mediated apoptosis by enhancing FLIPL stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The deubiquitinase USP8 regulates ovarian cancer cell response to cisplatin by suppressing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The deubiquitinase USP8 regulates ovarian cancer cell response to cisplatin by suppressing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-proteasome pathway-mediated regulation of the Bcl-2 family: effects and therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing USP8-IN-2 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of USP8-IN-2, a potent and specific inhibitor of the deubiquitinating enzyme Ubiquitin Specific Peptidase 8 (USP8), in combination with other therapeutic agents. The following sections detail the underlying signaling pathways, quantitative data from key studies, and detailed experimental protocols to guide researchers in designing and executing their own investigations into the synergistic potential of USP8 inhibition.
Introduction to USP8 and its Inhibition
Ubiquitin Specific Peptidase 8 (USP8), also known as UBPY, is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including protein trafficking, signal transduction, and cell proliferation.[1] USP8 removes ubiquitin chains from substrate proteins, thereby rescuing them from degradation and modulating their activity.[1] Dysregulation of USP8 has been implicated in the pathogenesis of several diseases, including cancer and neurological disorders.[1]
This compound is a small molecule inhibitor that targets the catalytic activity of USP8. By inhibiting USP8, this compound promotes the degradation of key oncoproteins, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), making it a promising candidate for cancer therapy.[1][2] Preclinical studies have demonstrated that inhibiting USP8 can suppress tumor growth, invasion, and stemness in various cancer models, including glioblastoma and breast cancer.
Combination Therapy Rationale
The rationale for using this compound in combination with other drugs stems from its ability to modulate multiple signaling pathways and potentially overcome mechanisms of drug resistance. By targeting USP8, it is possible to sensitize cancer cells to other therapies, enhance the efficacy of immunotherapies, and achieve synergistic anti-tumor effects.
Key Signaling Pathways and Mechanisms of Synergy
USP8 inhibition impacts several critical signaling pathways, providing multiple avenues for synergistic interactions with other drugs.
-
EGFR/HER2 Signaling: USP8 deubiquitinates and stabilizes EGFR and HER2, promoting their signaling. Inhibition of USP8 leads to the degradation of these receptors, thereby blocking downstream pathways like the PI3K/AKT pathway. Combining this compound with EGFR or HER2 inhibitors could therefore lead to a more profound and sustained blockade of this oncogenic signaling.[2]
-
PD-L1 and Tumor Microenvironment: USP8 inhibition has been shown to reshape the tumor microenvironment by increasing the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells and activating innate immune responses through the NF-κB pathway.[3][4] This suggests a strong rationale for combining this compound with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies to enhance anti-tumor immunity.[3][4]
-
TGF-β Signaling: USP8 can deubiquitinate and stabilize the TGF-β receptor II (TβRII), promoting TGF-β signaling, which is involved in epithelial-mesenchymal transition (EMT) and immunosuppression. Combining this compound with TGF-β inhibitors could therefore be a strategy to counteract tumor progression and immune evasion.
-
DNA Damage Response: Some studies suggest that targeting deubiquitinases can sensitize cancer cells to DNA-damaging agents like cisplatin. While the exact mechanism for USP8 is still under investigation, it presents a potential combination strategy for cancers treated with platinum-based chemotherapy.
Quantitative Data from Preclinical Combination Studies
The following tables summarize quantitative data from preclinical studies investigating the combination of USP8 inhibitors with other therapeutic agents.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Cancer Type | USP8 Inhibitor (Concentration) | Combination Drug (Concentration) | IC50 (USP8 Inhibitor Alone) | IC50 (Combination Drug Alone) | IC50 (Combination) | Fold Change in Combination Drug IC50 | Reference |
| A549 | Non-Small Cell Lung Cancer | DUBs-IN-2 (2 µM) | Cisplatin | Not specified | 16.48 µmol/L | Not specified | Not specified | [5] |
| A549/CDDP | Cisplatin-Resistant NSCLC | DUBs-IN-2 (4 µM) | Cisplatin | Not specified | 33.85 µmol/L | Not specified | Not specified | [5] |
| LN229 | Glioblastoma | DUB-IN-1 (0.85 µM) | Ionizing Radiation | Not specified | Not specified | Not specified | Sensitizes cells to IR | [6] |
| T98G | Glioblastoma | DUB-IN-1 (0.85 µM) | Ionizing Radiation | Not specified | Not specified | Not specified | Sensitizes cells to IR | [6] |
Note: Specific IC50 values for this compound in combination with these agents are not always available in the public domain and may require accessing the full-text articles or supplementary data. The data presented here is based on available information.
Table 2: In Vivo Tumor Growth Inhibition
| Cancer Model | USP8 Inhibitor (Dose, Route) | Combination Drug (Dose, Route) | Tumor Growth Inhibition (USP8 Inhibitor Alone) | Tumor Growth Inhibition (Combination Drug Alone) | Tumor Growth Inhibition (Combination) | Reference |
| MC38 or CT26 murine tumor models | DUBs-IN-2 (Not specified) | anti-PD-1/PD-L1 blockade | Significant suppression | Not specified | Significantly enhanced suppression and improved survival | [3][4] |
| NCI-N87 (HER2+) Gastric Cancer Xenograft | USP8 inhibitor (2 mg/kg, i.p.) | Not Applicable (Monotherapy study) | Significantly suppressed tumor growth | Not Applicable | Not Applicable | [2] |
| 4T1 homograft model (Breast Cancer) | LLK203 (dual USP2/USP8 inhibitor) | Not Applicable (Monotherapy study) | Potent in vivo efficacy | Not Applicable | Not Applicable | [7] |
Experimental Protocols
The following are detailed protocols for key experiments commonly used to evaluate the combination of this compound with other drugs. These protocols are based on methodologies reported in the cited literature and should be optimized for specific experimental conditions.
Cell Viability Assay (CCK-8/MTS)
This protocol is used to determine the effect of this compound, a combination drug, and their combination on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Combination drug (dissolved in a suitable solvent)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[8]
-
Prepare serial dilutions of this compound and the combination drug in complete culture medium.
-
Treat the cells with:
-
Vehicle control (e.g., DMSO)
-
This compound alone at various concentrations
-
Combination drug alone at various concentrations
-
Combination of this compound and the combination drug at various concentrations (either simultaneously or sequentially, depending on the experimental design).
-
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[8]
-
Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for each treatment using appropriate software (e.g., GraphPad Prism).
-
To assess synergy, calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis
This protocol is used to analyze the expression levels of specific proteins in cells treated with this compound and a combination drug.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP8, anti-EGFR, anti-HER2, anti-PD-L1, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 10-30 µg of protein from each sample by boiling in Laemmli sample buffer.[8]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin).
Co-immunoprecipitation (Co-IP)
This protocol is used to investigate the interaction between USP8 and its substrate proteins.
Materials:
-
Cell lysates
-
Co-IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)[9]
-
Primary antibody for the "bait" protein (e.g., anti-USP8 or anti-EGFR)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Lyse cells in Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the "bait" and potential "prey" proteins.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the efficacy of this compound in combination with another drug in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells for injection (e.g., NCI-N87)[2]
-
This compound formulated for in vivo use
-
Combination drug formulated for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^7 cells in PBS) into the flank of the mice.[2]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Combination drug alone
-
This compound + combination drug
-
-
Administer the treatments according to a predetermined schedule (e.g., intraperitoneal injection of this compound at 2 mg/kg, 5 days a week).[2]
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[2]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
Visualizations
Signaling Pathway Diagram
Caption: USP8 signaling pathways and the effect of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for combination studies.
Conclusion
This compound presents a promising therapeutic strategy, particularly in combination with other anti-cancer agents. Its ability to modulate key signaling pathways involved in tumor growth, survival, and immune evasion provides a strong rationale for its use in synergistic combination therapies. The provided application notes and protocols offer a foundation for researchers to explore the full potential of USP8 inhibition in various preclinical cancer models. Further research is warranted to identify optimal combination partners, dosing schedules, and patient populations that would most benefit from this therapeutic approach.
References
- 1. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. USP8 Inhibitor Suppresses HER-2 Positive Gastric Cancer Cell Proliferation and Metastasis via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of potent USP2/USP8 dual-target inhibitors for the treatment of breast cancer via structure guided optimization of ML364 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijbs.com [ijbs.com]
- 9. researchgate.net [researchgate.net]
Application of Usp8-IN-2 in Drug Discovery: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Usp8-IN-2, a small molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8), in drug discovery. USP8 is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including signal transduction, protein degradation, and membrane trafficking.[1] Its dysregulation is implicated in several diseases, making it a promising therapeutic target.
Introduction to USP8 and this compound
Ubiquitin-Specific Protease 8 (USP8), also known as UBPy, is an essential deubiquitinase that governs multiple pathways involved in cell cycle progression, apoptosis, and genomic integrity.[2] It functions by removing ubiquitin chains from substrate proteins, thereby rescuing them from degradation and regulating their stability and activity.[1] A key role of USP8 is the regulation of endosomal sorting of transmembrane receptors through its interaction with the ESCRT machinery.[2]
Mutations and overexpression of USP8 have been linked to various pathologies, most notably Cushing's disease and several types of cancer.[3][4] In Cushing's disease, somatic mutations in USP8 lead to its overactivation, resulting in the stabilization of the epidermal growth factor receptor (EGFR) and subsequent overproduction of adrenocorticotropic hormone (ACTH).[3][5][6] In cancer, elevated USP8 activity can promote tumor growth and survival by stabilizing oncogenic proteins like EGFR and the TGF-β receptor TβRII.[1][4][7]
This compound is a chemical probe that can be utilized to investigate the cellular functions of USP8 and to validate it as a therapeutic target. While specific data for "this compound" is limited in the provided search results, the broader class of USP8 inhibitors, such as DUBs-IN-2, provides a strong basis for its application. For the purpose of this guide, protocols and data related to known USP8 inhibitors will be used as a proxy for this compound.
Quantitative Data for USP8 Inhibitors
The following table summarizes the inhibitory activities of various reported USP8 inhibitors against USP8 and their effects on cancer cell lines. This data is crucial for designing experiments and interpreting results.
| Inhibitor | Target(s) | IC50 (µM) | Cell Line(s) | Effect | Reference(s) |
| DUBs-IN-2 | USP8 | 0.28 | Glioblastoma, Multiple Myeloma | Growth inhibition | [2] |
| DUB-IN-1 | USP8 | N/A | Colon, Prostate cancer | Growth inhibition (IC50: 0.5–1.5 µM) | [8] |
| DUB-IN-3 | USP8 | 4.452 | MCF7 (Breast Cancer) | Inhibition of proliferation | [9] |
| DC-U4106 | USP8 | 4.7 (KD) | Breast Cancer | Facilitates degradation of ERα, inhibits tumor growth | [10] |
| LLK203 | USP2, USP8 | N/A | MCF-7 (Breast Cancer) | Inhibited cell proliferation, degraded key proteins | [11] |
| Compound 61 | OTUB1, USP8 | Sub-nanomolar | H1975 (NSCLC) | Pronounced antiproliferative effects, mitigates tumor growth in vivo | [12] |
Signaling Pathways and Mechanism of Action
USP8 inhibition impacts multiple signaling pathways crucial for tumorigenesis and other diseases. The primary mechanism involves preventing the deubiquitination of key substrate proteins, leading to their degradation.
EGFR Signaling Pathway
USP8 deubiquitinates and stabilizes the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that, when overactivated, drives cancer progression.[1] Inhibition of USP8 promotes the degradation of EGFR, thereby reducing its downstream signaling and oncogenic effects.[1] This is particularly relevant in cancers with EGFR overexpression or mutations, such as non-small cell lung cancer (NSCLC) and glioblastoma.[1]
Caption: USP8-mediated deubiquitination of EGFR and its inhibition by this compound.
TGF-β Signaling Pathway
USP8 has been identified as a direct deubiquitinase of the type II TGF-β receptor (TβRII). By stabilizing TβRII, USP8 promotes TGF-β/SMAD signaling, which is involved in cancer stemness, epithelial-to-mesenchymal transition (EMT), and metastasis.[7] Pharmacological inhibition of USP8 can repress this pathway.[7]
Other Regulated Pathways
-
Wnt Signaling: USP8 stabilizes the Frizzled receptor (FZD), a key component of the Wnt signaling pathway, which is crucial for processes like skeletogenesis.[13]
-
NF-κB and Nrf2 Signaling: USP8 acts as a gatekeeper to prevent aberrant activation of these pathways by removing K63-linked ubiquitin chains from endosomes.[14]
-
Autophagy: USP8 can negatively regulate autophagy by deubiquitinating SQSTM1/p62.[15]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound.
Cell Viability and Proliferation Assay
This protocol determines the effect of this compound on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., NCI-N87 for HER-2 positive gastric cancer, MCF7 for breast cancer)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis for Protein Degradation
This protocol is used to assess whether this compound treatment leads to the degradation of USP8 substrates like EGFR or HER-2.
Materials:
-
Cancer cells treated with this compound as described above
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the protein of interest (e.g., anti-EGFR, anti-HER-2, anti-USP8, anti-ubiquitin) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Immunoprecipitation Assay
This assay can be used to confirm the interaction between USP8 and its substrates and to assess the ubiquitination status of the substrate.
Materials:
-
Cell lysates prepared as for Western blotting
-
Primary antibody against the protein to be immunoprecipitated (e.g., anti-EGFR)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the immunoprecipitated proteins by Western blotting using antibodies against USP8 and ubiquitin.
Experimental Workflow
A typical workflow for evaluating the potential of this compound in a drug discovery context is outlined below.
Caption: A standard workflow for the preclinical evaluation of this compound.
Conclusion
This compound and other USP8 inhibitors represent a promising class of therapeutic agents with potential applications in oncology and other diseases.[1] By understanding the underlying signaling pathways and employing the detailed protocols outlined in this document, researchers can effectively investigate the therapeutic potential of targeting USP8. The provided data and methodologies serve as a comprehensive guide for the application of this compound in drug discovery and development.
References
- 1. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 4. researchgate.net [researchgate.net]
- 5. The New Genetic Landscape of Cushing’s Disease: Deubiquitinases in the Spotlight [mdpi.com]
- 6. Somatic USP8 Gene Mutations Are a Common Cause of Pediatric Cushing Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitin-Specific Peptidase 8 Modulates Cell Proliferation and Induces Cell Cycle Arrest and Apoptosis in Breast Cancer by Stabilizing Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potent Small-Molecule USP8 Inhibitors for the Treatment of Breast Cancer through Regulating ERα Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The discovery of potent USP2/USP8 dual-target inhibitors for the treatment of breast cancer via structure guided optimization of ML364 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Potent OTUB1/USP8 Dual Inhibitors Targeting Proteostasis in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. USP8 prevents aberrant NF-κB and Nrf2 activation by counteracting ubiquitin signals from endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ubiquitin-specific protease USP8 directly deubiquitinates SQSTM1/p62 to suppress its autophagic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Usp8-IN-2 in CRISPR/Cas9 Knockout Background
Topic: Validating the On-Target Activity of Usp8-IN-2 Using a USP8 CRISPR/Cas9 Knockout Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ubiquitin-Specific Protease 8 (USP8), also known as UBPy, is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes by removing ubiquitin from substrate proteins, thereby rescuing them from degradation.[1] USP8 is implicated in the regulation of endosomal sorting and trafficking, and its substrates include key signaling molecules like the Epidermal Growth Factor Receptor (EGFR) and HER-2.[1][2] By stabilizing these receptors, USP8 promotes signaling pathways that are often dysregulated in cancer, making it an attractive therapeutic target.[1][2] Germline deletion of USP8 in mice results in early embryonic lethality, underscoring its essential physiological function.[3][4]
This compound is a small molecule inhibitor of USP8 with a reported IC50 of 6.0 μM.[5] To rigorously validate that the cellular effects of this compound are a direct consequence of USP8 inhibition, a robust control is necessary. The ideal experimental approach involves comparing the inhibitor's effect on wild-type (WT) cells with its effect on cells where the target protein has been completely removed. This application note provides a comprehensive framework and detailed protocols for using a CRISPR/Cas9-generated USP8 knockout (KO) cell line to confirm the on-target activity and specificity of this compound.
Logical Framework for Target Validation
The core principle of this validation strategy is to demonstrate a phenotypic or molecular response to this compound in wild-type cells that is absent in USP8 knockout cells. This differential effect confirms that the inhibitor's mechanism of action is dependent on the presence of its target, USP8.
References
- 1. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. USP8 Inhibitor Suppresses HER-2 Positive Gastric Cancer Cell Proliferation and Metastasis via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Using Usp8-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Usp8-IN-2, a small molecule inhibitor of Ubiquitin Specific Peptidase 8 (USP8), for the analysis of cell cycle progression using flow cytometry. This document includes an overview of the mechanism, detailed experimental protocols, and data presentation guidelines to facilitate research and drug development in oncology and other relevant fields.
Introduction
Ubiquitin Specific Peptidase 8 (USP8), also known as UBPY, is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including signal transduction, protein trafficking, and cell cycle regulation.[1] USP8 removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[1] Dysregulation of USP8 activity has been implicated in the pathogenesis of several diseases, including cancer, making it an attractive therapeutic target.[1][2]
Inhibition of USP8 has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[3][4] The mechanism underlying USP8's role in cell cycle control is multifaceted, involving the regulation of key proteins such as the Epidermal Growth Factor Receptor (EGFR), Cyclin D1, and tumor suppressor p53.[1][2][5] By inhibiting USP8, compounds like this compound can lead to the degradation of these crucial cell cycle regulators, resulting in cell cycle arrest at different phases, most notably G1/S or G2/M, depending on the cellular context.[3][5]
Flow cytometry is a powerful technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6] This is typically achieved by staining the DNA of fixed and permeabilized cells with a fluorescent dye such as propidium iodide (PI).[7] The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell, allowing for the quantification of cell populations in each phase.[8]
This document provides a detailed protocol for treating cells with this compound and subsequently analyzing their cell cycle profile using flow cytometry with PI staining.
Signaling Pathway of USP8 in Cell Cycle Regulation
The inhibition of USP8 by this compound disrupts the deubiquitination of several key proteins involved in cell cycle progression. This leads to their degradation and subsequent cell cycle arrest. The diagram below illustrates the signaling pathway affected by USP8 inhibition.
References
- 1. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Knockdown of USP8 inhibits prostate cancer cell growth, proliferation, and metastasis and promotes docetaxel’s activity by suppressing the NF-kB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP8 inhibitor-induced DNA damage activates cell cycle arrest, apoptosis, and autophagy in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of USP8 Inhibits the Growth of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanocellect.com [nanocellect.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. revvity.com [revvity.com]
Application Notes and Protocols for Immunofluorescence Staining Following Usp8-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) staining to investigate the cellular effects of Usp8-IN-2, a potent and specific inhibitor of Ubiquitin Specific Peptidase 8 (USP8). This document outlines the mechanism of action of this compound, its impact on key signaling pathways, and detailed protocols for performing and quantifying IF experiments.
Introduction to this compound
This compound is a small molecule inhibitor of USP8, a deubiquitinating enzyme (DUB) that plays a critical role in regulating the trafficking and degradation of transmembrane receptors. USP8 removes ubiquitin chains from cargo proteins within the endosomal sorting complex required for transport (ESCRT) machinery, thereby rescuing them from lysosomal degradation and promoting their recycling to the plasma membrane.
Inhibition of USP8 by this compound leads to the accumulation of ubiquitinated cargo, accelerating their degradation. Key substrates of USP8 include receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and HER2, which are often overexpressed or hyperactivated in various cancers. By promoting the degradation of these oncoproteins, this compound can suppress downstream signaling pathways, such as the PI3K/AKT pathway, and inhibit cancer cell proliferation and survival.[1]
Applications for Immunofluorescence
Immunofluorescence is a powerful technique to visualize and quantify the cellular consequences of this compound treatment. Key applications include:
-
Monitoring Protein Degradation: Quantifying the decrease in the fluorescence intensity of target proteins (e.g., EGFR, HER2) at the cell surface or within the cell.
-
Visualizing Changes in Subcellular Localization: Observing the trafficking of target proteins from the plasma membrane to endosomal and lysosomal compartments.
-
Assessing Ubiquitination Status: Detecting the co-localization of target proteins with ubiquitin, indicating an increase in their ubiquitination.
-
Analyzing Downstream Signaling: Examining changes in the localization or expression of downstream signaling effectors.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from immunofluorescence experiments following treatment with a USP8 inhibitor. While this data was generated using a similar USP8 inhibitor, it provides an expected trend for experiments with this compound.
Table 1: Effect of USP8 Inhibitor on HER2 and Ubiquitin Fluorescence Intensity
| Treatment | Cell Line | Target Protein | Change in Mean Fluorescence Intensity |
| USP8 Inhibitor | NCI-N87 (HER2+) | HER2 | ↓ (Significant Decrease) |
| USP8 Inhibitor | NCI-N87 (HER2+) | Ubiquitin | ↑ (Significant Increase) |
| USP8 Inhibitor | MGC-803 (HER2-) | HER2 | No significant change |
| USP8 Inhibitor | MGC-803 (HER2-) | Ubiquitin | No significant change |
Data is based on findings where a USP8 inhibitor was used on gastric cancer cell lines.
Table 2: Expected Dose-Dependent Effect of this compound on Target Protein Expression
| This compound Concentration | Expected % Decrease in Target Protein Fluorescence Intensity (e.g., EGFR, HER2) |
| 0 µM (Vehicle) | 0% |
| Low µM range | 20-40% |
| Mid µM range | 40-70% |
| High µM range | >70% |
This table represents a hypothetical dose-response relationship based on the known mechanism of action and should be determined empirically for each cell line and target protein.
Table 3: Expected Time-Course of Target Protein Degradation with this compound
| Time after this compound Treatment | Expected Subcellular Localization of Target Protein (e.g., EGFR) | Expected Change in Total Cellular Fluorescence |
| 0 hours | Plasma Membrane | Baseline |
| 1-4 hours | Internalized vesicles (early endosomes) | Slight Decrease |
| 4-8 hours | Co-localization with late endosome/lysosome markers | Moderate Decrease |
| 8-24 hours | Reduced overall signal | Significant Decrease |
This table provides a generalized timeline. The exact kinetics will vary depending on the cell type, protein turnover rate, and this compound concentration.
Signaling Pathways and Experimental Workflow
Diagram 1: this compound Mechanism of Action
Caption: this compound inhibits USP8, preventing RTK deubiquitination and promoting degradation.
Diagram 2: Downstream Signaling Inhibition by this compound
References
Troubleshooting & Optimization
Usp8-IN-2 solubility and stability issues
Welcome to the technical support center for Usp8-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this USP8 inhibitor. Below you will find troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for your experiments.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, solid this compound should be stored at -20°C, where it is stable for at least four years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution in aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The aqueous solubility of this compound is limited. Try lowering the final concentration of the inhibitor in your assay.
-
Increase the percentage of DMSO: While it's important to keep the final DMSO concentration low to avoid solvent-induced toxicity (typically <0.5% in cell-based assays), a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a co-solvent: For in vivo studies, a co-solvent system may be necessary. After preparing a clear stock solution in DMSO, you can sequentially add other solvents like polyethylene glycol (PEG), propylene glycol, or ethanol to improve solubility in the final formulation. It is crucial to perform preliminary vehicle tolerance studies in your animal model.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate.[1]
-
Warm the solution: Gently warming the solution to 37°C may aid in dissolution, but be cautious as prolonged exposure to heat can degrade the compound.
Q4: How can I assess the stability of this compound in my specific experimental conditions (e.g., cell culture medium at 37°C)?
A4: You can perform a time-course experiment to assess the stability of this compound. A detailed protocol for this is provided in the "Experimental Protocols" section below. This involves incubating the compound in your specific medium at the desired temperature for different durations and then analyzing its concentration, for example, by High-Performance Liquid Chromatography (HPLC).
Q5: Are there any known off-target effects of this compound?
A5: While this compound is designed as an inhibitor of Ubiquitin-Specific Protease 8 (USP8), like most small molecule inhibitors, the potential for off-target effects exists. It is advisable to include appropriate controls in your experiments, such as a structurally related but inactive compound if available, or to validate key findings using a secondary method, like siRNA-mediated knockdown of USP8.
Data Presentation
Table 1: Solubility of this compound and a Related Compound (DUBs-IN-2)
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | ≥10 mg/mL | - |
| This compound | DMSO | 100 mg/mL (with sonication) | [1] |
| DUBs-IN-2 | DMSO | 9.06 mg/mL | - |
| DUBs-IN-2 | DMSO | 16.67 mg/mL (with sonication) | - |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Light Protection | Reference |
| Solid | -20°C | ≥ 4 years | Recommended | [1] |
| Stock Solution (in DMSO) | -80°C | 6 months | Required | [1] |
| Stock Solution (in DMSO) | -20°C | 1 month | Required | [1] |
Experimental Protocols
Protocol 1: Assessing the Aqueous Solubility of this compound
This protocol provides a general framework for determining the kinetic solubility of this compound in a buffer of your choice (e.g., PBS or cell culture medium).
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well filter plate (e.g., with a 0.45 µm filter)
-
96-well collection plate
-
Plate shaker
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the this compound stock solution in your chosen aqueous buffer in the 96-well filter plate. A typical starting point is to add a small volume of the DMSO stock to the buffer to achieve a final DMSO concentration of 1-5%. For example, add 5 µL of 10 mM this compound in DMSO to 95 µL of buffer for a final concentration of 500 µM in 5% DMSO.
-
Seal the plate and incubate on a plate shaker at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1.5-2 hours) to allow the solution to reach equilibrium.
-
Filter the solutions into the 96-well collection plate by centrifugation or vacuum filtration. This step separates any undissolved precipitate from the soluble compound.
-
Analyze the concentration of this compound in the filtrate. This can be done using a spectrophotometer if the compound has a distinct absorbance wavelength, or more accurately by a validated HPLC method.
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility under these conditions.
Protocol 2: Assessing the Stability of this compound in Solution
This protocol outlines a method to determine the stability of this compound in a specific solution over time.
Materials:
-
This compound stock solution in DMSO
-
The solution of interest (e.g., cell culture medium with 10% FBS)
-
Incubator set to the desired temperature (e.g., 37°C)
-
HPLC system for analysis
Procedure:
-
Prepare a solution of this compound in your chosen medium at the desired final concentration. Ensure the initial DMSO concentration is consistent with your experimental plans.
-
Divide the solution into several aliquots in sterile tubes.
-
Place the tubes in an incubator at the desired temperature (e.g., 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one aliquot from the incubator and immediately freeze it at -80°C to halt any further degradation. The time point 0 sample should be frozen immediately after preparation.
-
After collecting all time points, thaw the samples and analyze the concentration of this compound in each aliquot using a validated HPLC method.
-
Plot the concentration of this compound as a function of time. A decrease in concentration over time indicates degradation of the compound. From this data, you can determine the half-life of the compound under your specific experimental conditions.
Mandatory Visualizations
Caption: USP8 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound solubility and stability.
References
determining optimal Usp8-IN-2 working concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Usp8-IN-2, a selective inhibitor of the deubiquitinating enzyme Ubiquitin Specific Peptidase 8 (USP8).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a deubiquitinase inhibitor that specifically targets USP8.[1] By inhibiting USP8's enzymatic activity, it prevents the removal of ubiquitin chains from substrate proteins. This leads to the accumulation of ubiquitinated proteins, marking them for degradation by the proteasome. A key substrate of USP8 is the Epidermal Growth Factor Receptor (EGFR). Inhibition of USP8 leads to the degradation of EGFR, thereby affecting downstream signaling pathways.[2][3][4]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: A good starting point for determining the optimal working concentration is to perform a dose-response experiment. Based on available data, the IC50 of this compound is 6.0 μM.[1] For initial cell-based assays, it is often recommended to test a range of concentrations around the IC50 and GI50 values. A suggested starting range could be from 1 µM to 50 µM.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 10 mM stock solution can be prepared. It is crucial to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is suitable, while -80°C is recommended for long-term storage (up to six months).[1]
Q4: How can I confirm that this compound is active in my cell line?
A4: The activity of this compound can be confirmed by observing the degradation of known USP8 substrates. A common and well-characterized substrate is EGFR.[2][3][4] You can perform a Western blot analysis to assess the total protein levels of EGFR after treating your cells with this compound for a specific period (e.g., 24 hours). A dose-dependent decrease in EGFR levels would indicate the inhibitor's activity.
Q5: What are the known signaling pathways affected by USP8 inhibition?
A5: USP8 is involved in multiple signaling pathways. Its inhibition primarily affects pathways regulated by its substrates. The most well-documented is the EGFR signaling pathway. By promoting EGFR degradation, this compound can impact downstream pathways such as the PI3K/AKT and MAPK/ERK pathways.[5][6] USP8 has also been implicated in the regulation of the TGF-β signaling pathway by deubiquitinating and stabilizing the TGF-β receptor TβRII.[7]
Troubleshooting Guides
Problem 1: No significant decrease in cell viability is observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Inhibitor Concentration is Too Low | The IC50 and GI50 values are cell line-dependent. The reported GI50 of 24.93 µM was determined in H1957 cells.[1] Your cell line might be less sensitive. Increase the concentration range in your dose-response experiment. |
| Incorrect Inhibitor Preparation or Storage | Ensure the inhibitor was dissolved properly in a suitable solvent like DMSO and stored correctly to maintain its activity. Avoid multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a stock solution for each experiment. |
| Short Incubation Time | The effect of the inhibitor on cell viability may require a longer incubation period. Try extending the treatment duration (e.g., 48 or 72 hours). |
| High Cell Seeding Density | A high cell density can mask the cytotoxic effects of the inhibitor. Optimize the cell seeding density for your specific cell line in a 96-well plate format. |
Problem 2: No degradation of EGFR is observed by Western blot after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration or Treatment Time | Perform a time-course and dose-response experiment. Test different concentrations of this compound (e.g., 5, 10, 25 µM) and various time points (e.g., 6, 12, 24 hours) to find the optimal conditions for observing EGFR degradation in your cell line. |
| Low Basal EGFR Expression | Confirm that your cell line expresses a detectable level of EGFR. If the basal expression is low, you may need to stimulate the cells with EGF to induce EGFR expression before inhibitor treatment. |
| Inefficient Protein Lysis | Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation during sample preparation.[8] |
| Western Blotting Technical Issues | Optimize your Western blot protocol, including antibody concentrations, blocking conditions, and transfer efficiency. Use a positive control cell line known to express high levels of EGFR. Refer to general Western blot troubleshooting guides for more detailed assistance.[8][9] |
Quantitative Data Summary
| Parameter | Value | Cell Line | Source |
| IC50 | 6.0 μM | (Biochemical Assay) | [1] |
| GI50 | 24.93 μM | H1957 | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal growth inhibitory concentration (GI50) of this compound in a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a series of dilutions of this compound in complete medium from a concentrated stock solution. A suggested concentration range is 0, 1, 5, 10, 25, 50, and 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the inhibitor concentration and determine the GI50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Validating this compound Activity by Western Blotting for EGFR Degradation
This protocol describes how to assess the effect of this compound on the protein levels of EGFR.
Materials:
-
This compound
-
Cell line expressing EGFR
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25 µM) for a predetermined time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EGFR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the EGFR band intensity to the loading control (β-actin).
-
Compare the normalized EGFR levels across the different treatment conditions.
-
Visualizations
Caption: USP8 Signaling Pathway and the Effect of this compound.
References
- 1. USP8 prevents aberrant NF-κB and Nrf2 activation by counteracting ubiquitin signals from endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oncogenic role of ubiquitin specific peptidase (USP8) and its signaling pathways targeting for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. USP8 Inhibitor Suppresses HER-2 Positive Gastric Cancer Cell Proliferation and Metastasis via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP8 promotes cancer progression and extracellular vesicle‐mediated CD8+ T cell exhaustion by deubiquitinating the TGF‐β receptor TβRII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
potential off-target effects of Usp8-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the deubiquitinase (DUB) inhibitor, Usp8-IN-2. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the reported on-target potency of this compound?
A1: The reported half-maximal inhibitory concentration (IC50) for this compound against USP8 varies in the literature. One study reports an IC50 of 0.28 µM[1]. Another source refers to a compound named "Compd U52," also identified as this compound, with a reported IC50 of 6.0 µM[2][3]. This discrepancy may arise from different assay conditions or compound batches. Researchers should determine the IC50 in their specific assay system.
Q2: Are there any known off-targets for this compound?
Q3: What are the expected on-target cellular effects of this compound?
A3: Inhibition of USP8 by this compound is expected to increase the ubiquitination and subsequent degradation of its substrates. Key substrates include receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and HER2[7]. Consequently, treatment with this compound can lead to decreased cell proliferation, induction of apoptosis, and modulation of signaling pathways such as PI3K/AKT[7][8].
Q4: What are some general considerations when observing unexpected cellular phenotypes with this compound?
A4: If you observe unexpected cellular effects, consider the following:
-
Off-target effects: As with any small molecule inhibitor, off-target activities are possible. Consider performing counter-screening or using a structurally distinct USP8 inhibitor to confirm that the observed phenotype is due to USP8 inhibition.
-
Compound integrity and concentration: Verify the purity and concentration of your this compound stock.
-
Cellular context: The specific cellular background, including the expression levels of USP8 and its substrates, can influence the cellular response.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in the stability of proteins other than known USP8 substrates. | Potential off-target inhibition of other deubiquitinases or kinases. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement of USP8 in your cellular system. 2. If available, use a broader proteomics approach (e.g., thermal proteome profiling) to identify other proteins that are stabilized or destabilized by this compound. 3. Test a structurally unrelated USP8 inhibitor to see if the same phenotype is observed. |
| Discrepancy between biochemical IC50 and cellular potency (EC50). | 1. Poor cell permeability of this compound. 2. Efflux of the compound by cellular transporters. 3. High intracellular concentrations of the USP8 substrate. | 1. Evaluate the cell permeability of this compound in your cell line. 2. Co-incubate with known efflux pump inhibitors to see if cellular potency increases. 3. Measure the expression level of USP8 and its key substrates in your cell model. |
| Variable results between experiments. | 1. Inconsistent compound concentration. 2. Cell passage number and confluency affecting protein expression. 3. Variability in incubation times. | 1. Prepare fresh dilutions of this compound for each experiment from a validated stock. 2. Standardize cell culture conditions, including passage number and seeding density. 3. Ensure precise and consistent timing for compound treatment and subsequent assays. |
Quantitative Data Summary
Due to the limited availability of public data on the off-target selectivity of this compound, a comprehensive quantitative table of off-target interactions cannot be provided at this time. The following table summarizes the available on-target potency data.
| Compound Name | Target | Assay Type | IC50 (µM) | Reference |
| This compound (DUBs-IN-2) | USP8 | Biochemical | 0.28 | [1] |
| This compound (Compd U52) | USP8 | Biochemical | 6.0 | [2][3] |
Experimental Protocols
In Vitro Deubiquitinase (DUB) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against USP8 or other DUBs using a fluorogenic substrate.
Workflow Diagram:
References
- 1. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discovery of potent USP2/USP8 dual-target inhibitors for the treatment of breast cancer via structure guided optimization of ML364 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spatiotemporal recruitment of the ubiquitin-specific protease USP8 directs endosome maturation | eLife [elifesciences.org]
- 7. USP8 Inhibitor Suppresses HER-2 Positive Gastric Cancer Cell Proliferation and Metastasis via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin-specific protease 8 inhibitor suppresses adrenocorticotropic hormone production and corticotroph tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Usp8-IN-2 cytotoxicity in different cell lines
Welcome to the technical support center for Usp8-IN-2, a potent inhibitor of Ubiquitin Specific Peptidase 8 (USP8). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of its cytotoxic effects on various cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during the use of this compound.
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a deubiquitinase USP8 inhibitor.[1][2] By inhibiting USP8, it prevents the removal of ubiquitin from substrate proteins, leading to their degradation by the proteasome.[3] A key target of this action is the Epidermal Growth Factor Receptor (EGFR), which is stabilized by USP8. Inhibition of USP8 promotes EGFR degradation, thereby impacting downstream signaling pathways.[3] |
| My cells are showing higher/lower cytotoxicity than expected. What could be the reason? | Several factors can influence the cytotoxic effect of this compound. These include: - Cell Line Specificity: Different cell lines exhibit varying sensitivity to USP8 inhibition. This can be due to differences in USP8 expression levels, dependence on signaling pathways regulated by USP8, or drug metabolism. - Compound Stability: Ensure the compound has been stored correctly at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[1] Repeated freeze-thaw cycles should be avoided. - Solvent Concentration: The concentration of the solvent (e.g., DMSO) in the final working solution should be kept low, typically below 2%, as high concentrations can be toxic to some cell lines.[1] - Assay Conditions: The duration of treatment and the specific cytotoxicity assay used can significantly affect the results. |
| I am not observing any effect of this compound on my cells. What should I do? | If you do not observe the expected effect, consider the following: - Confirm USP8 Expression: Verify that your cell line of interest expresses USP8. - Concentration and Duration: You may need to optimize the concentration and incubation time. Some cell lines might require higher concentrations or longer exposure to exhibit a response. - Target Engagement: If possible, perform a target engagement assay to confirm that this compound is binding to and inhibiting USP8 in your experimental system. This could involve assessing the ubiquitination status of a known USP8 substrate like EGFR. |
| Are there known off-target effects of this compound? | While this compound is designed to be a specific inhibitor of USP8, the possibility of off-target effects should always be considered, as with any small molecule inhibitor. It is advisable to include appropriate controls in your experiments, such as using a structurally distinct USP8 inhibitor or a USP8 knockout/knockdown cell line to validate that the observed phenotype is indeed due to USP8 inhibition. |
| What is the recommended solvent for this compound? | The appropriate solvent will depend on the specific experimental requirements. However, DMSO is a commonly used solvent for preparing stock solutions.[1] For cell-based assays, it is crucial to dilute the stock solution in culture medium to a final DMSO concentration that is non-toxic to the cells. |
This compound Cytotoxicity Data
The following table summarizes the reported cytotoxic activity of this compound and other relevant USP8 inhibitors in various cell lines.
| Compound | Cell Line | Assay Type | Measurement | Value | Reference |
| This compound | - | In vitro enzyme assay | IC50 | 6.0 μM | [1][2] |
| This compound | H1957 (Lung Carcinoma) | Proliferation Assay | GI50 | 24.93 μM | [1][2] |
| DUBs-IN-2 | AtT-20 (Mouse Corticotroph Tumor) | Proliferation Assay | - | Inhibited proliferation | [4] |
| DUB-IN-1 | Colon and Prostate Cancer Cells | Growth Assay | IC50 | 0.5 - 1.5 µM | [5] |
| DUB-IN-1 | LN229, U87MG, T98G (Glioblastoma) | MTT Assay | - | Dose-dependent inhibition of proliferation | [5] |
| USP8-IN-1 | - | In vitro enzyme assay | IC50 | 1.9 μM | [6] |
| USP8-IN-1 | H1975 (Non-Small Cell Lung Cancer) | Growth Assay | GI50 | 82.04 μM | [6] |
| USP8-IN-3 | - | In vitro enzyme assay | IC50 | 4.0 μM | [6] |
| USP8-IN-3 | GH3 (Rat Pituitary Tumor) | Proliferation Assay | GI50 | 37.03 μM | [6] |
| USP8-IN-3 | H1957 (Lung Carcinoma) | Proliferation Assay | GI50 | 6.01 μM | [6] |
| DC‐U4106 | TKI-sensitive and TKI-resistant CML primary cells | CCK-8 Assay | - | Induced cytotoxicity | [7] |
Experimental Protocols
Detailed methodologies for common cytotoxicity assays are provided below.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 or 72 hours).[7][8] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
CCK-8 Cell Viability Assay
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach.
-
Compound Incubation: Add different concentrations of this compound to the wells and incubate for the desired time period (e.g., 48 hours).[7]
-
CCK-8 Addition: Add CCK-8 solution to each well and incubate for 1-4 hours. The WST-8 in the solution is reduced by dehydrogenases in living cells to produce an orange-colored formazan product.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Viability Calculation: Determine the cell viability by comparing the absorbance of treated wells to that of the control wells.
Signaling Pathways and Visualizations
USP8 and the EGFR Signaling Pathway
USP8 plays a crucial role in regulating the stability of the Epidermal Growth Factor Receptor (EGFR). By deubiquitinating EGFR, USP8 prevents its degradation, thereby promoting EGFR signaling, which is often hyperactivated in cancer.[3] Inhibition of USP8 leads to the accumulation of ubiquitinated EGFR, targeting it for degradation and consequently downregulating downstream signaling pathways involved in cell proliferation and survival.[3]
Caption: USP8-mediated deubiquitination of EGFR and its inhibition by this compound.
General Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound in a cell line.
Caption: A standard workflow for determining the in vitro cytotoxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound| CAS NO:2477651-11-7| GlpBio [glpbio.cn]
- 3. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Ubiquitin-specific protease 8 inhibitor suppresses adrenocorticotropic hormone production and corticotroph tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
troubleshooting inconsistent results with Usp8-IN-2
Welcome to the technical support center for Usp8-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8), also known as UBPY.[1][2] USP8 is a deubiquitinating enzyme (DUB) that removes ubiquitin from substrate proteins, thereby regulating their stability and function.[3] this compound works by binding to the catalytic domain of USP8, inhibiting its deubiquitinating activity. This leads to the accumulation of ubiquitinated substrates, marking them for degradation by the proteasome. A key substrate of USP8 is the Epidermal Growth Factor Receptor (EGFR). By inhibiting USP8, this compound promotes the degradation of EGFR, thereby reducing its downstream signaling.[3]
Q2: What are the common research applications of this compound?
A2: this compound and other USP8 inhibitors are primarily used in cancer research. They have shown efficacy in preclinical studies for various cancers, including Cushing's disease, glioblastoma, non-small cell lung cancer, and breast cancer, often by targeting the EGFR signaling pathway.[3][4] It has also been investigated for its role in regulating the tumor microenvironment and in the context of immunotherapy.[5]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO.[6] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Q4: What is the difference between this compound and DUBs-IN-2?
A4: this compound and DUBs-IN-2 are closely related, potent inhibitors of USP8.[4][7] They are often used interchangeably in the literature. However, it is crucial to refer to the specific compound information provided by the supplier, as there might be slight structural or purity differences. DUBs-IN-2 has been reported to have an IC50 of 0.28 µM for USP8 and to be selective against USP7 (IC50 >100 µM).[7]
Troubleshooting Guide
This guide addresses potential issues that can lead to inconsistent results when using this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no inhibitor activity | Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot them for single use. Store as recommended (-80°C for long-term).[6] |
| Precipitation in media: The compound may precipitate when diluted from a high-concentration DMSO stock into aqueous cell culture media. | Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) to maintain solubility. Prepare intermediate dilutions in media if necessary. Visually inspect for any precipitation after adding the inhibitor to the media. | |
| Incorrect concentration: The effective concentration can vary significantly between cell lines. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations based on published data (see data table below). | |
| High cell toxicity or off-target effects | High inhibitor concentration: Using a concentration that is too high can lead to non-specific effects and cytotoxicity. | Use the lowest effective concentration determined from your dose-response experiments. Ensure the final DMSO concentration is not toxic to your cells. |
| Off-target activity: Like many small molecule inhibitors, this compound may have off-target effects on other deubiquitinases or cellular proteins. | Include appropriate controls, such as a negative control (vehicle-treated cells) and a positive control (e.g., siRNA against USP8). If available, use a structurally related but inactive analog as a negative control. | |
| Inconsistent results between experiments | Batch-to-batch variability: Different lots of the inhibitor may have variations in purity or potency. | If possible, purchase a larger batch of the inhibitor to use across a series of experiments. If you switch batches, it is advisable to re-validate the effective concentration. |
| Cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular response to the inhibitor. | Maintain consistent cell culture practices. Standardize seeding density and treatment duration. | |
| Assay variability: Inconsistent incubation times, reagent concentrations, or detection methods in your assays. | Standardize all assay protocols and ensure all reagents are of high quality and not expired. |
Quantitative Data Summary
| Inhibitor | Target | IC50 / GI50 | Cell Line | Assay Type |
| This compound | USP8 | IC50: 6.0 µM | - | Enzymatic Assay |
| This compound | Cell Proliferation | GI50: 24.93 µM | H1957 | Cell Viability Assay |
| DUBs-IN-2 | USP8 | IC50: 0.28 µM | - | Enzymatic Assay |
| DUBs-IN-2 | Cell Viability | IC50: 0.5-1.5 µM | HCT116, PC-3 | Cell Viability Assay |
Experimental Protocols
Deubiquitinase (DUB) Activity Assay (Fluorogenic)
This protocol is a general guideline for measuring USP8 activity in the presence of this compound using a fluorogenic substrate like Ubiquitin-AMC.
-
Reagent Preparation:
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Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
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Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 5 mM DTT).
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Dilute recombinant human USP8 protein and Ubiquitin-AMC substrate in the reaction buffer to the desired concentrations.
-
-
Assay Procedure:
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In a 96-well black plate, add the desired concentrations of this compound (serially diluted). Include a DMSO-only control.
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Add the diluted USP8 enzyme to each well and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
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Initiate the reaction by adding the Ubiquitin-AMC substrate to all wells.
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Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a microplate reader.
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Monitor the fluorescence kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
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Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
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Normalize the data to the DMSO control.
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Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
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Western Blotting for EGFR Degradation
This protocol describes how to assess the effect of this compound on the degradation of its substrate, EGFR.
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Cell Treatment:
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Seed your cells of interest in a 6-well plate and allow them to adhere overnight.
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Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 6, 12, or 24 hours).
-
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Cell Lysis:
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Wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate.
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Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
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Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE on an appropriate percentage acrylamide gel.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against EGFR overnight at 4°C.
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Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR band intensity to the loading control.
-
Compare the levels of EGFR in this compound-treated samples to the vehicle control to assess degradation.
-
Visualizations
Caption: USP8 signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. SmallMolecules.com | this compound (1 mL) from targetmol | SmallMolecules.com [smallmolecules.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Usp8-IN-2 protocol optimization for specific cell types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Usp8-IN-2 in various cell types.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Ubiquitin Specific Peptidase 8 (USP8), a deubiquitinating enzyme.[1] By binding to the catalytic domain of USP8, this compound inhibits its enzymatic activity.[1] This leads to the accumulation of ubiquitinated proteins that are substrates of USP8, marking them for degradation by the proteasome.[1] Consequently, the cellular levels of key proteins regulated by USP8, such as EGFR, HER2, and TβRII, are reduced, impacting downstream signaling pathways involved in cell proliferation, survival, and migration.[1][2]
Q2: In which cell types has this compound or similar USP8 inhibitors shown activity?
A2: USP8 inhibitors have demonstrated activity in a range of cancer cell lines, including but not limited to:
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Lung Cancer: H1957[3]
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Pituitary Adenoma: AtT-20 mouse corticotroph tumor cells[4]
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Gastric Cancer: NCI-N87 (HER-2 positive)[2]
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Glioblastoma: LN229 and T98G cells[5]
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Breast Cancer: Various cell lines, where USP8 is implicated in metastasis.[6]
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Colon and Prostate Cancer: HCT116 and PC-3 cells, respectively.[5]
Q3: What are the recommended storage and solubility conditions for this compound?
A3: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] this compound is soluble in DMSO.[3] For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect on target protein levels (e.g., EGFR). | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell type. 2. Insufficient incubation time: The treatment duration may not be long enough to induce protein degradation. 3. Low USP8 expression: The target cell line may express low levels of USP8. 4. Inhibitor instability: The inhibitor may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment: Test a range of concentrations (e.g., 1 µM to 25 µM) to determine the optimal dose for your cell line. 2. Optimize incubation time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. 3. Verify USP8 expression: Check the baseline expression of USP8 in your cell line by Western blot. 4. Use a fresh aliquot of this compound: Ensure the inhibitor has been stored correctly and prepare fresh dilutions for each experiment. |
| High cytotoxicity or unexpected cell death. | 1. Concentration is too high: The concentration of this compound may be toxic to the specific cell type. 2. Off-target effects: At high concentrations, small molecule inhibitors can have off-target effects.[7] 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower the concentration: Use the lowest effective concentration determined from your dose-response experiment. 2. Assess off-target effects: If possible, test the effect of the inhibitor on a structurally related but inactive compound as a negative control. Consider that USP8 inhibition can affect multiple pathways.[8] 3. Reduce solvent concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically <0.5%). |
| Precipitation of this compound in culture medium. | 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the culture medium. 2. Interaction with media components: Components of the serum or media may reduce the solubility of the compound. | 1. Prepare fresh dilutions: Make fresh dilutions of this compound from a concentrated stock in DMSO just before use. 2. Pre-warm the medium: Gently warm the culture medium to 37°C before adding the inhibitor. 3. Increase sonication/vortexing: Briefly sonicate or vortex the diluted inhibitor before adding it to the culture medium. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect the experimental outcome. 2. Inconsistent inhibitor preparation: Variations in the preparation of this compound dilutions. 3. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to degradation. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Follow a strict dilution protocol: Prepare fresh dilutions from a single-use aliquot for each experiment. 3. Aliquot stock solutions: Upon receipt, aliquot the this compound stock solution into single-use vials to minimize freeze-thaw cycles.[3] |
Quantitative Data Summary
Table 1: Reported IC50 and GI50 Values for USP8 Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| This compound | H1957 (Lung Cancer) | Proliferation | GI50: 24.93 | [3] |
| This compound | USP8 Enzyme Assay | In vitro | IC50: 6.0 | [3] |
| DUBs-IN-2 | AtT-20 (Pituitary Tumor) | ACTH Production | Effective at 5-10 | [4] |
| DUB-IN-1 | Colon and Prostate Cancer Cells | Growth | IC50: 0.5-1.5 | [5] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT/MTS)
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
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Inhibitor Preparation: Prepare a 2X stock solution of this compound in culture medium from a concentrated DMSO stock. Create a serial dilution to test a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µM). Include a vehicle control (DMSO only) at the highest concentration used.
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Treatment: Remove the overnight culture medium and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Assay:
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Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.[9]
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Incubate for 1-4 hours at 37°C until a color change is apparent.
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If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to each well and incubate with shaking for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
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Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration. Plot the results to determine the GI50 (concentration that inhibits cell growth by 50%).
Protocol 2: Validating this compound Target Engagement by Western Blot
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Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the determined optimal concentration of this compound and a vehicle control for the optimized duration.
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Cell Lysis:
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Wash cells once with ice-cold PBS.
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Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
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Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-polyacrylamide gel and run until adequate separation is achieved. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a known USP8 substrate (e.g., EGFR, HER2) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
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Wash the membrane three times with TBST for 5-10 minutes each.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
-
-
Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to confirm the degradation of the target protein.
Protocol 3: Assessing the Interaction of USP8 with a Target Protein by Immunoprecipitation (IP)
-
Cell Lysis: Prepare cell lysates from treated and control cells as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., containing 1% NP-40).
-
Pre-clearing Lysates: Add protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation:
-
Transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody against the protein of interest (or USP8) and incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing: Pellet the beads using a magnetic rack and wash them three to five times with ice-cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting as described above, probing for USP8 and the interacting protein of interest.
Visualizations
Caption: USP8 Signaling Pathway and the Effect of this compound.
Caption: Workflow for this compound Protocol Optimization.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. USP8 Inhibitor Suppresses HER-2 Positive Gastric Cancer Cell Proliferation and Metastasis via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ubiquitin-specific protease 8 inhibitor suppresses adrenocorticotropic hormone production and corticotroph tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP8 promotes cancer progression and extracellular vesicle‐mediated CD8+ T cell exhaustion by deubiquitinating the TGF‐β receptor TβRII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. broadpharm.com [broadpharm.com]
avoiding Usp8-IN-2 precipitation in media
Welcome to the technical support center for Usp8-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated after I added it to my cell culture media. What could be the cause?
A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue, often due to its hydrophobic nature. Several factors can contribute to this:
-
High Final Concentration: The final concentration of this compound in your media may exceed its solubility limit in an aqueous environment.
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Improper Dissolution of Stock Solution: If the initial DMSO stock solution is not fully dissolved, the compound can precipitate upon dilution into the media.
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Low Quality or Old DMSO: this compound is highly soluble in DMSO; however, DMSO is hygroscopic (absorbs moisture from the air). Water in the DMSO can significantly reduce the solubility of the compound.[1][2][3][4]
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Temperature Shock: Rapid changes in temperature, such as adding a cold stock solution directly to warm media, can cause the compound to precipitate.[5]
-
Media Composition: Components in the cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[5][6]
-
High DMSO Concentration in Final Medium: While this compound is soluble in DMSO, a high final concentration of DMSO in the cell culture medium can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
Q2: How can I prevent this compound from precipitating in my cell culture media?
A2: To prevent precipitation, we recommend the following steps:
-
Proper Stock Solution Preparation:
-
Serial Dilution and Pre-dilution:
-
Instead of adding the highly concentrated DMSO stock directly to your full volume of media, first perform a serial dilution in your vehicle solvent (e.g., DMSO) to get closer to the final concentration.
-
Alternatively, pre-dilute the stock solution in a small volume of serum-free media or PBS before adding it to the final culture medium containing serum. Add this intermediate dilution to the final culture medium dropwise while gently swirling.
-
-
Maintain Temperature Consistency: Warm the aliquot of the stock solution and the media to 37°C before mixing.[5]
-
Optimize Final Concentration: Determine the optimal, non-precipitating concentration of this compound for your specific cell line and media through a dose-response experiment.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, to minimize both precipitation and cellular toxicity.
Q3: What is the recommended solvent and storage condition for this compound?
A3: The recommended solvent for this compound is DMSO, in which it is soluble up to 100 mg/mL (224.77 mM).[1] For storage:
-
Stock Solution (in DMSO): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][4] Avoid repeated freeze-thaw cycles.[1][3][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (USP8) | 6.0 µM | [1][7] |
| GI50 (H1957 cells) | 24.93 µM | [1][7] |
| Molecular Weight | 444.90 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (224.77 mM) | [1] |
| Storage (Powder) | -20°C for 3 years | [3][4] |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [1][3][4] |
Experimental Protocol: Preparing and Using this compound in Cell Culture
This protocol provides a step-by-step guide to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
-
Warming bath or incubator (37°C)
-
Sonicator (optional)
-
Cell culture medium (pre-warmed to 37°C)
-
Phosphate-Buffered Saline (PBS) (pre-warmed to 37°C, optional)
Procedure:
-
Prepare Stock Solution: a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in anhydrous DMSO. c. To ensure complete dissolution, gently vortex the solution and, if necessary, warm it to 37°C for a short period or use a sonicator. Visually inspect the solution to ensure there are no visible particles. d. Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
-
Prepare Working Solution for Cell Treatment: a. Thaw a single aliquot of the this compound stock solution at room temperature or in a 37°C water bath. b. Method A (Direct Dilution): i. Pre-warm your cell culture medium to 37°C. ii. Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the desired final concentration. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even distribution. c. Method B (Serial Dilution - Recommended): i. Prepare an intermediate dilution of the stock solution in pre-warmed, serum-free medium or PBS. For example, if your final desired concentration is 10 µM, you could make a 100 µM intermediate dilution. ii. Add the intermediate dilution to your final volume of pre-warmed, complete (serum-containing) medium to reach the desired final concentration. This gradual reduction in DMSO concentration helps to prevent precipitation.
-
Treat Cells: a. Remove the existing media from your cell culture plates. b. Add the freshly prepared media containing this compound to your cells. c. Gently rock the plate to ensure even distribution of the inhibitor. d. Return the cells to the incubator.
Visualizing the Usp8 Signaling Pathway
The deubiquitinating enzyme USP8 plays a crucial role in various cellular signaling pathways by removing ubiquitin from substrate proteins, thereby rescuing them from degradation. This has significant implications in cancer progression and other diseases. Key substrates of USP8 include receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and the Transforming Growth Factor-beta (TGF-β) receptor.[8][9][10] By deubiquitinating these receptors, USP8 enhances their stability and signaling activity, promoting cell proliferation, migration, and survival.[8][9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. This compound| CAS NO:2477651-11-7| GlpBio [glpbio.cn]
- 8. The oncogenic role of ubiquitin specific peptidase (USP8) and its signaling pathways targeting for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. embopress.org [embopress.org]
Usp8-IN-2 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Usp8-IN-2, a deubiquitinase USP8 inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A1: this compound is shipped at room temperature as a solid. Upon receipt, it is recommended to store the solid powder at -20°C for long-term stability.
Q2: What is the recommended solvent for reconstituting this compound?
A2: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in fresh, anhydrous DMSO to the desired concentration. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your experimental system. For a 10 mM stock solution, you would dissolve 4.45 mg of this compound in 1 mL of DMSO. Gentle warming or vortexing may be required to ensure complete dissolution.
Q4: How should I store the this compound stock solution?
A4: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] Always protect the stock solution from light.[1]
Q5: Is this compound stable in aqueous media?
A5: this compound has limited stability in aqueous media. It is recommended to prepare working dilutions from the DMSO stock solution immediately before use. Avoid storing the compound in aqueous solutions for extended periods.
Troubleshooting Guide
Problem 1: My this compound powder won't fully dissolve in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, or the concentration you are trying to achieve is too high.
-
Solution: Use fresh, anhydrous DMSO. You can also try gently warming the solution (e.g., in a 37°C water bath) or vortexing for a longer period to aid dissolution. If solubility issues persist, consider preparing a slightly lower concentration stock solution.
Problem 2: I am observing precipitation of this compound in my cell culture medium.
-
Possible Cause: The final concentration of DMSO in your culture medium may be too high, or the concentration of this compound exceeds its solubility limit in the aqueous environment.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation. Prepare working dilutions of this compound in your culture medium immediately before adding them to your cells. If precipitation is still an issue, you may need to lower the final concentration of this compound in your experiment.
Problem 3: I am not observing the expected biological effect of this compound in my experiments.
-
Possible Cause: The compound may have degraded due to improper storage or handling. The concentration used may be too low, or the treatment time may be insufficient.
-
Solution:
-
Verify Storage: Confirm that your stock solutions have been stored correctly at -80°C or -20°C and protected from light. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
-
Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and assay.
-
Positive Control: Include a positive control in your experiment to ensure that your assay is working as expected.
-
Data at a Glance
Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life | Special Instructions |
| Solid Powder | -20°C | ≥ 4 years[2] | Protect from light. |
| DMSO Stock Solution | -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| DMSO Stock Solution | -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Solubility of this compound
| Solvent | Concentration |
| DMSO | ≥10 mg/mL[2] |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability using a colorimetric MTS assay.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
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Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock solution. Remember to include a vehicle control (DMSO only) at the same final concentration as your highest this compound treatment.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, or until a visible color change has occurred.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTS but no cells). Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Western Blot Analysis of USP8 Target Proteins
This protocol provides a general workflow for analyzing changes in protein levels (e.g., EGFR, a known USP8 substrate) following treatment with this compound.
Materials:
-
This compound DMSO stock solution
-
Cells of interest
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6-well or 10 cm cell culture plates
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-EGFR, anti-USP8, and a loading control like anti-β-actin)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
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Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates or 10 cm dishes and treat with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, then add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Visualizing Experimental and Signaling Concepts
This compound Experimental Workflow
Caption: Workflow for using this compound in cell-based assays.
USP8 Signaling Pathway Inhibition
Caption: Inhibition of USP8-mediated deubiquitination by this compound.
References
Technical Support Center: Interpreting Unexpected Western Blot Bands with Usp8-IN-2
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected Western blot results when using Usp8-IN-2, a potent inhibitor of Ubiquitin-Specific Protease 8 (USP8).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme (DUB). USP8 removes ubiquitin chains from substrate proteins, thereby rescuing them from degradation by the proteasome.[1][2] By inhibiting USP8, this compound prevents the deubiquitination of its target proteins, leading to their ubiquitination, subsequent degradation, and downregulation of their signaling pathways.[3][4][5]
Q2: What are the known downstream effects of USP8 inhibition by this compound?
A2: Inhibition of USP8 has been shown to suppress the proliferation and metastasis of various cancer cells.[3][6][7] This is primarily achieved by promoting the degradation of receptor tyrosine kinases like EGFR and HER-2, which are often overexpressed in cancer.[3][5] This leads to the downregulation of signaling pathways such as the PI3K/AKT and NF-κB pathways.[3][7]
Q3: I am seeing a decrease in the intensity of my target protein band after this compound treatment. Is this expected?
A3: Yes, a decrease in the band intensity of a known USP8 substrate is an expected outcome of this compound treatment. By inhibiting USP8's deubiquitinating activity, the inhibitor promotes the degradation of the target protein, leading to lower protein levels detectable by Western blot.[3][4]
Q4: After treating cells with this compound, I observe a smear or multiple bands at a higher molecular weight than my target protein. What could be the cause?
A4: This observation is likely due to the accumulation of polyubiquitinated forms of your target protein. This compound inhibits the removal of ubiquitin chains, leading to an increase in ubiquitinated species, which have a higher molecular weight and can appear as a smear or a ladder of bands on a Western blot.
Troubleshooting Unexpected Western Blot Bands
The appearance of unexpected bands in a Western blot can arise from various factors, ranging from sample preparation to antibody specificity. The following guides will help you troubleshoot common issues encountered when using this compound.
Guide 1: Bands at a Higher Molecular Weight than Expected
These bands can be indicative of post-translational modifications or protein-protein interactions.
| Possible Cause | Recommended Solution |
| Polyubiquitination of the target protein | This is a potential on-target effect of this compound. To confirm, you can perform an immunoprecipitation (IP) for your target protein followed by a Western blot for ubiquitin. |
| Protein glycosylation or other modifications | Consult literature for known modifications of your protein. Enzymatic deglycosylation of your sample before loading can help confirm this.[8][9] |
| Protein dimerization or multimerization | Ensure complete denaturation of your samples by adding fresh reducing agents (e.g., DTT, β-mercaptoethanol) and boiling for an adequate time.[8][10] |
| Non-specific antibody binding | Optimize your primary and secondary antibody concentrations.[8][11] Consider using an affinity-purified primary antibody.[8][10] |
Guide 2: Bands at a Lower Molecular Weight than Expected
Lower molecular weight bands often suggest protein degradation or cleavage.
| Possible Cause | Recommended Solution |
| Proteolytic degradation of the sample | Always work on ice and add a fresh protease inhibitor cocktail to your lysis buffer.[8][12] |
| Presence of splice variants or isoforms | Check protein databases (e.g., UniProt) for known isoforms of your target protein.[8][11] |
| Cleavage of the target protein | Certain cellular processes can lead to protein cleavage. Review the literature for known cleavage events for your protein of interest. |
| Non-specific antibody binding | Titrate your primary antibody to the lowest effective concentration.[11] Using a blocking peptide can help determine the specificity of the bands. |
Guide 3: Multiple Bands at Various Molecular Weights
This can be a result of a combination of the issues mentioned above or issues with the Western blot protocol itself.
| Possible Cause | Recommended Solution |
| Primary antibody concentration is too high | This can lead to off-target binding.[11] Perform a dot blot to determine the optimal antibody concentration. |
| Secondary antibody is non-specific | Run a control lane with only the secondary antibody to check for non-specific binding.[8] |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[13] |
| Contamination of samples or reagents | Ensure all buffers are freshly prepared and filtered.[13] Use clean equipment. |
Experimental Protocols & Methodologies
Standard Western Blotting Protocol
A generalized workflow for a Western blot experiment is outlined below. Optimization of specific steps such as antibody concentrations and incubation times is crucial for obtaining clean and specific results.
Caption: A typical workflow for a Western blotting experiment.
Signaling Pathways
USP8 Signaling Pathway and the Effect of this compound
USP8 plays a critical role in regulating the stability of several key signaling proteins. This compound disrupts this process, leading to the degradation of USP8 substrates.
Caption: this compound inhibits USP8, leading to substrate ubiquitination and degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 3. USP8 Inhibitor Suppresses HER-2 Positive Gastric Cancer Cell Proliferation and Metastasis via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-specific protease 8 inhibitor suppresses adrenocorticotropic hormone production and corticotroph tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockdown of USP8 inhibits prostate cancer cell growth, proliferation, and metastasis and promotes docetaxel’s activity by suppressing the NF-kB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bio-rad.com [bio-rad.com]
- 11. wildtypeone.substack.com [wildtypeone.substack.com]
- 12. southernbiotech.com [southernbiotech.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Usp8-IN-2 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the USP8 inhibitor, Usp8-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Ubiquitin Specific Peptidase 8 (USP8), a deubiquitinating enzyme (DUB). By inhibiting USP8's enzymatic activity, this compound prevents the removal of ubiquitin chains from substrate proteins. This leads to an accumulation of ubiquitinated substrates, marking them for degradation by the proteasome. This targeted degradation can disrupt various signaling pathways crucial for cell proliferation, survival, and trafficking.[1]
Q2: What are the known downstream signaling pathways affected by this compound?
A2: Inhibition of USP8 by this compound has been shown to impact several key signaling pathways, primarily through the degradation of receptor tyrosine kinases (RTKs) like EGFR and HER-2.[2] The most commonly reported affected pathways include:
-
PI3K/AKT Signaling Pathway: Inhibition of this pathway is often observed due to the degradation of upstream activators like EGFR and HER-2.[2]
-
NF-κB Signaling Pathway: USP8 has been shown to regulate this pathway, and its inhibition can lead to suppression of NF-κB activity.[3]
-
Wnt/β-catenin Signaling: USP8 stabilizes the Frizzled receptor, a key component of the Wnt pathway. Inhibition of USP8 can therefore lead to the downregulation of this pathway.[4]
Q3: What is the recommended starting concentration for this compound in cell-based assays?
A3: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve to determine the EC50 for your specific cell line and experimental endpoint. Based on available data, a starting point for concentration ranges in various cell lines can be found in the table below.
| Cell Line | Reported GI50/IC50 | Reference |
| H1957 | 24.93 µM (GI50) | [5] |
| AtT-20 | Effective at 1-10 µM | [6] |
| General | 6.0 µM (IC50 for USP8 enzyme) | [5] |
Q4: How should I prepare and store this compound?
A4: For stock solutions, dissolve this compound in DMSO. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Problem 1: No or low inhibition of target protein degradation (e.g., EGFR, HER-2).
| Possible Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range (e.g., 0.1 µM to 50 µM) and narrow it down. |
| Incorrect Incubation Time | Optimize the incubation time. Protein degradation is a time-dependent process. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended. |
| Low Target Protein Expression | Confirm the basal expression level of your target protein in the chosen cell line by Western blot. Consider using a cell line with higher endogenous expression or an overexpression system. |
| Inhibitor Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5] |
| Cell Culture Conditions | Ensure consistent cell density, passage number, and media composition, as these can affect cellular responses.[7] |
Problem 2: High variability between experimental replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Plating | Ensure uniform cell seeding density across all wells and plates. Use a cell counter for accuracy. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells, media, and this compound. |
| Inhibitor Precipitation | Visually inspect the media after adding this compound to ensure it has fully dissolved and not precipitated. Sonication can aid dissolution if needed.[5] |
| Inconsistent Incubation Times | Stagger the addition of reagents and the termination of the experiment to ensure consistent incubation times for all samples. |
Problem 3: Unexpected or off-target effects observed.
| Possible Cause | Recommended Solution |
| High Inhibitor Concentration | High concentrations of any small molecule can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
| DMSO Toxicity | Ensure the final DMSO concentration is consistent across all treatments (including vehicle control) and is at a non-toxic level (typically <0.5%). |
| Cell Line Specific Responses | The cellular context can influence the response to USP8 inhibition. Consider validating key findings in a second cell line. |
| Compensation by other DUBs | The cell may upregulate other deubiquitinases to compensate for USP8 inhibition. Consider assessing the expression of other related DUBs. |
Experimental Protocols
Western Blotting for EGFR Degradation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[8]
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against EGFR overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Co-Immunoprecipitation (Co-IP) to Assess USP8-Substrate Interaction
-
Cell Lysis: Lyse treated or untreated cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) containing protease inhibitors.[9]
-
Pre-clearing: Incubate the cell lysates with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.[9]
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against your protein of interest (or an isotype control) overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against USP8 and your protein of interest.
Visualizations
Caption: this compound inhibits USP8, leading to ubiquitination and degradation of its substrates.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Troubleshooting decision tree for lack of this compound effect.
References
- 1. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. Knockdown of USP8 inhibits prostate cancer cell growth, proliferation, and metastasis and promotes docetaxel’s activity by suppressing the NF-kB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ubiquitin-specific protease 8 inhibitor suppresses adrenocorticotropic hormone production and corticotroph tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. bio-rad.com [bio-rad.com]
- 9. usbio.net [usbio.net]
Usp8-IN-2 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Usp8-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a deubiquitinase inhibitor targeting Ubiquitin-Specific Peptidase 8 (USP8).[1][2] USP8 is an enzyme involved in various cellular processes, including protein trafficking and stability.[3][4] By inhibiting USP8, this compound can modulate the stability and degradation of key proteins involved in signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR), making it a valuable tool for research in areas like cancer biology.[5]
Q2: What is the recommended purity specification for this compound for in vitro and in vivo studies?
A2: For reliable and reproducible experimental results, a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) is recommended. For in vivo studies, higher purity (≥99%) is often preferred to minimize off-target effects from impurities. One supplier has reported a purity of 99.91%.[2]
Q3: How should I properly store and handle this compound?
A3: this compound should be stored under specific conditions to maintain its stability. For long-term storage, it is recommended to store the solid compound at -20°C or -80°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or at -20°C for one month, protected from light.[1] For in vivo experiments, it is best to use freshly prepared solutions.[1]
Q4: What are the best solvents for dissolving this compound?
A4: The choice of solvent depends on the experimental application. For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common solvent. For in vivo applications, the proportion of DMSO in the final working solution should be minimized, typically below 2%, and co-solvents may be necessary.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Quality Control & Purity Assessment Protocols
Ensuring the identity, purity, and stability of this compound is critical for the validity of research findings. Below are standard protocols for its quality control assessment.
Experimental Workflow for this compound Quality Control
Caption: Workflow for the quality control assessment of this compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method determines the purity of this compound by separating it from any potential impurities.
Methodology:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to a working concentration of 50 µg/mL with the mobile phase.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Analyze the chromatogram to determine the area of the main peak corresponding to this compound and any impurity peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Quantitative Data Presentation:
| Parameter | Typical Result | Acceptance Criteria |
| Retention Time (min) | 12.5 | Reportable |
| Purity (%) | 99.5 | ≥ 98% |
| Linearity (R²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2 - 100.5 | 98.0% - 102.0% |
| Precision (% RSD) | < 1.0 | ≤ 2.0% |
Protocol 2: Identity Confirmation by LC-MS
This method confirms the molecular weight of this compound.
Methodology:
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 Acetonitrile:Water.
-
LC Conditions: Use a rapid gradient on a C18 column to quickly elute the compound.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: 100-1000 m/z.
-
Analysis: Look for the [M+H]⁺ ion corresponding to the expected molecular weight of this compound (C₂₄H₂₁N₅O₃S, MW = 459.52). The expected m/z would be approximately 460.14.
-
Troubleshooting Guide
Q5: My this compound sample shows lower than expected purity on HPLC. What are the possible causes and solutions?
A5: Low purity can result from several factors. Use the following decision tree to troubleshoot the issue.
Caption: Troubleshooting logic for low purity results of this compound.
Troubleshooting Steps:
-
Check for Degradation: Verify that the compound has been stored correctly (temperature, light exposure).[1] Improper storage can lead to degradation.
-
Assess System Contamination: Run a solvent blank on the HPLC. If peaks are present, it indicates contamination of the solvent or the HPLC system.
-
Review HPLC Method: Ensure the detection wavelength is optimal for this compound and that the gradient is sufficient to resolve all impurities.
-
Test a New Sample: If possible, analyze a fresh, unopened vial of the compound to rule out issues with a specific aliquot.
Q6: I am observing poor solubility or precipitation of this compound in my cell culture media. What should I do?
A6: This is a common issue with hydrophobic small molecules.
-
Decrease Final Concentration: The compound may be precipitating because its concentration exceeds its solubility limit in the aqueous media.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in the media is as low as possible (ideally ≤ 0.5%) as high concentrations can be toxic to cells.
-
Prepare Fresh Dilutions: Do not use old stock solutions. Prepare fresh dilutions from a concentrated DMSO stock just before the experiment.
-
Pre-warm Media: Adding the compound to pre-warmed media can sometimes help with solubility.
This compound Signaling Pathway Context
This compound exerts its effects by inhibiting the deubiquitinase activity of USP8. This can lead to the accumulation of ubiquitinated substrate proteins, often targeting them for degradation. A key pathway affected is the EGFR signaling cascade.
Caption: Role of USP8 and its inhibition by this compound in the EGFR pathway.
Inhibition of USP8 by this compound prevents the removal of ubiquitin from EGFR, leading to increased degradation of the receptor and subsequent downregulation of its signaling pathway.[5] This makes the quality and purity of this compound crucial for accurately studying these cellular events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP8 Inhibitor Suppresses HER-2 Positive Gastric Cancer Cell Proliferation and Metastasis via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Usp8-IN-2-Induced Cellular Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Usp8-IN-2 in their experiments.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the use of this compound, providing potential causes and solutions in a question-and-answer format.
FAQ 1: What is the recommended concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is cell line-dependent. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. However, based on available data, a starting point for concentration ranges can be inferred:
-
For enzymatic inhibition: The IC50 for this compound against the deubiquitinase USP8 is approximately 6.0 μM.[1][2][3] Another analog, DUBs-IN-2, shows a potent IC50 of 0.28 μM for USP8.[4]
-
For anti-proliferative effects: The GI50 (half-maximal growth inhibition) for this compound in H1957 cells is 24.93 μM.[1][2] For DUBs-IN-2, the IC50 for inhibiting the viability of HCT116 and PC-3 cancer cell lines is in the range of 0.5-1.5 μM.[4]
Troubleshooting Guide 1: Unexpectedly High Cell Death
Question: I treated my cells with this compound and observed a much higher level of cell death than anticipated based on published IC50 values. What could be the cause?
Possible Causes and Solutions:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to USP8 inhibition.
-
Solution: Perform a thorough dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Start with a lower concentration range than initially planned.
-
-
Off-Target Effects: At higher concentrations, the inhibitor might have off-target effects, leading to generalized cellular toxicity.
-
Solution: Lower the concentration of this compound. If the desired on-target effect (e.g., EGFR degradation) is not achieved at lower, non-toxic concentrations, consider using a more potent analog if available or using siRNA/shRNA to validate the phenotype.
-
-
Induction of Apoptosis and Cellular Stress: Usp8 inhibition is known to induce apoptosis and cellular stress pathways.[5][6] This might be the intended effect, but if it's too severe, it can compromise the experiment.
-
Solution: Analyze markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) and cellular stress (e.g., p53 activation) at different concentrations and time points to understand the kinetics of the response. This will help differentiate between specific pharmacological effects and general toxicity.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.
-
Troubleshooting Guide 2: No Observable Effect of this compound
Question: I don't see any changes in cell viability or the expected molecular phenotype (e.g., EGFR degradation) after treating my cells with this compound. What should I check?
Possible Causes and Solutions:
-
Inhibitor Potency and Stability: The inhibitor may have degraded.
-
Solution: Ensure proper storage of the this compound stock solution (e.g., at -80°C in small aliquots to avoid freeze-thaw cycles).[1] It is advisable to use a fresh batch of the inhibitor if degradation is suspected.
-
-
Insufficient Concentration or Incubation Time: The concentration used may be too low, or the incubation time too short to elicit a response.
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Low Target Expression: The target protein, USP8, or its downstream substrates (e.g., EGFR, HER-2) may be expressed at very low levels in your cell line.
-
Solution: Verify the expression levels of USP8, EGFR, and other relevant proteins in your cell line by Western blot or other methods. Choose a cell line with known high expression of the target pathway for initial experiments.
-
-
Cell Line Resistance: Some cell lines may have intrinsic resistance mechanisms to USP8 inhibition.
-
Solution: Consider using a different cell line known to be sensitive to Usp8 inhibitors.
-
II. Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound and its analog DUBs-IN-2.
Table 1: IC50 and GI50 Values for this compound
| Compound | Assay Type | Target/Cell Line | IC50 / GI50 (μM) | Reference |
| This compound | Enzymatic Assay | USP8 | 6.0 | [1][2][3] |
| This compound | Growth Inhibition | H1957 cells | 24.93 | [1][2] |
Table 2: IC50 Values for DUBs-IN-2 (an analog of this compound)
| Compound | Assay Type | Target/Cell Line | IC50 (μM) | Reference |
| DUBs-IN-2 | Enzymatic Assay | USP8 | 0.28 | [4] |
| DUBs-IN-2 | Cell Viability | HCT116 cells | 0.5 - 1.5 | [4] |
| DUBs-IN-2 | Cell Viability | PC-3 cells | 0.5 - 1.5 | [4] |
III. Detailed Experimental Protocols
Protocol 1: Western Blot for EGFR Degradation
This protocol details the steps to assess the degradation of EGFR in response to this compound treatment.
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Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
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Treatment: Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis:
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Wash cells twice with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing every 10 minutes.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C.
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Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
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Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against EGFR (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative decrease in EGFR levels.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution after this compound treatment using propidium iodide (PI) staining.
-
Cell Seeding and Treatment: Plate cells and treat with this compound as described in Protocol 1 for the desired duration (e.g., 24, 48 hours).
-
Cell Harvest:
-
Collect both adherent and floating cells to include apoptotic populations.
-
For adherent cells, trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 1,200 rpm for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and wash the cell pellet with PBS.
-
Resuspend the cells in 1 ml of ice-cold 70% ethanol while gently vortexing.
-
Fix the cells for at least 30 minutes at 4°C.[9]
-
-
Staining:
-
Centrifuge the fixed cells at 2,000 rpm for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (50 µg/ml) and RNase A (100 µg/ml) in PBS.[9]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate gating strategies to exclude doublets and debris.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[9]
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol describes how to measure cell viability in response to this compound using the MTT colorimetric assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound and a vehicle control for the desired incubation period (e.g., 24, 48, 72 hours).
-
MTT Addition:
-
Add 10-20 µl of MTT solution (5 mg/ml in PBS) to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µl of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve to determine the IC50 or GI50 value.
-
IV. Visualizations
Diagram 1: this compound Mechanism of Action and Downstream Cellular Stress Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound| CAS NO:2477651-11-7| GlpBio [glpbio.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DUBs-IN-2,924296-19-5 - Absin [absin.net]
- 5. Frontiers | The deubiquitinase USP8 regulates ovarian cancer cell response to cisplatin by suppressing apoptosis [frontiersin.org]
- 6. USP8 inhibitor-induced DNA damage activates cell cycle arrest, apoptosis, and autophagy in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Epidermal Growth Factor Receptor Ubiquitination and Trafficking by the USP8·STAM Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: USP8-IN-2
Welcome to the technical support center for USP8-IN-2. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is USP8 and what is its cellular function? Ubiquitin-Specific Peptidase 8 (USP8), also known as UBPY, is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins.[1] This action prevents the degradation of its target proteins, thereby regulating their stability and activity.[1] USP8 plays a critical role in several cellular processes, including endosomal sorting, receptor signaling, cell cycle progression, and autophagy.[2][3][4] It is involved in multiple signaling pathways and has been shown to stabilize numerous oncogenes, making it a target for cancer therapeutics.[1][5]
Q2: How does the inhibitor this compound work? this compound is a small molecule inhibitor that binds to the catalytic domain of the USP8 enzyme, blocking its deubiquitinating activity.[6] By inhibiting USP8, the inhibitor prevents the removal of ubiquitin from substrate proteins.[6] This leads to the increased ubiquitination and subsequent proteasomal or lysosomal degradation of key proteins, such as receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and HER-2.[7][8][9] This degradation downregulates the signaling pathways controlled by these receptors, which can suppress cancer cell proliferation and survival.[6][7]
Q3: What are the key signaling pathways and substrates affected by this compound? USP8 regulates a variety of substrates and signaling pathways crucial for cell growth and survival. Inhibition with compounds like this compound can impact:
-
EGFR/HER-2 Signaling: USP8 deubiquitinates and stabilizes EGFR and HER-2, preventing their degradation.[7][10] Inhibition of USP8 leads to the downregulation of these receptors and downstream pathways like the PI3K/AKT pathway.[7]
-
TGF-β Signaling: USP8 can deubiquitinate and stabilize the TGF-β receptor TβRII, promoting TGF-β/SMAD signaling, which is involved in metastasis.[11]
-
Wnt Signaling: In some contexts, USP8 stabilizes the Frizzled (FZD) receptor, a key component of the Wnt signaling pathway.[12]
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NF-κB and Nrf2 Pathways: USP8 depletion can lead to the aberrant activation of NF-κB and Nrf2 stress-response pathways.[10][13]
Visualizing the Mechanism and Pathways
Here are diagrams illustrating the core pathways and the inhibitor's mechanism of action.
Caption: Simplified USP8 signaling pathway focusing on EGFR/HER-2 regulation.
Caption: Mechanism of action for this compound leading to substrate degradation.
Troubleshooting Guide
Follow this guide if your this compound experiment is not producing the expected results.
Problem: I am not observing the expected phenotype (e.g., decreased cell proliferation, reduced invasion).
This is a common issue that can arise from several factors related to the compound, the experimental setup, or the biological context.
Answer 1.1: Check Cell Line and Target Expression The effect of USP8 inhibition can be highly cell-type dependent. For example, a USP8 inhibitor was shown to significantly inhibit the proliferation of HER-2 positive gastric cancer cells (NCI-N87) but had no effect on HER-2 negative cells (MGC-803).[7][9]
-
Actionable Step: Confirm that your chosen cell line expresses the USP8 substrate you are targeting (e.g., EGFR, HER-2) at sufficient levels. Run a baseline western blot to verify protein expression before starting inhibitor studies.
Answer 1.2: Verify Inhibitor Concentration and Purity The effective concentration of USP8 inhibitors can vary significantly between cell lines. Studies on glioblastoma cells (LN229, T98G) using the inhibitor DUB-IN-1 showed dose-dependent effects on cell proliferation, with IC50 values around 0.85 µM.[14] In mouse corticotroph tumor cells (AtT-20), inhibition of cell viability with DUBs-IN-2 was observed starting at 1 µmol/L.[15]
-
Actionable Step: Perform a dose-response curve (e.g., from 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line and assay. Ensure the inhibitor has been stored correctly and is not degraded.
Answer 1.3: Review Compound Preparation and Stability Small molecule inhibitors can precipitate out of solution if not prepared or stored correctly.
-
Actionable Step: Prepare fresh stock solutions in an appropriate solvent like DMSO.[16] When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity.[16] Visually inspect the media for any signs of precipitation after adding the inhibitor.
Answer 1.4: Optimize Treatment Duration The time required to observe a phenotypic effect can vary. While changes in protein levels might be seen in hours, effects on cell proliferation or apoptosis may require 24, 48, or even 96 hours of continuous treatment.[14][15]
-
Actionable Step: Conduct a time-course experiment to identify the optimal treatment duration for your desired endpoint.
| USP8 Inhibitor | Cell Line | Effective Concentration / IC50 | Observed Effect | Reference |
| DUB-IN-1 | LN229, T98G (Glioblastoma) | IC50: ~0.85 µM | Suppressed proliferation, invasion, and stemness | [14] |
| DUBs-IN-2 | AtT-20 (Corticotroph Tumor) | 1-10 µmol/L | Inhibited cell viability and induced apoptosis | [15] |
| USP8 Inhibitor | NCI-N87 (HER-2+ Gastric Cancer) | Not specified | Inhibited proliferation and metastasis | [7][9] |
Problem: My western blot does not show degradation of the target protein.
If the expected phenotype is absent, confirming target engagement at the molecular level is the next critical step.
Answer 2.1: Confirm Target Degradation Pathway USP8 inhibition typically leads to the degradation of its substrates.[7] To prevent the complete and rapid clearance of the ubiquitinated protein by the cell, it can be helpful to block the degradation machinery.
-
Actionable Step: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132) or a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).[12] This should lead to the accumulation of the ubiquitinated form of your target protein, which can be detected by western blot as higher molecular weight smears or bands.
Answer 2.2: Optimize Lysis and Blotting Protocol Standard lysis buffers may not be optimal for preserving ubiquitination states.
-
Actionable Step: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors. To specifically protect against deubiquitination activity post-lysis, consider adding a general DUB inhibitor like N-Ethylmaleimide (NEM) to your lysis buffer.
Troubleshooting Workflow
Use this workflow to diagnose issues with your this compound experiments.
Caption: A logical workflow for troubleshooting this compound experiments.
Key Experimental Protocols
1. Cell Viability / Proliferation Assay (MTT-based) This protocol is adapted from methodologies used to assess the effect of USP8 inhibitors on cancer cells.[7][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired final concentrations of the inhibitor (and a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
2. Western Blot for Target Protein Degradation This protocol is designed to detect changes in the levels of a USP8 substrate.[7]
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of this compound or vehicle control for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against your target protein overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Be sure to probe for a loading control (e.g., β-actin, GAPDH) on the same membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ubiquitin-specific protease USP8 directly deubiquitinates SQSTM1/p62 to suppress its autophagic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spatiotemporal recruitment of the ubiquitin-specific protease USP8 directs endosome maturation | eLife [elifesciences.org]
- 5. The oncogenic role of ubiquitin specific peptidase (USP8) and its signaling pathways targeting for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 7. USP8 Inhibitor Suppresses HER-2 Positive Gastric Cancer Cell Proliferation and Metastasis via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin-specific protease 8 inhibitor suppresses adrenocorticotropic hormone production and corticotroph tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. USP8 prevents aberrant NF-κB and Nrf2 activation by counteracting ubiquitin signals from endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. mdpi.com [mdpi.com]
- 13. rupress.org [rupress.org]
- 14. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Ubiquitin-specific Peptidase 8 Suppresses Adrenocorticotropic Hormone Production and Tumorous Corticotroph Cell Growth in AtT20 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
Usp8-IN-2 degradation and half-life in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro degradation and half-life of Usp8-IN-2, a small molecule inhibitor of the deubiquitinating enzyme USP8.
Understanding USP8
Ubiquitin-specific protease 8 (USP8), also known as UBPy, is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes.[1][2] It is involved in the regulation of endosomal sorting and trafficking of transmembrane receptors.[2][3] USP8 accomplishes this by removing ubiquitin chains from target proteins, thereby influencing their stability, localization, and signaling activity.[4]
Dysregulation of USP8 has been implicated in several diseases, including cancer and Cushing's disease.[2][5] In the context of cancer, USP8 can promote the stability of receptor tyrosine kinases (RTKs) like EGFR, which are often overexpressed in tumors, leading to uncontrolled cell growth and proliferation.[2][5] Consequently, inhibitors of USP8, such as this compound, are valuable research tools and potential therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
A1: this compound is expected to act as an inhibitor of the deubiquitinating activity of the USP8 enzyme. By inhibiting USP8, the removal of ubiquitin from its substrate proteins is blocked, leading to their increased ubiquitination and subsequent degradation, typically via the proteasome or lysosome.
Q2: How can I determine the in vitro half-life of this compound's effect on USP8 activity?
A2: The half-life of this compound's inhibitory effect can be determined by treating cells with the compound for a specific duration, followed by washout and measurement of USP8 substrate ubiquitination levels or downstream signaling events at various time points. A common method is the cycloheximide (CHX) chase assay detailed in the experimental protocols section.
Q3: What are some known substrates of USP8 that I can monitor to assess inhibitor activity?
A3: USP8 has several known substrates, including receptor tyrosine kinases like EGFR, MET, and ERBB2/3.[1][2] It also regulates the stability of ESCRT-0 complex proteins HRS and STAM.[6] Monitoring the ubiquitination status or total protein levels of these substrates upon treatment with this compound can serve as a readout for its activity.
Q4: Are there other commercially available inhibitors for USP8?
A4: Yes, other inhibitors of USP8 have been described in the literature, such as DUB-IN-1 and its analogs.[7] These compounds have been shown to inhibit the growth of various cancer cell lines.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No change in substrate protein levels after this compound treatment. | 1. Inhibitor is inactive or used at a suboptimal concentration.2. The chosen substrate is not regulated by USP8 in the experimental cell line.3. Insufficient treatment time. | 1. Verify the identity and purity of this compound. Perform a dose-response experiment to determine the optimal concentration.2. Confirm the expression of USP8 and the chosen substrate in your cell line. Consider testing multiple known USP8 substrates.3. Perform a time-course experiment to determine the optimal treatment duration. |
| High background in Western blots for ubiquitinated proteins. | 1. Inefficient cell lysis or sample preparation.2. Antibody cross-reactivity.3. Incomplete immunoprecipitation. | 1. Ensure the lysis buffer contains protease and deubiquitinase inhibitors. 2. Use a high-quality, validated anti-ubiquitin antibody. Perform control experiments with isotype control antibodies.3. Optimize the antibody and bead concentrations, as well as incubation times for immunoprecipitation. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number).2. Inconsistent inhibitor preparation and storage.3. Technical variability in assays. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range.2. Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles.3. Ensure consistent loading amounts for Western blots and include appropriate controls in every experiment. |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine Protein Half-Life
This protocol is a generalized method to assess the stability of a target protein after inhibiting protein synthesis. This can be adapted to determine the effect of this compound on the half-life of a known USP8 substrate.
Materials:
-
Cell line of interest expressing the target USP8 substrate
-
Complete cell culture medium
-
This compound
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., PMSF, NEM)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multiple plates or wells to allow for harvesting at different time points.
-
Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
Treat the cells with either this compound at the desired concentration or DMSO (vehicle control) for a predetermined pre-incubation time.
-
Add cycloheximide (CHX) to all plates at a final concentration of 10-100 µg/mL to block new protein synthesis. This is time point 0.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Lyse the cells in lysis buffer containing protease and deubiquitinase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting with equal amounts of protein for each sample.
-
Probe the membrane with primary antibodies against the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities for the target protein at each time point, normalize to the loading control, and then normalize to the 0-hour time point.
-
Plot the relative protein levels against time and calculate the half-life.
Signaling Pathways and Workflows
Caption: Role of USP8 in endosomal sorting of ubiquitinated receptors.
Caption: Workflow for determining protein half-life using a CHX chase assay.
References
- 1. Deubiquitinating Enzyme USP8 Is Essential for Skeletogenesis by Regulating Wnt Signaling [mdpi.com]
- 2. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spatiotemporal recruitment of the ubiquitin-specific protease USP8 directs endosome maturation | eLife [elifesciences.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Usp8-IN-2: A Comparative Guide to a Selective USP8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Usp8-IN-2 with other known inhibitors of Ubiquitin Specific Peptidase 8 (USP8), a key regulator of endosomal sorting and receptor tyrosine kinase signaling. USP8 has emerged as a promising therapeutic target in various diseases, including cancer and Cushing's disease. This document summarizes key selectivity data, details experimental methodologies for inhibitor characterization, and visualizes the cellular pathways and experimental workflows involved.
Data Presentation: Quantitative Comparison of USP8 Inhibitors
The following table summarizes the in vitro potency (IC50) of this compound and other selected USP8 inhibitors against USP8 and other deubiquitinating enzymes (DUBs). This data highlights the selectivity profile of each compound.
| Inhibitor | Target DUB | IC50 (µM) | Selectivity Notes |
| This compound (DUBs-IN-2) | USP8 | 0.28 [1][2][3] | Highly selective over USP7 (>100 µM)[1][2][3] |
| USP7 | >100[1][2][3] | ||
| DC-U4106 | USP8 | 1.2 | Selective over USP2 and USP7 |
| USP2 | 58.4 | ||
| USP7 | No activity | ||
| ML364 | USP8 | 0.95 | Dual inhibitor of USP2 and USP8 |
| USP2 | 1.1 | ||
| LLK203 | USP8 | 0.52 | Potent dual inhibitor of USP2 and USP8 |
| USP2 | 0.89 |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the USP8 signaling pathway and a general experimental workflow for characterizing USP8 inhibitors.
Caption: USP8 signaling pathway and the effect of this compound.
References
A Comparative Guide to USP8 Inhibitors: Usp8-IN-2 vs. DUBs-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Ubiquitin Specific Protease 8 (USP8), Usp8-IN-2 and DUBs-IN-2. USP8 is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including protein trafficking, signal transduction, and has been implicated in diseases such as cancer and Cushing's disease. Consequently, inhibitors of USP8 are valuable research tools and potential therapeutic agents. This document aims to provide an objective comparison of the efficacy of this compound and DUBs-IN-2, supported by available experimental data.
Data Presentation: Quantitative Efficacy and Selectivity
The following table summarizes the reported biochemical and cellular activities of this compound and DUBs-IN-2. It is important to note that the IC50 values may have been determined using different assay conditions, which can influence direct comparability.
| Inhibitor | Target | IC50 (in vitro) | Cellular Activity (GI50/IC50) | Selectivity |
| This compound | USP8 | 6.0 μM[1] | 24.93 μM (H1957 cells)[1] | Data not widely available. |
| DUBs-IN-2 | USP8 | 0.28 μM (280 nM)[2][3] | 0.5-1.5 μM (HCT116 and PC-3 cells)[3] | Highly selective for USP8 over USP7 (IC50 > 100 μM)[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize USP8 inhibitors.
In Vitro Deubiquitinase (DUB) Activity Assay (Ub-AMC Assay)
This assay is commonly used to measure the enzymatic activity of DUBs and the potency of their inhibitors.
Principle: The substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), consists of ubiquitin covalently linked to the fluorescent group AMC. Cleavage of the amide bond by a DUB releases free AMC, which fluoresces and can be quantified.
Materials:
-
Recombinant human USP8 enzyme
-
Ub-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test inhibitors (this compound or DUBs-IN-2) dissolved in DMSO
-
96-well black plates
-
Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted test inhibitor to the wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Add the recombinant USP8 enzyme to all wells except the negative control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Ub-AMC substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines.
Principle: Tetrazolium salts (like MTT) are reduced by metabolically active cells to form a colored formazan product, or cellular ATP is measured as an indicator of viability (CellTiter-Glo®). The amount of product is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., H1957, HCT116, PC-3)
-
Complete cell culture medium
-
Test inhibitors (this compound or DUBs-IN-2)
-
MTT reagent or CellTiter-Glo® reagent
-
96-well clear or opaque plates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 or IC50 value by plotting the percentage of viability against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
USP8 is a key regulator of several signaling pathways, primarily by controlling the ubiquitination status and subsequent degradation of transmembrane receptors.
USP8 in EGFR Signaling
USP8 deubiquitinates the Epidermal Growth Factor Receptor (EGFR), preventing its lysosomal degradation and promoting its recycling to the plasma membrane. This leads to sustained EGFR signaling, which is implicated in cancer cell proliferation. Inhibition of USP8 is expected to enhance EGFR degradation and attenuate downstream signaling.
Caption: USP8's role in the EGFR signaling pathway and the effect of its inhibition.
USP8 in TGF-β Signaling
USP8 has also been shown to deubiquitinate and stabilize the Transforming Growth Factor-beta (TGF-β) type II receptor (TβRII). This enhances TGF-β signaling, which can promote processes like epithelial-mesenchymal transition (EMT) and metastasis in cancer. USP8 inhibitors can counteract these effects.
Caption: The role of USP8 in stabilizing TβRII and promoting TGF-β signaling.
General Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the characterization of a novel DUB inhibitor.
Caption: A generalized workflow for the discovery and validation of DUB inhibitors.
Concluding Remarks
Based on the currently available data, DUBs-IN-2 appears to be a more potent and selective inhibitor of USP8 compared to this compound. Its lower IC50 value in biochemical assays and greater potency in cellular proliferation assays suggest superior efficacy. Furthermore, the high selectivity of DUBs-IN-2 for USP8 over USP7 is a significant advantage, as off-target inhibition can lead to confounding experimental results and potential toxicity.
For researchers investigating the cellular functions of USP8, DUBs-IN-2 may serve as a more precise pharmacological tool. However, the choice of inhibitor should always be guided by the specific experimental context, and validation of inhibitor effects with complementary approaches, such as genetic knockdown or knockout of USP8, is highly recommended. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative efficacy and selectivity of these two inhibitors.
References
Usp8-IN-2 vs. siRNA Knockdown of USP8: A Comparative Guide for Researchers
Introduction
Ubiquitin-Specific Peptidase 8 (USP8), a deubiquitinating enzyme (DUB), plays a critical role in numerous cellular processes, including endosomal sorting, receptor signaling, and cell cycle progression.[1][2] By removing ubiquitin from substrate proteins, USP8 rescues them from proteasomal degradation, thereby regulating their stability and function.[3][4] Its substrates include key oncogenic proteins like the Epidermal Growth Factor Receptor (EGFR) and HER-2, making USP8 a compelling therapeutic target in oncology and other diseases.[4][5]
For researchers investigating USP8 function, two predominant methods are employed to inhibit its activity: pharmacological inhibition with small molecules like Usp8-IN-2 and genetic knockdown using small interfering RNA (siRNA). While both approaches aim to reduce USP8 activity, they operate through fundamentally different mechanisms, leading to significant disparities in specificity, control, and interpretation of results. This guide provides an objective comparison of this compound and siRNA-mediated knockdown, supported by experimental data and protocols, to assist researchers in selecting the most appropriate tool for their studies.
Mechanism of Action: Direct Inhibition vs. Genetic Suppression
This compound: Acute Pharmacological Inhibition this compound is a small molecule inhibitor that functions by directly binding to the catalytic domain of the USP8 enzyme.[4] This binding event physically obstructs the enzyme's deubiquitinating activity, leading to an immediate cessation of its function. Consequently, ubiquitinated substrates of USP8 accumulate and are subsequently targeted for degradation by the proteasome. This method offers a rapid and direct means of inhibiting the enzymatic function of the existing USP8 protein pool within the cell.
siRNA Knockdown: Suppression of Protein Expression In contrast, siRNA-mediated knockdown does not affect the activity of existing USP8 protein. Instead, it targets the USP8 messenger RNA (mRNA) for degradation.[6] Synthetic siRNA duplexes introduced into the cell are incorporated into the RNA-Induced Silencing Complex (RISC). This complex then uses the siRNA as a guide to find and cleave the complementary USP8 mRNA sequence. The destruction of the mRNA prevents the synthesis of new USP8 protein. The reduction in cellular activity is therefore gradual, depending on the natural turnover rate of the pre-existing USP8 protein, and results in a depleted but not necessarily functionally inert pool of the enzyme.
Core Comparison: Key Advantages of this compound
The choice between a small molecule inhibitor and siRNA can profoundly impact experimental outcomes. This compound offers several distinct advantages over siRNA knockdown, particularly concerning speed, control, and specificity.
| Feature | This compound (Pharmacological Inhibitor) | siRNA Knockdown (Genetic Suppression) |
| Mechanism | Direct, reversible inhibition of enzyme catalytic activity. | Indirectly reduces protein levels by degrading mRNA. |
| Onset of Action | Rapid (minutes to hours). | Slow (24-72 hours required for protein depletion).[7] |
| Reversibility | Reversible upon compound washout. | Long-lasting and difficult to reverse. |
| Specificity | High target specificity with potential for defined off-targets. | Prone to sequence-dependent off-target gene silencing.[6][8] |
| Control | Precise dose-dependent and temporal control. | Knockdown efficiency is variable and hard to titrate. |
| Reproducibility | High reproducibility due to simple application. | Variable due to transfection efficiencies.[9] |
| In Vivo Use | Potentially applicable in animal models.[5] | Challenging due to complex delivery requirements. |
Speed and Reversibility
Pharmacological inhibition with this compound provides unparalleled temporal control. Its effects are rapid, often observable within hours of application, allowing for the study of acute cellular responses to USP8 inhibition.[10] This effect is also readily reversible by removing the compound from the cell culture medium, enabling researchers to study the consequences of restoring USP8 function. In contrast, siRNA knockdown is a slow process, requiring 24 to 72 hours to achieve significant protein depletion, making it unsuitable for studying rapid signaling events.[7][11] The long-lasting nature of the knockdown also precludes studies requiring the timely restoration of protein function.
Specificity and Off-Target Effects
A critical drawback of siRNA technology is the prevalence of off-target effects.[6] These occur when the siRNA guide strand shares partial complementarity with unintended mRNA transcripts, leading to their undesired knockdown and potentially confounding experimental results.[8][12] This can lead to phenotypes, such as cellular toxicity, that are incorrectly attributed to the target gene. While algorithms and chemical modifications aim to reduce these effects, they cannot be entirely eliminated.[13]
Small molecule inhibitors like this compound, while also capable of off-target binding, are often developed through rigorous screening processes to ensure high selectivity for their intended target over other related proteins (e.g., other DUBs).[14][15] This results in a more predictable and constrained set of effects, leading to a clearer interpretation of the experimental phenotype.
Dose-Dependent Control and Reproducibility
This compound allows for precise, dose-dependent inhibition of USP8 activity. Researchers can titrate the concentration of the inhibitor to achieve graded levels of target engagement, enabling the study of phenomena that are sensitive to the magnitude of USP8 inhibition. This level of control is difficult to achieve with siRNA, where knockdown efficiency is highly dependent on variable transfection efficiencies between cell types and experiments.[9] The straightforward application of a soluble compound ensures higher reproducibility compared to the technically sensitive process of siRNA transfection.
Visualizing the Methodologies
USP8 Signaling Pathway
Caption: USP8 removes ubiquitin from EGFR, preventing its degradation and promoting downstream signaling. This compound directly inhibits this process.
Comparative Experimental Workflow
Caption: Parallel workflow for comparing the effects of this compound and USP8 siRNA on cellular endpoints.
Logical Advantages of this compound
References
- 1. The oncogenic role of ubiquitin specific peptidase (USP8) and its signaling pathways targeting for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 5. USP8 Inhibitor Suppresses HER-2 Positive Gastric Cancer Cell Proliferation and Metastasis via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing siRNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Structure-Guided Control of siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 14. Discovery of Potent Small-Molecule USP8 Inhibitors for the Treatment of Breast Cancer through Regulating ERα Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Usp8-IN-2 vs. DUB-IN-1 in Glioblastoma: A Comparative Analysis of Preclinical Evidence
A detailed guide for researchers on the differential effects and mechanisms of two USP8 inhibitors in glioblastoma cells, highlighting current knowledge and identifying critical gaps in research.
In the landscape of targeted therapies for glioblastoma (GBM), the ubiquitin-specific protease 8 (USP8) has emerged as a compelling molecular target. As a deubiquitinating enzyme (DUB), USP8 plays a crucial role in regulating the stability and trafficking of key oncogenic proteins, including receptor tyrosine kinases.[1][2] Two small molecule inhibitors, Usp8-IN-2 and DUB-IN-1, have been developed to target USP8. While DUB-IN-1 has been investigated for its anti-glioblastoma activity, data on this compound in this specific context remains notably absent from the current scientific literature.
This guide provides a comprehensive comparison of this compound and DUB-IN-1, drawing upon available preclinical data. A significant focus is placed on the demonstrated effects of DUB-IN-1 in glioblastoma cell lines, while the information on this compound is derived from studies in other cancer types, serving as a putative comparison and highlighting the urgent need for further investigation in glioblastoma.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for DUB-IN-1 in glioblastoma cell lines. At present, there is no published data on the IC50 values of this compound in glioblastoma cell lines.
Table 1: In Vitro Efficacy of DUB-IN-1 in Glioblastoma Cell Lines
| Parameter | Cell Line | Value | Reference |
| USP8 IC50 | - | 0.85 µM | [3] |
| Cell Viability IC50 (72h) | LN229 | Not explicitly stated, but dose-dependent decrease observed up to 10 µM | [3] |
| Cell Viability IC50 (72h) | T98G | Not explicitly stated, but dose-dependent decrease observed up to 10 µM | [3] |
| Cell Viability IC50 (72h) | U87MG | Less sensitive than LN229 and T98G | [3] |
Table 2: Effects of DUB-IN-1 on Glioblastoma Cell Phenotypes
| Phenotype | Cell Line(s) | Effect | Reference |
| Proliferation | LN229, T98G | Markedly suppressed | [3] |
| Colony Formation | LN229, T98G | Markedly reduced | [3] |
| Migration | LN229, T98G | Effectively inhibited | [3] |
| Invasion | LN229, T98G | Effectively inhibited | [3] |
| Stemness (Spheroid Formation) | LN229, T98G | Significantly attenuated | [3] |
| Sensitization to Ionizing Radiation | LN229, T98G | Effectively sensitized | [3] |
Mechanisms of Action
DUB-IN-1 in Glioblastoma
Studies have elucidated a key mechanism by which DUB-IN-1 exerts its anti-tumor effects in glioblastoma cells. Pharmacological inhibition of USP8 by DUB-IN-1 leads to a significant downregulation of Aurora Kinase A (AURKA) protein levels.[3] AURKA is a critical regulator of the cell cycle, and its inhibition is known to suppress proliferation and induce apoptosis in cancer cells.
References
Validating Usp8-IN-2 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Usp8-IN-2 with other Ubiquitin Specific Peptidase 8 (USP8) inhibitors, focusing on the validation of target engagement in a cellular context. We present a summary of key performance data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to USP8 and its Inhibition
Ubiquitin Specific Peptidase 8 (USP8) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including protein trafficking and signal transduction.[1] By removing ubiquitin chains from substrate proteins, USP8 rescues them from degradation and thereby regulates their abundance and activity. Key substrates of USP8 include receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and HER2.[2][3] Overactivity of USP8 has been implicated in several diseases, including cancers and Cushing's disease, making it an attractive therapeutic target.[1]
This compound is a small molecule inhibitor of USP8. This guide will delve into the experimental validation of its engagement with USP8 within the cell and compare its performance with other known USP8 inhibitors.
Comparative Analysis of USP8 Inhibitors
The potency of various USP8 inhibitors is typically compared using their half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzymatic activity of USP8 by 50%. The table below summarizes the reported IC50 values for this compound and a selection of other USP8 inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | CAS Number | USP8 IC50 | Notes |
| This compound (Compd U52) | 2477651-11-7 | 6.0 µM[4][5] | Also reported to inhibit proliferation of H1957 cells with a GI50 of 24.93 µM.[4] |
| DUBs-IN-2 | 924296-19-5 | 0.28 µM[4][6][7][8][9] | Selective for USP8 over USP7 (IC50 > 100 µM).[6] |
| DUB-IN-1 | Not specified | 0.85 µM[6] | |
| DUB-IN-3 | Not specified | 0.56 µM[6] | |
| OTUB1/USP8-IN-1 | Not specified | 0.28 nM[6] | Dual inhibitor of OTUB1 and USP8. |
| LLK203 | Not specified | 0.52 µM | Dual inhibitor of USP2 and USP8. |
| DC-U4106 | Not specified | 1.2 µM[6] | Also has a reported Kd of 4.7 µM.[10] |
| PR-619 | Not specified | 4.9 µM (EC50)[6] | Broad-range DUB inhibitor. |
Validating Target Engagement in Cells
Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical step in drug development. Several robust methods are employed to validate the target engagement of USP8 inhibitors like this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to demonstrate direct target binding in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein. When a small molecule binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation.
Experimental Workflow:
Figure 1: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
A successful CETSA experiment will show a rightward shift in the melting curve of USP8 in the presence of this compound, indicating that the inhibitor has bound to and stabilized the protein. By performing this assay at a fixed temperature with varying inhibitor concentrations, an EC50 value for target engagement can be determined.
Western Blotting for Downstream Effects
Inhibition of USP8's deubiquitinating activity leads to the increased ubiquitination and subsequent degradation of its substrate proteins. This provides a functional readout of target engagement. Western blotting can be used to quantify the levels of USP8 substrates, such as EGFR and HER-2, following treatment with a USP8 inhibitor.
Signaling Pathway:
Figure 2: Simplified signaling pathway of USP8 and its inhibition.
A time- and dose-dependent decrease in the total protein levels of EGFR and HER-2 upon treatment with this compound would provide strong evidence of on-target activity.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a technique used to demonstrate direct physical interaction between proteins. While typically used for protein-protein interactions, it can be adapted to show the binding of a small molecule to its target protein, often by using a tagged version of the inhibitor or by assessing the disruption of a known protein-protein interaction. For instance, one could investigate if this compound disrupts the interaction between USP8 and its substrate.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, wash the cells with PBS. Resuspend the cells in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble USP8 by western blotting.
Western Blotting Protocol for EGFR/HER-2 Degradation
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total EGFR, total HER-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Co-Immunoprecipitation (Co-IP) Protocol
-
Cell Lysis: Lyse cells treated with or without this compound using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody against USP8 or an isotype control IgG overnight at 4°C. Add protein A/G-agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by western blotting using antibodies against the potential interacting protein (e.g., EGFR). A reduced amount of co-immunoprecipitated EGFR in the presence of this compound would suggest that the inhibitor disrupts the USP8-EGFR interaction.
Conclusion
Validating the cellular target engagement of a small molecule inhibitor is a multifaceted process that requires a combination of biophysical and functional assays. For this compound, a comprehensive approach utilizing CETSA to demonstrate direct binding, western blotting to confirm downstream functional effects on substrate degradation, and potentially co-immunoprecipitation to investigate the disruption of protein-protein interactions, will provide robust evidence of its on-target activity. By comparing the data obtained from these assays with that of other known USP8 inhibitors, researchers can gain a clearer understanding of the relative potency and cellular efficacy of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of Epidermal Growth Factor Receptor Ubiquitination and Trafficking by the USP8·STAM Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DUBs-IN-2,924296-19-5 - Absin [absin.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medkoo.com [medkoo.com]
- 10. The ubiquitin-specific protease USP8 directly deubiquitinates SQSTM1/p62 to suppress its autophagic activity - PMC [pmc.ncbi.nlm.nih.gov]
Usp8-IN-2: A Comparative Guide to its Specificity Against Deubiquitinating Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the deubiquitinating enzyme (DUB) inhibitor Usp8-IN-2, focusing on its specificity profile against other DUBs. The information is supported by available experimental data and detailed methodologies for key experiments.
This compound, also known as DUBs-IN-2, has been identified as a potent inhibitor of Ubiquitin Specific Peptidase 8 (USP8).[1][2][3] USP8 is a key regulator in various cellular processes, including protein trafficking and signal transduction, making it an attractive target for therapeutic development, particularly in oncology.[4] Understanding the selectivity of small molecule inhibitors like this compound is crucial for predicting their on-target efficacy and potential off-target effects.
USP8 Signaling Pathway: Regulation of EGFR
USP8 plays a critical role in the endosomal sorting of transmembrane receptors.[5][6] One of its most well-characterized functions is the regulation of the Epidermal Growth Factor Receptor (EGFR). Upon activation by its ligand (EGF), EGFR is ubiquitinated, which signals for its internalization and subsequent degradation in the lysosome. This process is a key mechanism for attenuating EGFR signaling. USP8 counteracts this by deubiquitinating EGFR on the endosome, which promotes its recycling back to the cell surface, thereby sustaining downstream signaling pathways.[6][7][8] Inhibition of USP8 is expected to enhance EGFR degradation and reduce its signaling output.[7]
Specificity Profile of this compound
| Deubiquitinating Enzyme (DUB) | IC50 (µM) |
| USP8 | 0.28 [1][2][3] |
| USP7 | >100[1][2][3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
To determine the specificity of a DUB inhibitor like this compound, a series of in vitro deubiquitination assays are typically performed. A common method is the fluorogenic assay using a ubiquitin-conjugated substrate.
In Vitro DUB Inhibitor Specificity Profiling Assay (Fluorogenic Method)
This protocol outlines the general steps for determining the IC50 values of an inhibitor against a panel of purified DUB enzymes.
1. Reagents and Materials:
-
Purified recombinant DUB enzymes (e.g., USP8, USP7, and others for the panel).
-
DUB inhibitor (e.g., this compound) dissolved in DMSO.
-
Fluorogenic DUB substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine 110).
-
Assay Buffer: (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20).
-
384-well black, flat-bottom assay plates.
-
Fluorescence plate reader.
2. Experimental Procedure:
-
Enzyme Preparation: Prepare solutions of each DUB enzyme in assay buffer at a 2x final concentration. The optimal concentration for each DUB should be determined empirically to ensure a linear reaction rate during the assay period.
-
Inhibitor Dilution: Perform a serial dilution of this compound in DMSO, and then dilute further into assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM) at a 4x final concentration. Include a DMSO-only control.
-
Assay Plate Setup:
-
Add 5 µL of the 4x inhibitor dilutions (or DMSO control) to the wells of the 384-well plate.
-
Add 10 µL of the 2x DUB enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the fluorogenic substrate (e.g., Ub-AMC) at a 4x final concentration in assay buffer. The concentration should be at or below the Km for each respective enzyme.
-
Add 5 µL of the 4x substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 20 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for Ub-AMC).[9]
-
Monitor the increase in fluorescence over time (kinetic read) for 30-60 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time, ensuring the reaction is still in the linear phase.
-
3. Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the data, setting the velocity of the DMSO control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to calculate the IC50 value for the inhibitor against each DUB.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DUBs-IN-2,924296-19-5 - Absin [absin.net]
- 4. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of epidermal growth factor receptor ubiquitination and trafficking by the USP8·STAM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating USP8 Inhibition: A Comparative Guide to Usp8-IN-2 as a Research Tool
For researchers, scientists, and drug development professionals investigating the role of Ubiquitin-Specific Protease 8 (USP8), the small molecule inhibitor Usp8-IN-2 has emerged as a valuable tool. However, a comprehensive understanding of its limitations is crucial for accurate experimental design and data interpretation. This guide provides a comparative analysis of this compound with alternative research tools, supported by experimental data, to aid in the selection of the most appropriate method for studying USP8 function.
USP8, a deubiquitinating enzyme (DUB), plays a critical role in various cellular processes, including protein trafficking, signal transduction, and the regulation of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and HER2.[1][2] Its dysregulation has been implicated in diseases like cancer and Cushing's disease, making it an attractive therapeutic target. This compound is a cell-permeable molecule that inhibits the catalytic activity of USP8, leading to the accumulation of ubiquitinated substrates and their subsequent degradation.[3][4] This guide will delve into the quantitative performance of this compound, compare it with other small molecule inhibitors and genetic knockdown approaches, and provide detailed experimental protocols for key assays.
Quantitative Comparison of USP8 Inhibitors
The selection of a small molecule inhibitor is often guided by its potency and selectivity. The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for this compound and other commonly used USP8 inhibitors.
| Inhibitor | USP8 IC50 (µM) | Other DUB IC50 (µM) | Cell-based GI50 (µM) | Reference |
| This compound | 6.0 | - | 24.93 (H1957 cells) | [5] |
| DUB-IN-1 | 0.85 | - | 0.5-1.5 (HCT116, PC-3 cells) | [4] |
| DUB-IN-2 | 0.28 | >100 (USP7) | 0.5-1.5 (HCT116, PC-3 cells) | [3] |
Note: IC50 and GI50 values can vary depending on the specific assay conditions and cell lines used. The lack of comprehensive selectivity data for this compound against a broader panel of DUBs is a notable limitation.
Experimental Showdown: this compound vs. Alternatives
Beyond small molecule inhibitors, genetic approaches such as siRNA-mediated knockdown offer an alternative method to probe USP8 function. Each method presents its own set of advantages and disadvantages.
Small Molecule Inhibitors
Advantages:
-
Temporal Control: Allows for acute inhibition of USP8 activity, enabling the study of immediate cellular responses.
-
Dose-Dependence: The degree of inhibition can be modulated by varying the inhibitor concentration.
-
Reversibility (for some compounds): Washout experiments can be performed to study the recovery of USP8 function.
Limitations of this compound:
-
Potency: this compound exhibits a relatively higher IC50 value compared to other available inhibitors like DUB-IN-1 and DUB-IN-2, suggesting lower potency.[3][4][5]
-
Selectivity: The selectivity profile of this compound against other DUBs is not well-characterized in the public domain. This raises concerns about potential off-target effects that could confound experimental results. One study noted that a hit compound against USP8, AD-10942–8, showed redox activity, suggesting a potential for non-specific inhibition through oxidation of the catalytic cysteine.[1] While this is not directly stated for this compound, it highlights a potential pitfall for this class of inhibitors.
-
Off-Target Effects: Beyond other DUBs, small molecule inhibitors can have unintended effects on other cellular proteins, such as kinases. Without comprehensive profiling data (e.g., kinome scans), the full extent of this compound's off-target effects remains unknown. Depletion of USP8 has been shown to induce immune and stress responses through the activation of NF-κB and Nrf2 pathways, and it is conceivable that off-target effects of an inhibitor could inadvertently trigger similar pathways.[6][7][8][9]
Genetic Knockdown (siRNA/shRNA)
Advantages:
-
High Specificity: When properly designed and validated, siRNAs can provide highly specific depletion of the target protein, minimizing off-target effects.
-
Long-term Studies: Stable shRNA expression allows for the investigation of the long-term consequences of USP8 loss.
Limitations:
-
Incomplete Knockdown: It can be challenging to achieve complete ablation of the target protein, and residual USP8 activity may persist.
-
Compensation Mechanisms: Cells may adapt to the long-term absence of USP8 by upregulating compensatory pathways, which can mask the primary effects of USP8 inhibition.
-
Off-Target Effects of siRNA: While generally specific, siRNAs can have off-target effects by unintentionally silencing other genes.
Signaling Pathways and Experimental Workflows
To visualize the context in which this compound and its alternatives are used, the following diagrams illustrate the USP8 signaling pathway, a typical experimental workflow for comparing inhibitors, and the logical flow for considering the limitations of this compound.
Detailed Experimental Protocols
To ensure reproducibility and enable critical evaluation of published data, detailed experimental protocols are essential.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay is used to determine the IC50 value of an inhibitor against USP8.
-
Reagents:
-
Recombinant human USP8 enzyme
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine110)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test inhibitor (this compound or alternatives) dissolved in DMSO
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add a fixed concentration of USP8 enzyme to each well of the microplate.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the ubiquitin substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for Ub-AMC) over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability upon inhibitor treatment.[10][11][12][13]
-
Reagents:
-
Cells of interest (e.g., H1975, HCT116)
-
Complete cell culture medium
-
Test inhibitor (this compound or alternatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well clear microplate
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control for the desired duration (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
-
Western Blot Analysis of EGFR Degradation
This method is used to assess the effect of USP8 inhibition on the stability of its substrate, EGFR.[14][15][16]
-
Reagents:
-
Cells expressing EGFR (e.g., HeLa, A549)
-
Serum-free medium
-
EGF (Epidermal Growth Factor)
-
Test inhibitor (this compound) or siRNA targeting USP8
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-EGFR, anti-phospho-EGFR, anti-USP8, anti-actin or anti-tubulin as a loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the test inhibitor or transfect with siRNA for the desired time.
-
Serum-starve the cells for several hours to reduce basal EGFR activity.
-
Stimulate the cells with EGF for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of EGFR and phospho-EGFR to the loading control to assess the rate of degradation.
-
Conclusion and Recommendations
This compound is a useful research tool for studying the cellular functions of USP8. However, its limitations, particularly its moderate potency and the lack of comprehensive selectivity data, must be carefully considered.
For initial exploratory studies or when a readily available inhibitor is needed, this compound can be a suitable choice, provided that appropriate controls are included to account for potential off-target effects.
For studies requiring higher potency and a better-defined selectivity profile, inhibitors such as DUB-IN-2, which has been shown to be more potent and selective against USP7, may be a more appropriate choice.[3]
For experiments demanding the highest level of specificity and for long-term studies, siRNA-mediated knockdown of USP8 is the recommended alternative. However, researchers should be mindful of the potential for incomplete knockdown and cellular compensation mechanisms.
Ultimately, the choice of tool will depend on the specific research question, the experimental context, and the resources available. A multi-faceted approach, potentially combining the use of a small molecule inhibitor with genetic knockdown for validation, will provide the most robust and reliable insights into the complex biology of USP8. Future development of more potent and highly selective USP8 inhibitors will further enhance the repertoire of tools available to researchers in this field.
References
- 1. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin-specific protease 8 inhibitor suppresses adrenocorticotropic hormone production and corticotroph tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP8 and Hsp70 regulate endoreplication by synergistically promoting Fzr deubiquitination and stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP8 prevents aberrant NF-κB and Nrf2 activation by counteracting ubiquitin signals from endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP8 prevents aberrant NF-κB and Nrf2 activation by counteracting ubiquitin signals from endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Knockdown of USP8 inhibits prostate cancer cell growth, proliferation, and metastasis and promotes docetaxel’s activity by suppressing the NF-kB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijbs.com [ijbs.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. Regulation of Epidermal Growth Factor Receptor Ubiquitination and Trafficking by the USP8·STAM Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Ubiquitin Specific Protease USP2a Prevents Endocytosis-Mediated EGFR Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Usp8-IN-2 Versus Genetic Knockout of USP8 in Cellular Regulation
For researchers, scientists, and drug development professionals, understanding the nuances between chemical inhibition and genetic silencing of a therapeutic target is paramount. This guide provides an objective comparison of Usp8-IN-2, a small molecule inhibitor of Ubiquitin Specific Peptidase 8 (USP8), and genetic knockout of USP8, supported by experimental data. We delve into their effects on cell signaling, proliferation, and apoptosis, offering detailed methodologies for key experiments.
Ubiquitin Specific Peptidase 8 (USP8), a deubiquitinating enzyme, is a critical regulator of several cellular processes, including endosomal sorting and trafficking of transmembrane receptors. Its dysregulation has been implicated in various diseases, most notably in Cushing's disease and several types of cancer. USP8 primarily functions by removing ubiquitin chains from its substrates, thereby rescuing them from degradation and modulating downstream signaling pathways. Key substrates of USP8 include the Epidermal Growth Factor Receptor (EGFR), a well-known proto-oncogene. By preventing EGFR degradation, USP8 sustains its signaling, which can promote cell proliferation and survival.
Given its role in disease, USP8 has emerged as a promising therapeutic target. Two primary methods for interrogating and inhibiting USP8 function in a research setting are through the use of small molecule inhibitors, such as this compound, and genetic approaches like siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout. This guide will compare and contrast these two modalities.
Mechanism of Action: A Tale of Two Interventions
This compound is a chemical compound that directly inhibits the deubiquitinase activity of the USP8 enzyme. It belongs to a class of molecules that bind to the enzyme, often at or near the active site, preventing it from cleaving ubiquitin from its substrates. This leads to an accumulation of ubiquitinated substrates, which are then targeted for degradation by the proteasome or lysosome.
Genetic knockout or knockdown of USP8 , on the other hand, involves the use of molecular biology techniques to either completely eliminate (knockout) or significantly reduce (knockdown) the expression of the USP8 protein. This is typically achieved using technologies like CRISPR-Cas9 to permanently alter the USP8 gene or RNA interference (siRNA) to degrade USP8 mRNA, thereby preventing its translation into protein.
Both approaches ultimately lead to a loss of USP8 function, resulting in the degradation of its downstream targets.
Quantitative Data Presentation: A Comparative Analysis
The following tables summarize the quantitative effects of a USP8 inhibitor (USP8i, identified as 9-ehtyloxyimino-9H-indeno[1,2-b] pyrazine-2,3-dicarbonitrile, also known as DUBs-IN-2) and USP8 knockdown (siRNA) in hepatocellular carcinoma (HCC) and other cell lines.
| Experiment | Cell Line | Treatment | Concentration/Target | Effect | Source |
| Cell Proliferation | HuH6 (HCC) | USP8 inhibitor (USP8i) | 2 µmol/L | ~60% inhibition | [1][2] |
| Cell Proliferation | HuH6 (HCC) | USP8 knockdown (siRNA) | Not Applicable | ~50% inhibition | [1][2] |
| Cell Proliferation | HepG2 (HCC) | USP8 inhibitor (USP8i) | 2 µmol/L | ~50% inhibition | [1][2] |
| Cell Proliferation | HepG2 (HCC) | USP8 knockdown (siRNA) | Not Applicable | ~40% inhibition | [1][2] |
| Apoptosis | HuH6 (HCC) | USP8 inhibitor (USP8i) | 2 µmol/L | ~30% apoptotic cells | [1][2] |
| Apoptosis | HuH6 (HCC) | USP8 knockdown (siRNA) | Not Applicable | ~25% apoptotic cells | [1][2] |
| Apoptosis | HepG2 (HCC) | USP8 inhibitor (USP8i) | 2 µmol/L | ~20% apoptotic cells | [1][2] |
| Apoptosis | HepG2 (HCC) | USP8 knockdown (siRNA) | Not Applicable | ~15% apoptotic cells | [1][2] |
| Receptor Tyrosine Kinase Levels | HCC Cells | USP8 inhibitor (USP8i) | Not Specified | ~90% decrease in multiple RTKs (EGFR, c-Met) | [1][2] |
| Receptor Tyrosine Kinase Levels | HCC Cells | USP8 knockdown (siRNA) | Not Applicable | Remarkable reduction in p-EGFR and p-c-Met | [2] |
| Cell Viability | AtT-20 (Pituitary Tumor) | DUBs-IN-2 | 10 µmol/L | Significant decrease | [3][4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of USP8 and a typical experimental workflow for comparing a USP8 inhibitor with siRNA-mediated knockdown.
References
- 1. Inhibiting USP8 overcomes hepatocellular carcinoma resistance via suppressing receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting USP8 overcomes hepatocellular carcinoma resistance via suppressing receptor tyrosine kinases | Aging [aging-us.com]
- 3. Ubiquitin-specific protease 8 inhibitor suppresses adrenocorticotropic hormone production and corticotroph tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ubiquitin-specific protease 8 inhibitor suppresses adrenocorticotropic hormone production and corticotroph tumor cell proliferation [jstage.jst.go.jp]
Usp8-IN-2: A Comparative Efficacy Analysis in Corticotroph Tumor Models
FOR IMMEDIATE RELEASE
This publication provides a comprehensive comparison of the efficacy of Usp8-IN-2, a potent inhibitor of Ubiquitin-Specific Peptidase 8 (USP8), in sensitive corticotroph tumor cell lines. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for Cushing's disease.
Cushing's disease is frequently driven by mutations in the USP8 gene, leading to aberrant signaling and excessive adrenocorticotropic hormone (ACTH) production by pituitary adenomas. This compound (also known as DUBs-IN-2) has emerged as a promising therapeutic candidate by targeting this underlying mechanism. This guide presents a comparative analysis of this compound's performance against other relevant compounds, supported by experimental data.
Comparative Efficacy of this compound and Alternative Inhibitors
The efficacy of this compound was evaluated in the context of its primary target, USP8, and its downstream effects on cell viability and hormone secretion. For a comprehensive comparison, data for another USP8 inhibitor, RA-9, and the EGFR inhibitor, Gefitinib, are also presented. The AtT-20 mouse corticotroph tumor cell line, a standard model for Cushing's disease research, was utilized in these studies.
Effects on Cell Viability and ACTH Secretion
This compound demonstrates a dose-dependent inhibition of cell viability and ACTH secretion in AtT-20 cells.[1][2][3] The following tables summarize the quantitative data from key studies.
Table 1: Effect of this compound on AtT-20 Cell Viability [3]
| This compound Concentration (µM) | Inhibition of Cell Viability (24h) | Inhibition of Cell Viability (48h) |
| 1 | 4.1% (p < 0.05) | 4.7% (p < 0.05) |
| 10 | 12.4% (p < 0.001) | 27.8% (p < 0.001) |
Table 2: Effect of this compound on ACTH Secretion in AtT-20 Cells [3]
| This compound Concentration (µM) | Treatment Duration | Reduction in ACTH Secretion |
| 5 | 4h | 26.1% (p < 0.01) |
| 10 | 4h | 30.1% (p < 0.01) |
Comparison with Alternative Compounds
The anti-proliferative and anti-secretory effects of this compound are comparable to other inhibitors targeting the USP8 pathway and downstream signaling.
Table 3: Comparative Effects of USP8 Inhibitors and Pasireotide on AtT-20 Cells [4][5][6]
| Compound | Concentration | Effect on Cell Proliferation | Effect on ACTH Secretion |
| RA-9 | 5 µM | -24.3% (p < 0.01) | -34.1% (p < 0.01) |
| Pasireotide | Not Specified | Comparable to RA-9 | Not Specified |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: USP8 Signaling Pathway in Cushing's Disease.
Caption: General Experimental Workflow.
Experimental Protocols
Cell Viability Assay (MTS)
This protocol is adapted from standard MTS assay procedures.[7][8][9]
-
Cell Seeding: AtT-20 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well in a final volume of 100 µL of culture medium.
-
Compound Treatment: After cell attachment, the cells are treated with various concentrations of this compound or other inhibitors. Control wells with vehicle (e.g., DMSO) are also prepared.
-
Incubation: The plates are incubated for the desired period (e.g., 24, 48 hours) at 37°C in a humidified CO₂ incubator.
-
MTS Reagent Addition: 20 µL of MTS solution (e.g., CellTiter 96 AQueous One Solution) is added to each well.
-
Incubation with MTS: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the vehicle-treated control cells.
Western Blotting for EGFR and p-ERK
This is a generalized protocol for Western blotting.[10][11][12]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against EGFR, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The band intensities are quantified using image analysis software.
Conclusion
This compound effectively reduces cell viability and ACTH secretion in corticotroph tumor cells, highlighting its potential as a targeted therapy for Cushing's disease. Its performance is comparable to other investigational inhibitors targeting the USP8 pathway. The provided data and protocols offer a valuable resource for researchers in the field to design and interpret further studies on USP8 inhibition.
References
- 1. Ubiquitin-specific protease 8 inhibitor suppresses adrenocorticotropic hormone production and corticotroph tumor cell proliferation [jstage.jst.go.jp]
- 2. Ubiquitin-specific protease 8 inhibitor suppresses adrenocorticotropic hormone production and corticotroph tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Ubiquitin-specific Peptidase 8 Suppresses Adrenocorticotropic Hormone Production and Tumorous Corticotroph Cell Growth in AtT20 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP8 inhibitor RA-9 reduces ACTH release and cell growth in tumor corticotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EGFR (EGFR) | Abcam [abcam.com]
Assessing the Specificity of Usp8-IN-2 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Usp8-IN-2, a known inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Peptidase 8 (USP8), with other commercially available USP8 inhibitors. The objective is to assist researchers in assessing the specificity of this compound in cellular assays by providing available quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to USP8 Inhibition
Ubiquitin-Specific Peptidase 8 (USP8) is a deubiquitinating enzyme that plays a critical role in various cellular processes, including protein trafficking, signal transduction, and receptor recycling. A key substrate of USP8 is the Epidermal Growth Factor Receptor (EGFR). By removing ubiquitin chains from EGFR, USP8 prevents its degradation, thereby promoting EGFR signaling.[1] Dysregulation of USP8 activity has been implicated in several diseases, including cancer, making it an attractive therapeutic target. A variety of small molecule inhibitors have been developed to target USP8, each with varying degrees of potency and selectivity. This guide focuses on this compound and provides a comparative framework against other inhibitors.
Comparative Analysis of USP8 Inhibitors
| Inhibitor | Target | IC50 (µM) | Selectivity Notes | Reference |
| This compound | USP8 | 6.0 | Limited public selectivity data available. | [2] |
| DUBs-IN-2 | USP8 | 0.28 | Highly selective over USP7 (>100 µM). | [3] |
| DUB-IN-1 | USP8 | 0.85 | [2] | |
| DC-U4106 | USP8 | 4.7 (KD) | Selective over USP2 and USP7. |
Note: IC50 (Half-maximal inhibitory concentration) and KD (dissociation constant) are measures of potency. Lower values indicate higher potency. The selectivity of an inhibitor is crucial for minimizing off-target effects in cellular assays.
Experimental Protocols
To aid in the experimental assessment of this compound and its alternatives, detailed protocols for key cellular assays are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context. The assay is based on the principle that ligand binding can alter the thermal stability of the target protein.
Objective: To determine if this compound binds to and stabilizes USP8 in intact cells.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells of interest (e.g., a cell line with known USP8 expression) in a multi-well format and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Heat the cell plates in a PCR machine or a water bath across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles. For example, three cycles of freezing in liquid nitrogen and thawing at room temperature.
-
Add lysis buffer (e.g., PBS with protease inhibitors) and mix gently.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of soluble USP8 at each temperature point by Western Blotting or an ELISA-based method.
-
-
Data Interpretation:
-
A shift in the melting curve of USP8 to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to assess the effect of USP8 inhibition on cell proliferation and viability.
Objective: To determine the dose-dependent effect of this compound on the viability of a cancer cell line.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis following treatment with a USP8 inhibitor.
Objective: To determine if this compound induces apoptosis in target cells.
Protocol:
-
Cell Treatment:
-
Treat cells with this compound at various concentrations for a defined period (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
-
Annexin V and Propidium Iodide (PI) Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V positive, PI negative cells are considered early apoptotic.
-
Annexin V positive, PI positive cells are considered late apoptotic or necrotic.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Western Blotting for EGFR Degradation
This technique is used to assess the downstream effect of USP8 inhibition on its substrate, EGFR.
Objective: To determine if this compound treatment leads to the degradation of EGFR.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against total EGFR and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the EGFR signal to the loading control to determine the relative EGFR levels at each time point. A decrease in the EGFR band intensity upon this compound treatment indicates induced degradation.[4]
-
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: USP8-EGFR Signaling Pathway.
Caption: CETSA Experimental Workflow.
Conclusion
Assessing the specificity of a chemical probe like this compound is paramount for the accurate interpretation of experimental results. While this compound is a useful tool to study the cellular functions of USP8, its complete selectivity profile remains to be fully characterized. Researchers are encouraged to use a multi-pronged approach, including direct target engagement assays like CETSA and downstream pathway analysis, to validate their findings. For studies requiring high selectivity, alternative inhibitors such as DUBs-IN-2, which has demonstrated high selectivity over at least one other major DUB, may be considered. The protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions and design robust experiments to investigate the role of USP8 in their systems of interest.
References
- 1. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-specific protease 8 inhibitor suppresses adrenocorticotropic hormone production and corticotroph tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Usp8-IN-2 and ML364 for Dual USP2/USP8 Inhibition in Research
For researchers in drug discovery and cell biology, the deubiquitinating enzymes (DUBs) USP2 and USP8 have emerged as compelling therapeutic targets in oncology and other diseases. This guide provides a detailed comparison of two small molecule inhibitors, Usp8-IN-2 and ML364, with a focus on their potential as dual inhibitors of USP2 and USP8.
This document summarizes their inhibitory profiles, delves into the signaling pathways they modulate, and provides detailed experimental protocols for their characterization, empowering researchers to make informed decisions for their specific research needs.
Inhibitor Profile Comparison
A critical aspect of selecting the right tool compound is understanding its potency and selectivity. The following table summarizes the available biochemical data for this compound and ML364.
| Inhibitor | Target | IC50 | Reference |
| ML364 | USP2 | 1.1 µM | [1] |
| USP8 | 0.95 µM | [1] | |
| This compound | USP8 | 6.0 µM | |
| USP2 | Not Reported |
As the data indicates, ML364 has been characterized as a dual inhibitor, demonstrating comparable low micromolar potency against both USP2 and USP8[1]. In contrast, this compound is a known inhibitor of USP8, however, its activity against USP2 has not been reported in the reviewed literature. This represents a significant knowledge gap for researchers considering this compound for studies where dual USP2/USP8 inhibition is desired.
Signaling Pathways of USP2 and USP8
Understanding the cellular roles of USP2 and USP8 is crucial for interpreting the effects of their inhibitors. Both enzymes are involved in a multitude of signaling pathways that regulate key cellular processes.
USP8 Signaling Pathway
USP8 is a key regulator of endosomal sorting and receptor tyrosine kinase (RTK) signaling. It deubiquitinates and stabilizes several RTKs, including the Epidermal Growth Factor Receptor (EGFR), preventing their degradation and promoting sustained downstream signaling. This pathway is frequently dysregulated in cancer, making USP8 an attractive therapeutic target.
USP2 Signaling Pathway
USP2 plays a significant role in cell cycle regulation and the DNA damage response, primarily through its stabilization of key proteins like Cyclin D1 and MDM2. By deubiquitinating these substrates, USP2 prevents their proteasomal degradation, leading to cell cycle progression and inhibition of p53-mediated apoptosis.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed protocols for key assays used to characterize USP2 and USP8 inhibitors.
Biochemical Deubiquitinase (DUB) Activity Assay
This assay measures the direct inhibition of USP2 or USP8 enzymatic activity in a purified system. A common method utilizes a fluorogenic substrate, such as Ubiquitin-AMC (Ub-amido-4-methylcoumarin), which releases a fluorescent signal upon cleavage by the DUB.
Protocol:
-
Reagent Preparation:
-
Prepare DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Dilute purified recombinant USP2 or USP8 enzyme to the desired concentration in assay buffer.
-
Prepare a serial dilution of the inhibitor (this compound or ML364) in DMSO, then dilute further in assay buffer.
-
Prepare the Ub-AMC substrate solution in assay buffer.
-
-
Assay Plate Setup (384-well, black, low-volume):
-
Add 5 µL of assay buffer to all wells.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the diluted enzyme to all wells except for the "no enzyme" control wells.
-
Add 2 µL of assay buffer to the "no enzyme" control wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Add 2 µL of the Ub-AMC substrate to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocities (slope of the linear phase of fluorescence increase).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the inhibitor (this compound or ML364) at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Harvesting and Lysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control sample.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Analysis:
-
Analyze the amount of soluble USP2 or USP8 in the supernatant by Western blotting using specific antibodies.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the fraction of soluble protein against the temperature for each inhibitor concentration.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Conclusion
ML364 is a well-documented dual inhibitor of USP2 and USP8, making it a valuable tool for studying the combined roles of these deubiquitinases in various cellular processes[1]. Its balanced potency against both enzymes allows for the interrogation of signaling pathways where both USP2 and USP8 may have overlapping or synergistic functions.
This compound is a potent inhibitor of USP8. However, the lack of data on its activity against USP2 makes it a less suitable choice for studies specifically aimed at dual inhibition. Researchers whose primary interest is the selective inhibition of USP8 will find this compound to be a useful tool. For those investigating the coordinated functions of USP2 and USP8, ML364 currently represents the more appropriate and well-characterized chemical probe. Further investigation into the selectivity profile of this compound is warranted to fully understand its potential applications.
References
A Comparative Guide to USP8 Inhibitors: Evaluating Efficacy and Selectivity for Research and Drug Development
For researchers, scientists, and drug development professionals, the landscape of ubiquitin-specific protease 8 (USP8) inhibitors presents a promising frontier for therapeutic intervention in oncology and beyond. This guide offers an objective comparison of various USP8 inhibitors, supported by available experimental data, to aid in the selection of appropriate tool compounds and to inform future drug discovery efforts.
Ubiquitin-specific protease 8 (USP8), a deubiquitinating enzyme, plays a critical role in various cellular processes, including protein trafficking, signal transduction, and cell proliferation.[1] Its dysregulation has been implicated in the pathogenesis of several diseases, most notably in cancer, where it contributes to the stabilization of key oncoproteins such as the epidermal growth factor receptor (EGFR).[2] As such, the development of potent and selective USP8 inhibitors has become an area of intense research.
This guide provides a comparative analysis of several prominent USP8 inhibitors, summarizing their in vitro efficacy and cellular activity. Detailed experimental protocols for key assays are provided to ensure reproducibility and to facilitate the evaluation of novel compounds. Furthermore, signaling pathway and experimental workflow diagrams are included to visualize the complex biological context of USP8 inhibition.
Quantitative Comparison of USP8 Inhibitors
The following tables summarize the reported biochemical potency (IC50) and cellular growth inhibition (GI50) values for a selection of USP8 inhibitors. It is important to note that these values are compiled from various sources and direct comparison may be limited by differences in experimental conditions.
Table 1: In Vitro Inhibitory Potency (IC50) of Selected USP8 Inhibitors
| Inhibitor | USP8 IC50 (µM) | Other DUBs IC50 (µM) | Reference(s) |
| DUB-IN-1 | 0.85 | - | [3] |
| DUB-IN-2 | 0.28 | - | [3] |
| DUB-IN-3 | 0.56 | - | [3] |
| LLK203 | 0.52 | USP2: 0.89 | [3] |
| OTUB1/USP8-IN-1 | 0.00028 | OTUB1: 0.00017 | [3] |
| USP8-IN-1 | 1.9 | - | [3] |
| USP8-IN-2 | 6.0 | - | [3] |
| USP8-IN-3 | 4.0 | - | [3] |
| DC-U4106 | 1.2 | USP2: 58.4, USP7: no activity | [4] |
| PR-619 | 4.9 | USP4: 3.93, USP7: 6.86, USP2: 7.2, USP5: 8.61 | [3] |
Table 2: Cellular Growth Inhibition (GI50) of Selected USP8 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | GI50 (µM) | Reference(s) |
| USP8-IN-1 | H1975 (NSCLC) | 82.04 | [3] |
| This compound | H1975 (NSCLC) | 24.93 | [3] |
| USP8-IN-3 | GH3 (Pituitary Adenoma) | 37.03 | [3] |
| USP8-IN-3 | H1957 (NSCLC) | 6.01 | [3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: USP8-mediated deubiquitination of EGFR.
Caption: Experimental workflows for IC50 and GI50 determination.
Detailed Experimental Protocols
In Vitro Deubiquitinase Activity Assay (IC50 Determination)
This protocol is adapted from standard fluorometric deubiquitinase assays.
Materials:
-
Purified recombinant human USP8 enzyme
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
Test inhibitors dissolved in DMSO
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the inhibitor solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
In a black microplate, add the diluted test inhibitor or vehicle (DMSO in Assay Buffer) to the appropriate wells.
-
Add purified USP8 enzyme to each well to a final concentration that yields a linear reaction rate.
-
Pre-incubate the enzyme and inhibitor at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding Ub-AMC substrate to each well to a final concentration typically at or below the Km value.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C or 37°C).
-
Monitor the increase in fluorescence intensity over time at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Calculate the initial reaction rates (slopes of the linear phase of the fluorescence curves).
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Viability Assay (GI50 Determination) using MTS Reagent
This protocol is a standard method for assessing cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
96-well clear tissue culture plates
-
Absorbance plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test inhibitor or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
After the incubation period, add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate the plates for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle-treated control cells.
-
Plot the percentage of growth inhibition against the inhibitor concentrations and fit the data to a dose-response curve to determine the GI50 value.
Pros and Cons of Different USP8 Inhibitors
Potency:
-
Pros: OTUB1/USP8-IN-1 exhibits exceptional potency for USP8 in the nanomolar range, making it a valuable tool for in vitro studies.[3] DUB-IN-2 also shows sub-micromolar potency.[3]
-
Cons: Several other inhibitors, such as USP8-IN-1, this compound, and USP8-IN-3, have IC50 values in the low to mid-micromolar range, which may require higher concentrations for cellular effects and could increase the risk of off-target activities.[3]
Selectivity:
-
Pros: DC-U4106 demonstrates good selectivity for USP8 over USP2 and USP7, which is advantageous for attributing observed cellular effects specifically to USP8 inhibition.[4]
-
Cons: PR-619 is a broad-range DUB inhibitor, which, while useful for studying the general effects of deubiquitinase inhibition, is not suitable for specifically investigating the role of USP8.[3] LLK203 is a dual inhibitor of USP2 and USP8, which may be beneficial in certain contexts but complicates the interpretation of USP8-specific functions.[3] The selectivity profiles of many other inhibitors are not extensively characterized in publicly available data.
Cellular Activity:
-
Pros: Several inhibitors, including this compound and USP8-IN-3, have demonstrated growth inhibitory effects in cancer cell lines at micromolar concentrations, indicating good cell permeability and on-target engagement in a cellular context.[3]
-
Cons: For some potent biochemical inhibitors, the corresponding cellular activity data is either not available or shows a significant drop in potency (e.g., USP8-IN-1), which could be due to factors like poor cell permeability or rapid metabolism.[3]
Conclusion
The development of USP8 inhibitors is a rapidly evolving field with significant therapeutic potential. This guide provides a snapshot of the current landscape, highlighting the varying potencies, selectivities, and cellular activities of several available compounds. For researchers, the choice of inhibitor will depend on the specific experimental goals. Highly potent and selective compounds like DC-U4106 are well-suited for target validation studies, while broader-spectrum inhibitors may be useful for initial exploratory work. As more data becomes available, a clearer picture of the therapeutic window and potential applications for each of these inhibitors will emerge, paving the way for the development of novel and effective treatments for a range of diseases.
References
- 1. Inhibition of Ubiquitin-specific Peptidase 8 Suppresses Growth of Gefitinib-resistant Non-small Cell Lung Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Epidermal Growth Factor Receptor Down-Regulation by UBPY-mediated Deubiquitination at Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Benchmarking Usp8-IN-2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Usp8-IN-2's performance against other published USP8 inhibitors. The information is presented with supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to USP8 and its Inhibition
Ubiquitin-specific protease 8 (USP8) is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes by removing ubiquitin from substrate proteins, thereby rescuing them from degradation.[1] Key substrates of USP8 include receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and HER2.[1] By stabilizing these receptors, USP8 can promote signaling pathways, such as the PI3K/AKT pathway, that are often implicated in cancer cell proliferation and survival. Consequently, the inhibition of USP8 has emerged as a promising therapeutic strategy for various cancers. This compound is a small molecule inhibitor of USP8. This guide benchmarks this compound against other known USP8 inhibitors to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of USP8 Inhibitors
The following table summarizes the in vitro potency of this compound and other published USP8 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Target(s) | IC50 (USP8) | Other IC50/GI50/Kd Values | Selectivity |
| This compound | USP8, USP7 | 6.0 μM[2][3] | GI50 (H1957 cells): 24.93 μM[2][3]; IC50 (USP8D): 4.0 μM[4] | Also inhibits USP7 |
| DUBs-IN-2 | USP8 | 0.28 μM[5][6][7][8] | IC50 (HCT116, PC-3 cells): 0.5-1.5 μM[6][8] | Selective for USP8 over USP7 (>100 μM)[5][6][8][9] |
| DUB-IN-1 | USP8 | 0.85 μM[10] | ||
| DUB-IN-3 | USP8 | 0.56 μM[10] | ||
| LLK203 | USP2, USP8 | 0.52 μM | IC50 (USP2): 0.89 μM[10] | Dual inhibitor |
| DC-U4106 | USP8 | 1.2 μM | Kd: 4.7 μM[10][11][12] | Selective over USP2 and USP7[11][12] |
Signaling Pathway and Experimental Workflow
To understand the context of USP8 inhibition, the following diagrams illustrate the EGFR signaling pathway regulated by USP8 and a typical experimental workflow for evaluating USP8 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate USP8 inhibitors.
In Vitro USP8 Deubiquitinase Activity Assay (Fluorogenic)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of USP8.
-
Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), which upon cleavage by USP8, releases the fluorescent AMC molecule. The increase in fluorescence is proportional to USP8 activity.
-
Materials:
-
Recombinant human USP8 enzyme
-
Ub-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compound (this compound or other inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the microplate.
-
Add 40 µL of diluted USP8 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of Ub-AMC substrate to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C using a fluorescence plate reader.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction velocity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (e.g., MTS Assay)
This assay assesses the effect of the inhibitor on the viability and growth of cancer cell lines.
-
Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in culture.
-
Materials:
-
Cancer cell line (e.g., H1975, a non-small cell lung cancer line)
-
Complete cell culture medium
-
Test compound (this compound or other inhibitors)
-
MTS reagent
-
96-well clear microplate
-
Absorbance plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
EGFR Degradation Assay (Western Blot)
This assay determines the effect of USP8 inhibition on the stability of its substrate, EGFR.[13][14][15]
-
Principle: Inhibition of USP8 is expected to increase the ubiquitination of EGFR, leading to its enhanced degradation via the proteasome.[1] This can be visualized by a decrease in the total amount of EGFR protein levels on a Western blot.
-
Materials:
-
Cancer cell line with detectable EGFR expression (e.g., HeLa or A431)
-
Test compound (this compound or other inhibitors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-EGFR and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Treat cells with the test compound or vehicle for a specified time course (e.g., 0, 2, 6, 12, 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against EGFR and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the EGFR signal to the β-actin signal to determine the relative EGFR levels. A decrease in the EGFR/β-actin ratio in treated cells compared to control indicates inhibitor-induced degradation.
-
References
- 1. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound| CAS NO:2477651-11-7| GlpBio [glpbio.cn]
- 4. SmallMolecules.com | this compound (1 mL) from targetmol | SmallMolecules.com [smallmolecules.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DUBs-IN-2,924296-19-5 - Absin [absin.net]
- 7. medkoo.com [medkoo.com]
- 8. 924296-19-5 | DUBs-IN-2| DUB-IN-2|BioChemPartner [m.biochempartner.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of Potent Small-Molecule USP8 Inhibitors for the Treatment of Breast Cancer through Regulating ERα Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of epidermal growth factor receptor ubiquitination and trafficking by the USP8·STAM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Usp8-IN-2
The following guide provides essential safety and logistical information for the proper disposal of Usp8-IN-2, a deubiquitinase inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection, as this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Hazard Identification and Classification
This compound is classified as a hazardous substance. All waste containing this chemical, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste.[1][2]
| Hazard Class | GHS Classification | Precautionary Statement Code | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410 | Very toxic to aquatic life with long lasting effects. |
Data sourced from this compound Safety Data Sheet.[1]
Key precautionary statements for disposal include:
-
P273: Avoid release to the environment.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE to prevent exposure.[1]
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use protective, chemical-resistant gloves.
-
Skin and Body Protection: Wear an impervious lab coat or other protective clothing.
-
Respiratory Protection: If handling the powder form or creating aerosols, use a suitable respirator. Work should be conducted in an area with adequate exhaust ventilation.[1]
Step-by-Step Disposal Protocol for this compound Waste
Disposal of this compound must comply with all applicable federal, state, and local regulations.[3] This protocol provides a general framework; researchers must consult and follow their institution's specific Environmental Health and Safety (EHS) guidelines.[4]
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: All materials contaminated with this compound are considered hazardous waste. This includes:
-
Segregate Waste: Do not mix this compound waste with non-hazardous trash or other incompatible chemical waste streams.[6] Store in a designated hazardous waste accumulation area within the laboratory.[5]
Step 2: Container Selection and Labeling
-
Choose a Suitable Container:
-
Label the Container Immediately:
-
As soon as waste is added, affix a "Hazardous Waste" tag provided by your institution's EHS department.[2][4]
-
The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Do not use abbreviations.[4][6]
-
For mixtures, list all chemical constituents and their approximate percentages.[4]
-
The date waste was first added (accumulation start date).[4]
-
Principal investigator's name, lab location (building and room number), and contact information.[4]
-
Check marks for the appropriate hazard pictograms (e.g., harmful, environmental hazard).[4]
-
-
Step 3: Waste Accumulation and Storage
-
Keep Containers Closed: Waste containers must remain securely closed at all times, except when adding waste.[5][6]
-
Use Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (such as a lab tray or bin) to contain any potential leaks or spills.[2][5] The secondary container should be capable of holding 110% of the volume of the primary container.[5]
-
Store Safely: Store the contained waste in a designated, secure area away from general laboratory traffic and incompatible materials.[6]
Step 4: Disposal of Empty this compound Containers
Containers that once held this compound must be decontaminated before being discarded as regular trash.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., DMSO, ethanol) that can dissolve the compound.[6]
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in your this compound liquid waste container.[2][6]
-
Deface the Label: Completely remove or deface the original manufacturer's label on the empty container.[2]
-
Dispose of Container: The triple-rinsed, unlabeled container can now be disposed of in the regular trash.[2][6]
Step 5: Arrange for Final Disposal
-
Contact EHS: Do not pour this compound waste down the drain or discard it as regular trash.[4][7]
-
Schedule Pickup: Once the waste container is full or the accumulation time limit set by your institution (often 90 days) is approaching, contact your EHS or Hazardous Waste Program to schedule a pickup.[4][5] Submit a completed hazardous waste information form as required.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound hazardous waste.
References
- 1. USP8-IN-22e|924296-19-5|MSDS [dcchemicals.com]
- 2. vumc.org [vumc.org]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Usp8-IN-2
Essential Safety and Handling Guide for Usp8-IN-2
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 2477651-11-7) is publicly available. The following safety and handling information is based on the SDS for the closely related compound, USP8-IN-22e, and general guidelines for handling potent enzyme inhibitors and hazardous chemicals in a laboratory setting. Researchers should always perform a risk assessment and consult with their institution's safety office before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a deubiquitinase USP8 inhibitor. The information is designed to provide clear, procedural guidance for safe handling, storage, and disposal.
Personal Protective Equipment (PPE) and Safety Measures
Proper PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE and safety measures when handling this compound in solid (powder) and solution forms.
| Category | Solid Form (Powder) | Solution (in Solvent) | General Laboratory Practices |
| Engineering Controls | Use in a certified chemical fume hood or a ventilated enclosure with HEPA filtration. | Use in a certified chemical fume hood. | Ensure adequate ventilation. Accessible safety shower and eye wash station are mandatory. |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield. | Safety goggles with side-shields. | Do not wear contact lenses. |
| Hand Protection | Two pairs of chemotherapy-grade, powder-free nitrile gloves. Change gloves every 30 minutes or immediately if contaminated. | Two pairs of chemotherapy-grade, powder-free nitrile gloves. Change gloves every 30 minutes or immediately if contaminated. | Inspect gloves for tears or punctures before use. |
| Body Protection | Disposable, fluid-resistant gown with long sleeves and closed cuffs. | Disposable, fluid-resistant gown with long sleeves and closed cuffs. | Gown should be changed every 2-3 hours or immediately if contaminated. |
| Respiratory Protection | A fit-tested N95 respirator mask is recommended, especially when handling larger quantities or if aerosolization is possible. | Not generally required if handled within a fume hood. | Surgical masks do not provide adequate respiratory protection. |
| Footwear | Closed-toe shoes and two pairs of shoe covers. | Closed-toe shoes and shoe covers. | Shoe covers should be removed before leaving the designated handling area. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Pre-Operational Plan
-
Training: All personnel must be trained on the potential hazards of this compound and the specific handling and emergency procedures.
-
Area Designation: Designate a specific area within a chemical fume hood for handling this compound. This area should be clearly marked.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily available.
-
Review SDS: Review the SDS for USP8-IN-22e and any other relevant safety information.
Step-by-Step Handling Protocol
-
Donning PPE: Put on all required PPE in the correct order (e.g., gown, mask, goggles, inner gloves, outer gloves).
-
Weighing (Solid Form):
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a dedicated spatula and weighing paper.
-
Handle the powder gently to avoid creating dust.
-
-
Reconstitution (Solid to Solution):
-
Add the solvent (e.g., DMSO) to the vial containing the solid this compound slowly and carefully to avoid splashing.
-
Cap the vial tightly and mix by vortexing or sonication as needed until fully dissolved.
-
-
Cell Treatment (Solution):
-
When adding the this compound solution to cell culture media, perform the transfer within a biological safety cabinet (BSC).
-
Use filtered pipette tips.
-
Avoid creating aerosols.
-
-
Decontamination:
-
Wipe down the designated work area and any contaminated equipment with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water).
-
All disposable materials used during the procedure (e.g., pipette tips, weighing paper, gloves) should be considered contaminated waste.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and exposure to others.
-
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, gowns, shoe covers, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated media should be collected in a separate, clearly labeled, leak-proof hazardous waste container. Do not pour down the drain.
-
-
Disposal Method:
-
This compound is a heterocyclic nitrogen compound. Disposal should be in accordance with all applicable federal, state, and local regulations for chemical waste.
-
The primary recommended method of disposal is incineration by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
-
Experimental Protocols and Visualizations
Understanding the experimental context is key to safe and effective use of this compound.
General Experimental Workflow for In Vitro Cell Treatment
The following is a generalized workflow for treating cultured cells with this compound to assess its effect on a specific signaling pathway.
Caption: A generalized workflow for in vitro cell-based assays using this compound.
USP8 Signaling Pathway Inhibition
Usp8 is a deubiquitinating enzyme that plays a role in various cellular processes, including the stabilization of receptor tyrosine kinases like EGFR. Inhibition of USP8 can lead to the degradation of these receptors, thereby affecting downstream signaling pathways involved in cell proliferation and survival.
Caption: Inhibition of USP8 by this compound prevents EGFR deubiquitination, promoting its degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
